molecular formula C22H26N4O3 B1672394 GSK-5959

GSK-5959

Cat. No.: B1672394
M. Wt: 394.5 g/mol
InChI Key: LTUGYAOMCKNTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent and selective BRPF1 bromodomain inhibitor>GSK-5959 is a potent and selective BRPF1 bromodomain inhibitor (IC50 = 80 nM). This compound exhibits >100-fold selectivity for BRPF1 over a panel of 35 other bromodomains. BRPF1 (bromodomain and PHD finger containing protein 1) is involved in the epigenetic regulation of gene expression and have been implicated in human cancer.

Properties

IUPAC Name

N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-24-18-13-16(23-21(27)15-9-5-6-10-20(15)29-3)17(26-11-7-4-8-12-26)14-19(18)25(2)22(24)28/h5-6,9-10,13-14H,4,7-8,11-12H2,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUGYAOMCKNTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCCC4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Selectivity Profile of GSK-5959, a Potent BRPF1 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of GSK-5959's binding selectivity for the BRPF1 bromodomain over the closely related BRPF2 and BRPF3, as well as the BET (Bromodomain and Extra-Terminal) family of proteins.

Executive Summary

This compound is a potent, cell-permeable small molecule inhibitor targeting the bromodomain of BRPF1 (Bromodomain and PHD Finger-containing Protein 1).[1][2][3] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST family histone acetyltransferase (HAT) complexes, which play a significant role in epigenetic regulation.[4][5] The selectivity of a chemical probe is paramount for accurately dissecting the biological functions of its target. This document provides a comprehensive overview of the quantitative data and experimental methodologies used to establish the high selectivity of this compound for BRPF1 against other bromodomain-containing proteins, particularly BRPF2, BRPF3, and the BET family.

Quantitative Selectivity Data

The selectivity of this compound has been rigorously characterized using a variety of biochemical, biophysical, and cellular assays. The data consistently demonstrates a strong preference for BRPF1.

Biochemical and Biophysical Assay Data

These assays utilize purified, recombinant bromodomain proteins to measure direct binding affinity and inhibition.

Target BromodomainAssay TypeParameterValueFold Selectivity vs. BRPF1Reference
BRPF1 BROMOscanKd10 nM-[4][6]
TR-FRETpIC507.1-[6][7]
(unspecified)IC50~80 nM-[1][3][7]
BRPF2 TR-FRETpIC505.2~90x[6][7]
(various)--90-100x[1][4][6]
BRPF3 TR-FRETpIC504.5>1000x[1][7]
BET Family BROMOscan-->500x[4][5][6]
Cellular Assay Data

Cellular assays measure the ability of the compound to engage its target within a live-cell environment, providing insights into cell permeability and target engagement in a more biologically relevant context.

Target BromodomainAssay TypeCell LineParameterValueReference
BRPF1 NanoBRETHEK293EC50 / IC500.98 µM[1][2]

Experimental Protocols

The quantitative data presented above was generated using established biophysical and cellular techniques. The principles and general protocols for these key experiments are detailed below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Methodology:

  • Preparation: A purified, recombinant bromodomain protein (e.g., BRPF1) is placed in the sample cell of the calorimeter. The inhibitor, this compound, is loaded into a titration syringe. Both solutions are prepared in identical buffer to minimize heats of dilution.[8]

  • Titration: A series of small, precise injections of this compound are made into the sample cell containing the bromodomain protein.[8]

  • Heat Measurement: With each injection, the instrument measures the minute temperature change between the sample and reference cells and calculates the heat energy required to return to thermal equilibrium.[8]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kd, ΔH, n).[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[10] It provides kinetic data on the association (kon) and dissociation (koff) rates of binding, from which the equilibrium dissociation constant (KD) can be calculated.[11][12]

Methodology:

  • Immobilization: The target protein (ligand), such as the BRPF1 bromodomain, is immobilized onto the surface of a sensor chip.[12]

  • Association: A solution containing the binding partner (analyte), this compound, is flowed over the sensor surface. Binding of this compound to the immobilized BRPF1 causes a change in the refractive index at the surface, which is detected as a response signal.[10]

  • Dissociation: The this compound solution is replaced by a flow of buffer, causing the bound inhibitor to dissociate. The rate of signal decrease corresponds to the dissociation rate.[12]

  • Regeneration: A specific solution is used to remove any remaining bound analyte, preparing the sensor surface for the next cycle.

  • Data Analysis: The resulting sensorgram (a plot of response vs. time) is analyzed to determine the kinetic parameters of the interaction.[12]

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure compound binding to a target protein within intact cells.[13][14]

Methodology:

  • Cellular Engineering: A cell line (e.g., HEK293) is engineered to express the target protein (BRPF1) as a fusion with NanoLuc® luciferase (the energy donor).[2][15]

  • Tracer Addition: A cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain is added to the cells. When the tracer binds to the NanoLuc-BRPF1 fusion protein, the proximity allows for energy transfer from the luciferase to the tracer upon addition of the substrate, generating a BRET signal.[14]

  • Competitive Displacement: this compound is added to the cells. If this compound binds to BRPF1, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.[13]

  • Signal Measurement: The luminescent and fluorescent signals are measured. The ratio of these signals (the BRET ratio) is calculated.

  • Data Analysis: A dose-response curve is generated by plotting the BRET ratio against the concentration of this compound. This curve is used to determine the IC50 or EC50 value, indicating the potency of the compound in a cellular context.[1][2]

Visualizations

Selectivity Profile of this compound

The following diagram illustrates the potent and selective inhibition of BRPF1 by this compound.

GSK5959_Selectivity cluster_inhibitor Inhibitor cluster_targets Bromodomain Targets GSK5959 This compound BRPF1 BRPF1 GSK5959->BRPF1 Potent Inhibition (IC50 ~80 nM) BRPF2 BRPF2 GSK5959->BRPF2 Weak Inhibition (>90-fold selective) BRPF3 BRPF3 GSK5959->BRPF3 Very Weak Inhibition (>1000-fold selective) BET BET Family (BRD2/3/4/T) GSK5959->BET No Significant Inhibition (>500-fold selective)

Caption: Potent and selective inhibition of BRPF1 by this compound.

Experimental Workflow for Determining Inhibitor Selectivity

This workflow outlines the typical progression of experiments to characterize the selectivity of a novel bromodomain inhibitor.

Selectivity_Workflow cluster_in_vitro In Vitro / Biochemical Screening cluster_in_cellulo In Cellulo / Cellular Screening Primary_Assay Primary Assay on Target (e.g., BRPF1 TR-FRET) Selectivity_Panel Broad Selectivity Screen (e.g., BROMOscan panel) Primary_Assay->Selectivity_Panel Assess off-target binding Orthogonal_Assay Orthogonal Biophysical Assay (e.g., ITC or SPR) Selectivity_Panel->Orthogonal_Assay Confirm hits and affinity Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Orthogonal_Assay->Target_Engagement Validate in cellular context Phenotypic_Screen Phenotypic / Functional Assay Target_Engagement->Phenotypic_Screen Link target binding to function Compound Test Compound (this compound) Compound->Primary_Assay Determine on-target potency

Caption: Standard experimental workflow for inhibitor selectivity profiling.

References

GSK-5959: A Technical Guide to a Selective BRPF1 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of GSK-5959, a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain. The information is intended to support research and development efforts in epigenetics and oncology.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name N-[2,3-Dihydro-1,3-dimethyl-2-oxo-6-(1-piperidinyl)-1H-benzimidazol-5-yl]-2-methoxybenzamide, is a small molecule inhibitor.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C22H26N4O3[1][2][3][4][5]
Molecular Weight 394.47 g/mol [2][3][6]
CAS Number 901245-65-6[2][3][4][5]
Appearance Solid[2]
Purity ≥99%[3]
Solubility Soluble in DMSO (up to 10 mM with sonication)[3][6]
Elemental Analysis C: 66.99%, H: 6.64%, N: 14.20%, O: 12.17%[4]

Biological Activity and Selectivity

This compound is a potent and cell-permeable inhibitor of the BRPF1 bromodomain, a key component of histone acetyltransferase (HAT) complexes.[1][2][3] By binding to the BRPF1 bromodomain, this compound disrupts the interaction between BRPF1 and acetylated histones, thereby modulating gene expression.[1][3]

The inhibitory activity and selectivity of this compound have been characterized in various assays, as detailed in the following table.

AssayParameterValueReference
BRPF1 Inhibition IC50~80 nM[2][3][6]
Cellular Target Engagement (NanoBRET) EC500.98 µM[2]
Selectivity vs. BRPF2 Fold Selectivity>100-fold[2]
Selectivity vs. BRPF3 Fold Selectivity>1000-fold[2]
Selectivity vs. BET family Fold Selectivity>100-fold[3][6]
BROMOscan Panel (35 bromodomains) Selectivity>100-fold for BRPF1[3][6]

Mechanism of Action: BRPF1 Inhibition

BRPF1 acts as a scaffolding protein, assembling MYST histone acetyltransferase complexes (e.g., MOZ/MORF). These complexes play a crucial role in chromatin remodeling and gene transcription by acetylating histone tails. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histones, tethering the HAT complex to chromatin. This compound competitively inhibits this interaction.

GSK_5959_Mechanism_of_Action cluster_0 Normal Physiological State cluster_1 Inhibition by this compound Histone Acetylated Histone BRPF1 BRPF1 Bromodomain Histone->BRPF1 recognizes HAT HAT Complex (e.g., MOZ/MORF) BRPF1->HAT recruits Inhibited_BRPF1 BRPF1 (Inhibited) Gene Gene Transcription HAT->Gene activates GSK5959 This compound GSK5959->Inhibited_BRPF1 binds to Blocked_Transcription Gene Transcription Blocked Inhibited_BRPF1->Blocked_Transcription leads to

Caption: Mechanism of this compound action on BRPF1 signaling.

Experimental Methodologies

While detailed, step-by-step protocols from the primary literature are proprietary, the principles behind the key assays used to characterize this compound are outlined below.

IC50 Determination (In Vitro Inhibition Assay)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

IC50_Workflow A Prepare assay buffer with recombinant BRPF1 bromodomain B Add acetylated histone peptide substrate A->B C Introduce varying concentrations of this compound B->C D Incubate to allow for binding C->D E Measure BRPF1-histone binding (e.g., via fluorescence polarization or AlphaScreen) D->E F Plot binding vs. This compound concentration E->F G Calculate IC50 value from the dose-response curve F->G

Caption: Generalized workflow for IC50 determination of this compound.

BROMOscan™ Assay (Selectivity Profiling)

BROMOscan is a competition binding assay used to determine the selectivity of a compound against a large panel of bromodomains.

BROMOscan_Workflow A Immobilized ligand for each bromodomain B Add test compound (this compound) and DNA-tagged bromodomain A->B C Incubate to reach binding equilibrium B->C D Quantify bound bromodomain via qPCR of the DNA tag C->D E Compare binding in the presence and absence of this compound D->E F Determine percent of control binding for each bromodomain E->F G Generate selectivity profile F->G

Caption: Workflow for BROMOscan selectivity profiling.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within living cells.

NanoBRET_Workflow A Transfect cells to express BRPF1-NanoLuc® fusion protein B Add cell-permeable fluorescent tracer that binds to BRPF1 A->B C Add varying concentrations of this compound B->C D Measure BRET signal (energy transfer from NanoLuc to tracer) C->D E This compound displaces the tracer, reducing the BRET signal D->E F Calculate EC50 from the dose-dependent decrease in BRET E->F

Caption: Workflow for NanoBRET cellular target engagement assay.

References

GSK-5959's Impact on Histone Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: GSK-5959 is a potent and selective small molecule inhibitor of the bromodomain of Bromodomain and PHD Finger-Containing Protein 1 (BRPF1). BRPF1 is a critical scaffolding protein necessary for the assembly and enzymatic activity of the MYST family of histone acetyltransferases (HATs), particularly the MOZ (KAT6A) and MORF (KAT6B) complexes. These complexes play a significant role in the regulation of gene transcription through the acetylation of histone tails. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effect on histone acetylation, and detailed experimental protocols for its study.

Mechanism of Action: Targeting the BRPF1 Bromodomain

This compound functions by specifically binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain. This competitive inhibition prevents the recruitment and stabilization of the MOZ/MORF HAT complexes at chromatin sites. The BRPF1 bromodomain's recognition of acetylated histone marks is a crucial step for the subsequent acetylation of histone tails by the associated MOZ/MORF enzymes. By disrupting this interaction, this compound effectively inhibits the catalytic activity of these HAT complexes at their target genomic loci.

The MOZ/MORF complexes are known to be the primary writers of acetylation on histone H3 at lysine 14 (H3K14ac) and lysine 23 (H3K23ac). Therefore, the inhibitory action of this compound is expected to lead to a significant reduction in the levels of these specific histone marks, ultimately altering gene expression patterns.[1]

Signaling Pathway of BRPF1-mediated Histone Acetylation and its Inhibition by this compound

The following diagram illustrates the signaling pathway involving the BRPF1-containing MOZ/MORF complex and the mechanism of inhibition by this compound.

BRPF1_Pathway cluster_nucleus Nucleus Ac_Histone Acetylated Histone BRPF1 BRPF1 Ac_Histone->BRPF1 recognizes MOZ_MORF MOZ/MORF (HAT Complex) BRPF1->MOZ_MORF recruits Histone Histone H3 MOZ_MORF->Histone acetylates Acetylated_H3 Acetylated H3 (H3K14ac, H3K23ac) Gene_Transcription Gene Transcription Acetylated_H3->Gene_Transcription promotes GSK5959 This compound GSK5959->BRPF1 inhibits binding to acetylated histones

Caption: BRPF1-mediated histone acetylation pathway and its inhibition by this compound.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative metrics for the activity of this compound.

ParameterValueTarget/SystemReference
IC50 ~80 nMBRPF1 Bromodomain[2]
EC50 0.98 µMCellular NanoBRET assay[2]

Effect on Histone Acetylation

Studies have demonstrated that the inhibition of BRPF1, either through genetic knockout or pharmacological intervention with inhibitors like this compound, leads to a decrease in histone H3 acetylation at specific lysine residues. Notably, the activity of the MOZ/MORF complex, which is dependent on BRPF1, is crucial for maintaining the levels of H3K14ac and H3K23ac at the promoters of target genes. For instance, in hepatocellular carcinoma (HCC), BRPF1 has been shown to activate the expression of oncogenes like E2F2 and EZH2 by facilitating promoter H3K14 acetylation via the MOZ/MORF complex.[3] Treatment with this compound has been observed to attenuate the growth of HCC cells, a therapeutic effect that is consistent with the downregulation of these oncogenic pathways through the reduction of histone acetylation.[4]

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on histone acetylation are provided below. These protocols are synthesized from established methods in the field.

Chromatin Immunoprecipitation (ChIP) for H3K14ac and H3K23ac

This protocol outlines the steps to measure the enrichment of H3K14ac and H3K23ac at specific genomic loci in cells treated with this compound.

ChIP_Workflow start Cell Culture and This compound Treatment crosslinking Crosslink with Formaldehyde start->crosslinking lysis Cell Lysis and Chromatin Sonication crosslinking->lysis immunoprecipitation Immunoprecipitation with anti-H3K14ac or anti-H3K23ac lysis->immunoprecipitation washing Wash and Elute Immunocomplexes immunoprecipitation->washing reverse_crosslinking Reverse Crosslinks washing->reverse_crosslinking dna_purification DNA Purification reverse_crosslinking->dna_purification analysis qPCR or ChIP-seq Analysis dna_purification->analysis

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) analysis.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound at the desired concentration (e.g., 1-10 µM) or DMSO as a vehicle control for 24-48 hours.

2. Cross-linking:

  • Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

3. Cell Lysis and Chromatin Shearing:

  • Wash cells twice with ice-cold PBS and scrape them into a conical tube.

  • Pellet cells by centrifugation and resuspend in cell lysis buffer.

  • Lyse the nuclei with a nuclear lysis buffer.

  • Shear chromatin to an average size of 200-500 bp using a sonicator.

4. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G magnetic beads.

  • Incubate the pre-cleared chromatin overnight at 4°C with specific antibodies against H3K14ac or H3K23ac.

5. Washing and Elution:

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the immunocomplexes from the beads using an elution buffer.

6. Reverse Cross-linking and DNA Purification:

  • Add NaCl to the eluate and incubate at 65°C for at least 4 hours to reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit.

7. Analysis:

  • Quantify the enrichment of specific genomic regions by quantitative PCR (qPCR) using primers for target gene promoters.

  • Alternatively, perform high-throughput sequencing (ChIP-seq) to identify genome-wide changes in H3K14ac and H3K23ac.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the MOZ/MORF complex.

HAT_Assay_Workflow start Prepare Reaction Mix add_enzyme Add Recombinant MOZ/MORF-BRPF1 Complex start->add_enzyme add_inhibitor Add this compound or DMSO add_enzyme->add_inhibitor add_substrate Add Histone H3 Substrate and [3H]-Acetyl-CoA add_inhibitor->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_reaction Spot onto Filter Paper and Wash incubate->stop_reaction measure Measure Radioactivity (Scintillation Counting) stop_reaction->measure

Caption: Workflow for an in vitro Histone Acetyltransferase (HAT) assay.

1. Reagents and Setup:

  • Purified recombinant MOZ/MORF-BRPF1 complex.

  • Histone H3 substrate (full-length or peptide).

  • [3H]-Acetyl-CoA.

  • This compound dissolved in DMSO.

  • HAT assay buffer.

  • P81 phosphocellulose filter paper.

  • Scintillation cocktail.

2. Reaction:

  • In a microcentrifuge tube, prepare a reaction mixture containing HAT assay buffer, the MOZ/MORF-BRPF1 complex, and varying concentrations of this compound or DMSO control.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the histone H3 substrate and [3H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for 30-60 minutes.

3. Termination and Detection:

  • Spot a portion of the reaction mixture onto the P81 filter paper.

  • Wash the filter paper three times with wash buffer to remove unincorporated [3H]-Acetyl-CoA.

  • Air dry the filter paper and place it in a scintillation vial with scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of HAT activity inhibition at each this compound concentration compared to the DMSO control.

  • Determine the IC50 value of this compound for the MOZ/MORF-BRPF1 complex.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the BRPF1 bromodomain and the associated MOZ/MORF histone acetyltransferase complexes. Its high potency and selectivity make it a powerful tool for dissecting the role of H3K14 and H3K23 acetylation in gene regulation and disease. The experimental protocols outlined in this guide provide a framework for researchers to investigate the cellular and biochemical effects of this compound on histone acetylation, thereby contributing to a deeper understanding of epigenetic mechanisms and the development of novel therapeutic strategies.

References

The Discovery and Development of GSK-5959: A Potent and Selective BRPF1 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-5959 is a potent, selective, and cell-permeable small molecule inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain.[1][2][3] This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, intended for professionals in the fields of drug discovery and biomedical research. The guide details the compound's mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols utilized in its characterization.

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, acting as "readers" of the epigenetic code. BRPF1 is a scaffolding protein that is essential for the assembly and activity of several histone acetyltransferase (HAT) complexes, including MOZ/MORF. By targeting the BRPF1 bromodomain, this compound offers a tool to probe the function of these complexes and a potential therapeutic strategy for diseases driven by their aberrant activity.

Discovery and Optimization

This compound emerged from a drug discovery program aimed at identifying selective inhibitors of the BRPF1 bromodomain. The development process involved the optimization of a 1,3-dimethyl benzimidazolone scaffold to achieve high potency and selectivity.

Mechanism of Action

This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BRPF1 bromodomain.[3] This binding prevents the recruitment of the BRPF1-containing HAT complexes to chromatin, thereby modulating the expression of target genes. This targeted inhibition of BRPF1's interaction with acetylated histones disrupts downstream signaling pathways involved in cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

ParameterTargetValueAssay FormatReference
IC50BRPF180 nMTR-FRET Binding Assay[1][3][4]
pIC50BRPF17.1TR-FRET Binding Assay[5]
Binding Affinity (KD)BRPF110 nMBROMOscan[6]

Table 2: Selectivity Profile of this compound

BromodomainSelectivity vs. BRPF1Reference
BRPF2>100-fold[2][3]
BRPF3>100-fold[3]
BET Family>100-fold[1][3]
Panel of 35 other bromodomains>100-fold[1][3]

Table 3: Cellular Activity of this compound

ParameterCell LineValueAssay FormatReference
EC50U2OS0.98 µMNanoBRET Target Engagement Assay[2][7]

Table 4: In Vivo Efficacy of this compound

Cancer ModelEffectReference
Liver Cancer (LIHC)Suppressed subcutaneous tumor growth[5]
Colon CancerAntiproliferative and anticlonogenic effects[5]
High-Grade Serous Ovarian Cancer (HGSOC)Antitumoral activity[5]
Estrogen Responsive (ER) Breast CancerAntitumoral activity[5]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay was utilized to determine the biochemical potency (IC50) of this compound against the BRPF1 bromodomain.

  • Materials: Recombinant BRPF1 bromodomain protein, a biotinylated histone H3 peptide containing an acetylated lysine, a europium-labeled anti-histone antibody (donor), and a streptavidin-allophycocyanin conjugate (acceptor).

  • Procedure:

    • This compound was serially diluted in assay buffer.

    • The BRPF1 protein, biotinylated peptide, and the test compound were incubated together.

    • The TR-FRET detection reagents were added.

    • After incubation, the TR-FRET signal was measured on a plate reader.

    • The IC50 value was calculated from the dose-response curve.

NanoBRET Target Engagement Assay

This cellular assay was employed to confirm the cell permeability of this compound and its engagement with the BRPF1 target in a cellular context.

  • Materials: U2OS cells co-transfected with plasmids encoding for NanoLuc-tagged BRPF1 bromodomain and HaloTag-fused histone H3.3. A cell-permeable HaloTag ligand labeled with a fluorescent reporter was also used.

  • Procedure:

    • Transfected cells were seeded in multi-well plates.

    • Cells were treated with serial dilutions of this compound.

    • The NanoBRET substrate and the HaloTag fluorescent ligand were added.

    • The bioluminescence and fluorescence were measured, and the BRET ratio was calculated.

    • The EC50 value was determined from the concentration-response curve, representing the concentration of this compound required to displace 50% of the BRPF1 bromodomain from histone H3.3.

In Vivo Tumor Xenograft Studies

These studies were conducted to evaluate the anti-tumor efficacy of this compound in animal models.

  • Model: Immunocompromised mice bearing subcutaneous tumors derived from human liver cancer cell lines.

  • Procedure:

    • Once tumors reached a specified size, mice were randomized into vehicle control and treatment groups.

    • This compound was administered to the treatment group via a specified route and schedule.

    • Tumor volume and body weight were measured regularly throughout the study.

    • At the end of the study, tumors were excised and may have been used for further pharmacodynamic and biomarker analysis.

Visualizations

Signaling Pathway of BRPF1 Inhibition

BRPF1_Inhibition_Pathway GSK5959 This compound BRPF1 BRPF1 Bromodomain GSK5959->BRPF1 Inhibits HAT_complex MOZ/MORF HAT Complex BRPF1->HAT_complex Scaffolds Acetylated_Histones Acetylated Histones HAT_complex->Acetylated_Histones Recruited to Chromatin Chromatin Acetylated_Histones->Chromatin Marks Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Regulates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Drives

Caption: Mechanism of action of this compound in inhibiting the BRPF1 signaling pathway.

Experimental Workflow for Cellular Target Engagement

Cellular_Target_Engagement_Workflow Start Start: Transfect Cells Transfection Co-transfect U2OS cells with NanoLuc-BRPF1 and HaloTag-H3.3 Start->Transfection Seeding Seed transfected cells in multi-well plates Transfection->Seeding Treatment Treat with serial dilutions of this compound Seeding->Treatment Reagent_Addition Add NanoBRET substrate and HaloTag fluorescent ligand Treatment->Reagent_Addition Measurement Measure bioluminescence and fluorescence Reagent_Addition->Measurement Analysis Calculate BRET ratio and determine EC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for the NanoBRET cellular target engagement assay.

Logical Relationship of this compound's Therapeutic Hypothesis

Therapeutic_Hypothesis Disease_State Disease State: Aberrant HAT Activity BRPF1_Dysregulation BRPF1-dependent Gene Dysregulation Disease_State->BRPF1_Dysregulation Leads to Pathway_Modulation Normalization of Gene Expression BRPF1_Dysregulation->Pathway_Modulation GSK5959_Intervention This compound Target_Inhibition Inhibition of BRPF1 Bromodomain GSK5959_Intervention->Target_Inhibition Causes Target_Inhibition->Pathway_Modulation Results in Therapeutic_Outcome Therapeutic Outcome: Anti-tumor Effect Pathway_Modulation->Therapeutic_Outcome Leads to

Caption: Logical flow of the therapeutic hypothesis for this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of the BRPF1 bromodomain and the associated HAT complexes. Its high potency, selectivity, and demonstrated cellular and in vivo activity make it a critical tool for ongoing research in epigenetics and oncology. Further investigation into the therapeutic potential of BRPF1 inhibition is warranted based on the promising preclinical data of this compound.

References

The BRPF1 Bromodomain: An In-depth Technical Guide to its Biological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain and PHD Finger-containing Protein 1 (BRPF1) has emerged as a critical epigenetic regulator, playing a pivotal role in chromatin remodeling and gene transcription. Its bromodomain, a highly conserved acetyl-lysine binding module, is integral to its function, mediating interactions with acetylated histones and recruiting histone acetyltransferase (HAT) complexes to specific chromatin loci. Dysregulation of BRPF1 and its bromodomain has been implicated in a spectrum of human diseases, including various cancers and neurodevelopmental disorders, positioning it as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological functions of the BRPF1 bromodomain, detailing its molecular interactions, involvement in signaling pathways, and the methodologies used for its characterization.

Core Biological Functions of the BRPF1 Bromodomain

The BRPF1 protein is a key scaffold subunit of the MOZ/MORF (KAT6A/KAT6B) and HBO1 (KAT7) histone acetyltransferase (HAT) complexes.[1][2][3][4] The BRPF1 bromodomain functions as an epigenetic "reader," specifically recognizing and binding to acetylated lysine residues on histone tails.[1][5][6][7][8] This interaction is crucial for tethering the HAT complexes to chromatin, thereby facilitating the acetylation of histone H3 at specific lysine residues, notably H3K14 and H3K23.[1][2][6][9][10]

The primary biological functions stemming from the BRPF1 bromodomain's activity include:

  • Transcriptional Activation: By recruiting HAT complexes, the BRPF1 bromodomain plays a direct role in creating a chromatin environment conducive to gene transcription.[1][6] This is essential for the expression of genes involved in critical cellular processes.

  • Cell Cycle Progression and Proliferation: BRPF1 is involved in regulating the cell cycle and promoting cell proliferation.[1][9] Its overexpression has been linked to uncontrolled cell growth in various cancers.

  • Developmental Processes: BRPF1 is indispensable for normal embryonic development, including hematopoiesis, neurogenesis, and skeletal patterning.[6][11][12][13][14][15] Mutations in BRPF1 are associated with intellectual developmental disorders.[2][10][12][16]

  • Stem Cell Maintenance: The BRPF1-containing complexes are crucial for maintaining the self-renewal and pluripotency of embryonic and hematopoietic stem cells.[11][14][17]

The BRPF1 Bromodomain in Signaling and Disease

The BRPF1 bromodomain is a key node in cellular signaling, integrating epigenetic information to regulate gene expression programs. Its dysregulation is a significant contributor to the pathogenesis of several diseases.

Role in Cancer

Upregulation of BRPF1 is a frequent event in several cancers, including hepatocellular carcinoma (HCC), leukemia, and solid tumors, and often correlates with poor patient prognosis.[9][14][18][19] In HCC, BRPF1 acts as a master regulator, driving the expression of key oncogenes like E2F2 and EZH2 by promoting H3K14 acetylation at their promoters.[9][19] In acute myeloid leukemia (AML), the MOZ-BRPF1 complex is implicated in maintaining the stemness of leukemia cells through the transcriptional activation of HOXA9 and HOXA10.[14] The development of small molecule inhibitors targeting the BRPF1 bromodomain has shown promise in preclinical cancer models, demonstrating anti-proliferative effects and the potential to enhance the efficacy of existing therapies.[1][14][18]

Involvement in Neurodevelopmental Disorders

Mutations and deficiencies in BRPF1 are linked to intellectual developmental disorders with dysmorphic facies and ptosis (IDDDFP).[2][10][12][14][16] The BRPF1 bromodomain's role in regulating genes crucial for brain development and neuronal function underscores its importance in the central nervous system.[13]

Quantitative Data on BRPF1 Bromodomain Interactions

The binding affinity of the BRPF1 bromodomain for various acetylated histone peptides and small molecule inhibitors has been quantitatively characterized using biophysical techniques.

Histone Peptide Binding Affinities

The BRPF1 bromodomain exhibits a preference for specific acetylated lysine residues on histone tails. Isothermal Titration Calorimetry (ITC) has been a key method for determining these binding affinities.

Histone LigandDissociation Constant (Kd) in μMReference
H2AK5ac48.5 ± 1.5[7]
H4K12ac86.5 ± 9.1[7]
H3K14ac626 ± 27[7]
H4K8ac697 ± 57[7]
H4K5ac1236 ± 327[7]
H4K5acK8ac (di-acetylated)27.7 ± 5.2[11]
H4K5acK12ac (di-acetylated)Preferential binding observed[11]
Small Molecule Inhibitor Potency

Several small molecule inhibitors targeting the BRPF1 bromodomain have been developed and characterized.

InhibitorTarget(s)IC50 / KdAssay TypeReference
PFI-4BRPF1BKd: 0.100 µMITC[20]
OF-1pan-BRPFKd: 0.031 ± 0.002 µM (for BRPF1B)ITC[20]
NI-57pan-BRPFKd: 0.5 ± 0.06 µM (for BRPF2)ITC[20]
Compound 3BRPF1Kd: 10 nMNot Specified[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the BRPF1 bromodomain.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat changes that occur upon the binding of a ligand (e.g., an acetylated histone peptide or a small molecule inhibitor) to a macromolecule (the BRPF1 bromodomain), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol Outline:

  • Protein Preparation: Express and purify the BRPF1 bromodomain construct. Ensure the protein is properly folded and in a suitable buffer (e.g., HEPES or phosphate buffer with a defined pH and salt concentration).

  • Ligand Preparation: Synthesize or procure the acetylated histone peptides or small molecule inhibitors of high purity. Dissolve the ligand in the same buffer as the protein to minimize heats of dilution.

  • ITC Experiment:

    • Load the BRPF1 bromodomain solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.

    • A control experiment with ligand injected into buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).

X-Ray Crystallography for Structural Determination

X-ray crystallography provides high-resolution three-dimensional structures of the BRPF1 bromodomain, both in its apo form and in complex with ligands. This information is invaluable for understanding the molecular basis of ligand recognition and for structure-based drug design.

Protocol Outline:

  • Protein Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to find conditions that yield well-diffracting crystals of the BRPF1 bromodomain.

    • For co-crystallization, incubate the protein with a molar excess of the ligand prior to setting up crystallization trials.

  • Data Collection:

    • Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods like molecular replacement, using a homologous structure as a search model.

    • Build an atomic model into the resulting electron density map and refine the model against the experimental data to achieve the best possible fit and stereochemistry.

Visualizing BRPF1 Bromodomain Functions

Diagrams illustrating key pathways and experimental workflows provide a clear visual understanding of the BRPF1 bromodomain's role.

BRPF1_Signaling_Pathway cluster_HAT_Complex MOZ/MORF HAT Complex cluster_Chromatin Chromatin cluster_Transcription Transcriptional Regulation BRPF1 BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF recruits ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 Oncogenes Oncogenes (e.g., E2F2, EZH2) BRPF1->Oncogenes activates Developmental_Genes Developmental Genes (e.g., HOX genes) BRPF1->Developmental_Genes regulates BRPF1_Bromodomain BRPF1 Bromodomain BRPF1->BRPF1_Bromodomain Histone Histone Tail MOZ_MORF->Histone acetylates Ac_Lysine Acetylated Lysine (e.g., H3K14ac) Ac_Lysine->Histone BRPF1_Bromodomain->Ac_Lysine

BRPF1 signaling pathway in transcriptional regulation.

ITC_Workflow cluster_Preparation Sample Preparation cluster_Experiment ITC Experiment cluster_Analysis Data Analysis Protein_Prep Purify BRPF1 Bromodomain Load_Protein Load BRPF1 into Sample Cell Protein_Prep->Load_Protein Ligand_Prep Prepare Acetylated Peptide or Inhibitor Load_Ligand Load Ligand into Syringe Ligand_Prep->Load_Ligand Buffer_Prep Prepare Identical Buffer for Both Buffer_Prep->Load_Protein Buffer_Prep->Load_Ligand Titration Inject Ligand into Protein Solution Load_Protein->Titration Load_Ligand->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Data_Fitting Fit Data to a Binding Model Heat_Measurement->Data_Fitting Thermodynamics Determine Kd, n, ΔH Data_Fitting->Thermodynamics

Experimental workflow for Isothermal Titration Calorimetry.

Conclusion and Future Directions

The BRPF1 bromodomain is a critical epigenetic regulator with well-defined roles in gene transcription, development, and disease. Its function as a reader of histone acetylation and a scaffold for major HAT complexes places it at the crossroads of chromatin biology and cellular signaling. The growing body of evidence implicating BRPF1 in cancer and neurodevelopmental disorders has spurred the development of selective inhibitors, which are proving to be valuable tools for further biological investigation and hold significant therapeutic promise. Future research will likely focus on elucidating the broader interactome of the BRPF1 bromodomain, understanding its role in the context of other post-translational modifications, and advancing the clinical development of BRPF1-targeted therapies. The continued exploration of this fascinating epigenetic reader will undoubtedly provide deeper insights into the complex mechanisms governing gene regulation and offer new avenues for treating human diseases.

References

Core Mechanism of Action: Inhibition of the BRPF1 Bromodomain

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to GSK-5959's Impact on Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent and selective small molecule inhibitor of the Bromodomain and PHD Finger-Containing Protein 1 (BRPF1). We will delve into its mechanism of action, its quantifiable effects on chromatin biology, and the detailed experimental protocols used to elucidate its function. This document is intended to serve as a critical resource for researchers investigating epigenetic modulation and its therapeutic potential.

This compound exerts its influence on chromatin remodeling by specifically targeting the bromodomain of BRPF1.[1][2] BRPF1 is a critical scaffolding protein that facilitates the assembly and enzymatic activity of the MOZ/MORF (KAT6A/KAT6B) histone acetyltransferase (HAT) complexes.[3][4] These complexes play a pivotal role in regulating gene expression through the post-translational modification of histone tails.

The primary function of the BRPF1 bromodomain is to act as a "reader" of epigenetic marks, specifically recognizing and binding to acetylated lysine residues on histone tails.[4][5] This binding event anchors the entire MOZ/MORF HAT complex to specific locations on the chromatin. Once recruited, the catalytic subunit (MOZ or MORF) acetylates nearby histone residues, which neutralizes the positive charge of lysines and weakens their interaction with DNA.[3][6] This process leads to a more relaxed, open chromatin structure (euchromatin), making the DNA accessible to transcription factors and the cellular transcription machinery, ultimately resulting in gene activation.[3]

This compound functions as a competitive antagonist at the acetyl-lysine binding pocket of the BRPF1 bromodomain.[4] By occupying this site, this compound prevents BRPF1 from recognizing and binding to its native acetylated histone marks. This inhibitory action effectively blocks the recruitment of the MOZ/MORF HAT complex to chromatin, leading to a downstream reduction in histone acetylation, a more condensed chromatin state (heterochromatin), and the repression of target gene expression.[7] This mechanism is central to its observed anti-tumor activity in various cancer models.[7]

cluster_0 Normal BRPF1 Function in Chromatin Remodeling cluster_1 This compound Inhibitory Mechanism Histone Acetylated Histone Tail (e.g., H3K14ac) BRPF1 BRPF1 Bromodomain Histone->BRPF1 Recognizes & Binds MOZ_Complex MOZ/MORF HAT Complex (BRPF1, MOZ, ING5, MEAF6) BRPF1->MOZ_Complex Scaffolds Chromatin_Open Open Chromatin (Euchromatin) MOZ_Complex->Chromatin_Open Promotes Histone Acetylation Transcription Gene Transcription Chromatin_Open->Transcription Enables GSK5959 This compound BRPF1_Inhib BRPF1 Bromodomain GSK5959->BRPF1_Inhib Competitively Binds MOZ_Complex_Blocked MOZ/MORF HAT Complex BRPF1_Inhib->MOZ_Complex_Blocked Prevents Chromatin Recruitment of Chromatin_Closed Closed Chromatin (Heterochromatin) MOZ_Complex_Blocked->Chromatin_Closed Reduces Histone Acetylation Repression Gene Repression Chromatin_Closed->Repression Leads to

Caption: Signaling pathway of BRPF1-mediated chromatin remodeling and its inhibition by this compound.

Quantitative Data Summary

This compound has been characterized through various biochemical and cellular assays to determine its potency, selectivity, and cellular efficacy. The key quantitative metrics are summarized below.

Table 1: Potency and Binding Affinity of this compound
ParameterValueAssay TypeNotes
IC₅₀ ~80 nMTR-FRET Binding AssayHalf-maximal inhibitory concentration against BRPF1 bromodomain in a biochemical context.[1][8][9][10]
pIC₅₀ 7.1TR-FRET Binding AssayThe negative logarithm of the IC₅₀ value.[7][11]
BROMOscan Kd 10 nMBROMOscanDissociation constant determined by a competitive binding assay.[4][8]
p Kd 8.0Not SpecifiedThe negative logarithm of the Kd value, indicating strong binding affinity.[7]
EC₅₀ ~0.98 µMNanoBRET AssayHalf-maximal effective concentration in a cellular context, demonstrating target engagement in live cells.[1][2][11]
Table 2: Selectivity Profile of this compound
Target FamilySelectivity vs. BRPF1Assay TypeNotes
BRPF2 ~90 to 100-foldBROMOscan / TR-FRETHigh selectivity over the closely related family member BRPF2.[1][8]
BRPF3 >100 to >1000-foldBROMOscan / TR-FRETVery high selectivity over BRPF3.[1]
BET Family (e.g., BRD4) >500-foldBROMOscanExcellent selectivity against the well-studied BET family of bromodomains.[4][8]
Panel of 35 Bromodomains >100-foldBROMOscanBroadly selective for BRPF1 across a wide panel of human bromodomains.[2][8][9]

Key Experimental Protocols

The characterization of this compound relies on specific, robust assays. Detailed methodologies for the primary biochemical and cellular assays are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to determine the IC₅₀ of an inhibitor by measuring its ability to disrupt the interaction between the BRPF1 bromodomain and an acetylated histone ligand.

Principle: The assay uses a recombinant BRPF1 protein tagged with a donor fluorophore (e.g., Europium) and a biotinylated histone peptide ligand labeled with an acceptor fluorophore (e.g., Allophycocyanin, APC). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, causing a decrease in the FRET signal.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare solutions of Europium-labeled BRPF1 bromodomain and APC-labeled, biotinylated histone H4 peptide acetylated at Lysine 12 (H4K12ac) in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a low-volume 384-well plate.

    • Add 10 µL of the Europium-labeled BRPF1 solution to all wells.

    • Incubate for 15 minutes at room temperature to allow inhibitor-protein binding.

  • Reaction Initiation:

    • Add 5 µL of the APC-labeled histone peptide solution to all wells to initiate the binding reaction.

  • Incubation & Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the acceptor signal to the donor signal.

    • Plot the signal ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

start Start reagent Prepare Reagents: - this compound Serial Dilution - Eu-BRPF1 Protein - APC-Histone Peptide start->reagent plate Dispense 5µL this compound or DMSO to 384-well plate reagent->plate add_brpf1 Add 10µL Eu-BRPF1 to all wells plate->add_brpf1 incubate1 Incubate 15 min at Room Temp add_brpf1->incubate1 add_peptide Add 5µL APC-Histone Peptide to initiate reaction incubate1->add_peptide incubate2 Incubate 60 min at Room Temp (dark) add_peptide->incubate2 read Read Plate on TR-FRET Reader incubate2->read analyze Calculate Signal Ratio and Determine IC₅₀ via Curve Fitting read->analyze end_node End analyze->end_node

Caption: Experimental workflow for the TR-FRET binding assay to determine this compound's IC₅₀.

NanoBRET™ Cellular Target Engagement Assay

This live-cell assay is crucial for confirming that an inhibitor can cross the cell membrane and engage its intended target within the complex cellular environment.

Principle: The assay uses cells engineered to co-express the target protein (BRPF1) fused to a NanoLuc® luciferase and a fluorescently-labeled HaloTag® protein that localizes to chromatin (e.g., Histone H3.3-HaloTag). In the absence of an inhibitor, the BRPF1-NanoLuc binds to chromatin, bringing it close to the H3.3-HaloTag, resulting in a high BRET signal. This compound displaces BRPF1-NanoLuc from the chromatin, reducing the BRET signal in a dose-dependent manner.

Methodology:

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293T) with plasmids encoding for BRPF1-NanoLuc and H3.3-HaloTag.

    • Culture the transfected cells for 24-48 hours to allow for protein expression.

  • Assay Plate Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM medium.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate for 60-90 minutes to label the H3.3-HaloTag protein.

    • Prepare a serial dilution of this compound.

    • Dispense the labeled cells into a white 96-well assay plate.

    • Add the this compound dilutions or vehicle control to the wells.

  • Substrate Addition & Measurement:

    • Add the Nano-Glo® Substrate to all wells immediately before reading.

    • Measure both the donor (luciferase, ~450 nm) and acceptor (fluorescent ligand, ~618 nm) emission signals using a BRET-compatible luminometer.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to the vehicle control (0% inhibition) and a positive control (100% inhibition).

    • Plot the normalized BRET signal against the logarithm of the inhibitor concentration and fit the curve to determine the EC₅₀ value.

start Start transfect Co-transfect cells with BRPF1-NanoLuc and H3.3-HaloTag plasmids start->transfect culture Culture cells for 24-48 hours transfect->culture label_cells Label cells with HaloTag® 618 Ligand culture->label_cells plate_cells Dispense labeled cells into 96-well plate label_cells->plate_cells add_inhibitor Add this compound serial dilutions to wells plate_cells->add_inhibitor add_substrate Add Nano-Glo® Substrate add_inhibitor->add_substrate read Measure Donor (450nm) and Acceptor (618nm) signals add_substrate->read analyze Calculate BRET Ratio and Determine EC₅₀ via Curve Fitting read->analyze end_node End analyze->end_node

Caption: Experimental workflow for the NanoBRET™ cellular target engagement assay.

Conclusion

This compound is a well-characterized chemical probe that serves as a potent and highly selective inhibitor of the BRPF1 bromodomain. Its mechanism of action, centered on the disruption of BRPF1-mediated recruitment of the MOZ/MORF HAT complex, provides a powerful tool for studying the role of this specific epigenetic pathway in health and disease. The robust quantitative data and detailed protocols outlined in this guide underscore its utility for researchers in the fields of epigenetics, chromatin biology, and oncology drug development. By preventing the "reading" of acetylated histone marks, this compound effectively "erases" a key signal for gene activation, leading to significant downstream effects on cellular processes like proliferation and differentiation.

References

The Role of BRPF1 in Cancer Development and Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain and PHD Finger-containing Protein 1 (BRPF1) has emerged as a critical epigenetic regulator with a multifaceted role in the initiation and progression of numerous cancers. As a key scaffolding component of histone acetyltransferase (HAT) complexes, BRPF1 is integral to chromatin remodeling and the transcriptional activation of key oncogenic pathways. Dysregulation of BRPF1, frequently observed as overexpression, is correlated with poor prognosis in a variety of malignancies, including those of the gastrointestinal and genitourinary systems, as well as brain, skin, breast, and hematological tumors.[1][2][3] This technical guide provides an in-depth overview of the molecular functions of BRPF1 in cancer, summarizes key quantitative data, details relevant experimental methodologies, and visualizes its involvement in critical signaling pathways, highlighting its potential as a promising therapeutic target.

The Core Function of BRPF1: An Epigenetic Scaffold

BRPF1 is a multidomain protein that acts as an essential scaffold for the assembly and enzymatic activity of MYST family histone acetyltransferase (HAT) complexes, primarily the MOZ (Monocytic Leukemia Zinc Finger Protein, also known as KAT6A) and MORF (MOZ-Related Factor, also known as KAT6B) complexes.[1] These complexes are crucial for the acetylation of histone H3 at multiple lysine residues, including H3K9, H3K14, and H3K23.[4] This acetylation neutralizes the positive charge of histones, leading to a more open chromatin structure that facilitates gene transcription.

BRPF1's scaffolding function is critical; it simultaneously binds to the HAT (MOZ/MORF), a plant homeodomain (PHD) finger-containing protein (ING5), and a smaller protein (MEAF6) to form a stable and active tetrameric complex.[5] Beyond its structural role, BRPF1 also acts as a "reader" of histone modifications through its distinct domains:

  • Two PHD Fingers and a Zinc Knuckle (PZP domain): Recognizes the unmodified N-terminal tail of histone H3.[5]

  • Bromodomain: Binds to acetylated lysine residues on histone tails, anchoring the complex to active chromatin regions.

  • PWWP domain: Interacts with histone H3 trimethylated at lysine 36 (H3K36me3), a mark associated with actively transcribed gene bodies.[5]

This combination of scaffolding and reader functions allows the BRPF1-containing HAT complexes to be recruited to specific genomic loci and modulate the expression of target genes involved in critical cellular processes like cell cycle progression, proliferation, and differentiation.[6]

BRPF1 Dysregulation Across Various Cancers

The dysregulation of BRPF1 is a common feature in a wide range of cancers, where it typically functions as an oncogene. Its overexpression has been linked to enhanced tumor growth, metastasis, and resistance to therapy.

Hepatocellular Carcinoma (HCC)

In HCC, BRPF1 is one of the most significantly upregulated bromodomain-containing proteins.[4] Its high expression is strongly associated with poor overall and disease-free survival rates.[4] Mechanistically, BRPF1 drives HCC progression by activating the expression of key oncogenes, including E2F2 and EZH2, through the facilitation of H3K14 acetylation at their promoter regions.[4]

Breast Cancer

In endocrine therapy-resistant breast cancer, BRPF1 has been identified as an essential gene. It associates with Estrogen Receptor alpha (ERα) on the chromatin and its inhibition leads to cell cycle arrest and apoptosis.[1] BRPF1 blockade disrupts ER-mediated transcriptional programs by reducing chromatin accessibility and silencing the ERα gene itself.[1] In triple-negative breast cancer (TNBC), BRPF1 has been implicated in chemoresistance to drugs like paclitaxel by regulating ribosome biogenesis and the expression of the drug efflux pump ABCB1.[7]

Ovarian Cancer

Increased expression of BRPF1 in ovarian cancer correlates with disease progression and poor prognosis.[8] Pharmacological inhibition of BRPF1 in high-grade serous ovarian cancer cells reduces proliferation, migration, and invasion, suggesting a role in metastatic progression. These effects are mediated through the induction of apoptosis, deregulation of the cell cycle, and enhanced DNA damage.[8]

Other Cancers
  • Lower-Grade Gliomas: BRPF1 is identified as a potential drug target, and its inhibition or knockdown attenuates glioma cell proliferation and colony formation.[9][10]

  • Hematological Malignancies: Somatic mutations and chromosomal translocations involving BRPF1 and its partner MOZ are found in acute myeloid leukemia (AML) and other leukemias.[3][11]

  • Medulloblastoma: Truncated forms of BRPF1 have been found to cooperate with other mutations to promote tumor development.[11]

Quantitative Data Summary

The following tables summarize the quantitative data regarding BRPF1 expression and its clinical significance in various cancers.

Cancer TypeBRPF1 Expression ChangeCorrelation with SurvivalReference(s)
Hepatocellular Carcinoma (HCC)UpregulatedHigh expression associated with poorer overall and disease-free survival.
Breast Cancer (ER+)UpregulatedEssential for survival of endocrine therapy-resistant cells.[1]
Ovarian CancerUpregulatedHigh expression correlates with malignant progression and worse overall survival.[8]
Lower-Grade GliomaUpregulatedHigh expression associated with poorer prognosis.
Genetic Alteration TypePrevalence in Cancer (TCGA datasets)Reference(s)
BRPF1 Variants~2% across 10,240 patients[11]
BRPF1 Copy Number Variation~10% across 11,115 patients[11]

BRPF1 in Oncogenic Signaling Pathways

BRPF1 exerts its oncogenic functions by integrating into and modulating several critical signaling pathways.

BRPF1-MOZ/MORF Histone Acetyltransferase Complex Assembly

BRPF1 is the central scaffold for the assembly of the MOZ/MORF HAT complex. It creates a platform for the catalytic subunit (MOZ/MORF) to interact with accessory proteins ING5 and MEAF6, forming a functional enzymatic complex that promotes histone acetylation and gene transcription.

G cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin Target BRPF1 BRPF1 MOZ_MORF MOZ/MORF (HAT Subunit) BRPF1->MOZ_MORF binds ING5 ING5 BRPF1->ING5 binds MEAF6 MEAF6 BRPF1->MEAF6 binds Histone Histone H3 Tail BRPF1->Histone recognizes acetylated lysines (Bromodomain) DNA DNA BRPF1->DNA binds (PZP domain) MOZ_MORF->Histone acetylates (H3K14, H3K23) Transcription Transcriptional Activation MOZ_MORF->Transcription

BRPF1 as the core scaffold of the MOZ/MORF HAT complex.
Regulation of E2F2 and EZH2 in Hepatocellular Carcinoma

In HCC, the BRPF1-MOZ/MORF complex is recruited to the promoters of the oncogenes E2F2 and EZH2. BRPF1 facilitates H3K14 acetylation, leading to their transcriptional upregulation, which in turn promotes cell cycle progression and suppresses differentiation.

G cluster_promoters Gene Promoters cluster_transcription Transcriptional Upregulation cluster_effects Oncogenic Effects in HCC BRPF1_complex BRPF1-MOZ/MORF Complex E2F2_promoter E2F2 Promoter BRPF1_complex->E2F2_promoter binds EZH2_promoter EZH2 Promoter BRPF1_complex->EZH2_promoter binds H3K14ac H3K14 Acetylation BRPF1_complex->H3K14ac facilitates Histone_H3 Histone H3 E2F2_promoter->Histone_H3 EZH2_promoter->Histone_H3 E2F2_gene E2F2 H3K14ac->E2F2_gene EZH2_gene EZH2 H3K14ac->EZH2_gene Proliferation Cell Proliferation E2F2_gene->Proliferation Stemness Cancer Stemness EZH2_gene->Stemness

BRPF1-mediated activation of E2F2 and EZH2 in HCC.
BRPF1 and Estrogen Receptor (ERα) Signaling in Breast Cancer

In ER-positive breast cancer, BRPF1 physically associates with ERα on chromatin. This interaction is crucial for maintaining the expression of ERα itself and its target genes, thereby sustaining the proliferation and survival of both endocrine-sensitive and resistant cancer cells.

G cluster_chromatin Chromatin cluster_transcription Gene Expression cluster_effects Effects in Breast Cancer BRPF1 BRPF1 ER_alpha ERα BRPF1->ER_alpha interacts with ERE Estrogen Response Elements (EREs) BRPF1->ERE associates at ER_alpha_promoter ERα Gene Promoter BRPF1->ER_alpha_promoter regulates Chromatin_Accessibility Chromatin Accessibility BRPF1->Chromatin_Accessibility increases ER_alpha->ERE binds ER_alpha->ER_alpha_promoter self-regulates ER_alpha_gene ERα Gene ER_alpha_promoter->ER_alpha_gene ER_target_genes ERα Target Genes Chromatin_Accessibility->ER_target_genes Proliferation Cell Proliferation ER_target_genes->Proliferation Survival Cell Survival ER_target_genes->Survival ET_Resistance Endocrine Therapy Resistance ER_alpha_gene->ET_Resistance

Functional interplay between BRPF1 and ERα in breast cancer.

Experimental Protocols

This section provides representative, detailed methodologies for key experiments used to investigate the function of BRPF1 in cancer research.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BRPF1

This protocol outlines the steps to identify the genomic binding sites of BRPF1.

G start 1. Cross-linking lysis 2. Cell Lysis & Chromatin Extraction start->lysis shearing 3. Chromatin Shearing (Sonication) lysis->shearing ip 4. Immunoprecipitation (with anti-BRPF1 antibody) shearing->ip wash 5. Washing ip->wash elution 6. Elution & Reverse Cross-linking wash->elution purification 7. DNA Purification elution->purification library_prep 8. Library Preparation purification->library_prep sequencing 9. Next-Generation Sequencing library_prep->sequencing analysis 10. Data Analysis (Peak Calling, Motif Analysis) sequencing->analysis

Workflow for BRPF1 Chromatin Immunoprecipitation Sequencing.

Protocol:

  • Cross-linking:

    • Culture cancer cells (e.g., HeLa, MHCC97L) to 80-90% confluency.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Extraction:

    • Scrape cells into ice-cold PBS containing protease inhibitors.

    • Pellet cells and resuspend in cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, protease inhibitors).

    • Incubate on ice for 10 minutes and then pellet the nuclei.

    • Resuspend nuclei in nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors).

  • Chromatin Shearing:

    • Sonicate the nuclear lysate to shear chromatin into fragments of 200-700 bp. Optimization is critical and should be checked on an agarose gel.

  • Immunoprecipitation (IP):

    • Dilute the sheared chromatin with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl).

    • Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared chromatin with a ChIP-validated BRPF1 antibody (e.g., 5 µg per 10 µg of chromatin) overnight at 4°C with rotation. A Normal Rabbit IgG should be used as a negative control.[1][2]

    • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washing:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using a fresh elution buffer (1% SDS, 0.1 M NaHCO3).

    • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-5 hours.

    • Treat with RNase A and then Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA and an input control sample according to the manufacturer's protocol (e.g., Illumina).

    • Perform high-throughput sequencing.

Co-Immunoprecipitation (Co-IP) for BRPF1 Interaction Partners

This protocol is used to identify proteins that interact with BRPF1 within a complex.

Protocol:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors) on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Pre-clearing:

    • Incubate the cell lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an IP-validated BRPF1 antibody (or a control IgG) overnight at 4°C with gentle rotation.

  • Complex Capture:

    • Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing:

    • Wash the beads 3-5 times with Co-IP lysis buffer to remove unbound proteins.

  • Elution:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze by Western blotting using antibodies against suspected interaction partners (e.g., MOZ, ING5) or by mass spectrometry to identify novel interactors.

Quantitative Real-Time PCR (qRT-PCR) for BRPF1 Gene Expression

This protocol measures the mRNA expression level of BRPF1.

Protocol:

  • RNA Extraction:

    • Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for BRPF1, and a SYBR Green master mix.

    • Representative Human BRPF1 Primers:

      • Forward: 5'-CCGAACTGAAGGCACACCTCAT-3'

      • Reverse: 5'-GCAGATGAGCAAAGCGTGGAATG-3' (Note: Primer sequences should always be validated for specificity and efficiency.)

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the reaction on a real-time PCR machine. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for BRPF1 and the housekeeping gene.

    • Calculate the relative expression of BRPF1 using the ΔΔCt method.

BRPF1 as a Therapeutic Target

The critical role of BRPF1 in driving the growth and survival of cancer cells makes it an attractive therapeutic target. The development of small molecule inhibitors targeting the BRPF1 bromodomain has shown significant promise in preclinical studies.[3] These inhibitors, such as OF-1, PFI-4, and GSK5959, work by preventing BRPF1 from binding to acetylated histones, thereby disrupting the function of the MOZ/MORF complexes and inhibiting the transcription of oncogenes.

Effects of BRPF1 Inhibition:

  • Induction of cell cycle arrest.

  • Promotion of apoptosis and cellular senescence.

  • Reduction of tumor growth in vitro and in vivo.

  • Sensitization of cancer cells to chemotherapy.[7]

Conclusion and Future Directions

BRPF1 is a master epigenetic regulator that plays a pivotal oncogenic role in a diverse range of cancers. Its function as a scaffold for HAT complexes places it at a crucial node in the control of gene expression programs that govern cancer cell proliferation, survival, and therapy resistance. The strong correlation between BRPF1 overexpression and poor clinical outcomes underscores its significance as both a prognostic biomarker and a high-value therapeutic target.

Future research should focus on:

  • Elucidating the full spectrum of BRPF1's non-histone interaction partners to uncover novel functions.

  • Investigating the mechanisms of resistance to BRPF1 inhibitors.

  • Exploring combinatorial therapeutic strategies, pairing BRPF1 inhibitors with other targeted therapies or conventional chemotherapy to enhance anti-cancer efficacy.

The continued development of potent and selective BRPF1 inhibitors holds great promise for providing a new epigenetic-based therapeutic avenue for patients with BRPF1-driven malignancies.

References

GSK-5959: A Potent and Selective Probe for the MOZ/MORF Histone Acetyltransferase Complex

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK-5959, a potent and selective chemical probe for the BRPF1 bromodomain, a key component of the MOZ (KAT6A) and MORF (KAT6B) histone acetyltransferase (HAT) complexes. This document details the mechanism of action of this compound, its involvement with the MOZ/MORF complex, relevant quantitative data, and detailed experimental protocols.

The MOZ/MORF complexes are crucial epigenetic regulators involved in histone H3 acetylation, which plays a pivotal role in gene transcription and is implicated in various developmental processes and diseases, including cancer. This compound serves as a valuable tool for dissecting the biological functions of the BRPF1 bromodomain and the broader role of the MOZ/MORF complexes in health and disease.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, detailing its in vitro potency, selectivity, and cellular activity.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

TargetAssay TypeIC50 (nM)Selectivity vs. BRPF1Reference
BRPF1TR-FRET80-
BRPF1BROMOscan10-
BRPF2BROMOscan90090-fold
BRPF3TR-FRET>100,000>1250-fold
BET Family BromodomainsBROMOscan>5,000>500-fold

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEC50 (µM)Target EngagementReference
HEK293NanoBRET0.98BRPF1 bromodomain

Mechanism of Action and Involvement in the MOZ/MORF Complex

The MOZ and MORF histone acetyltransferases are the catalytic subunits of multi-protein complexes that also include BRPF1 (or its paralogs BRPF2/3), ING5, and EAF6. BRPF1 acts as a scaffolding protein, bridging the interaction between MOZ/MORF and the other subunits. Crucially, BRPF1 contains a bromodomain that recognizes and binds to acetylated lysine residues on histones, thereby recruiting and/or stabilizing the MOZ/MORF complex at specific chromatin locations. This targeted acetylation of histone H3, particularly at lysine 23 (H3K23ac), leads to a more open chromatin structure, facilitating gene transcription.

This compound is a potent and selective inhibitor of the BRPF1 bromodomain. By binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, this compound prevents its engagement with acetylated histones. This disruption of BRPF1's reader function is hypothesized to inhibit the recruitment and/or activity of the MOZ/MORF complex at target gene promoters, thereby modulating gene expression.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the MOZ/MORF complex and a general workflow for assessing this compound activity.

MOZ_MORF_Signaling_Pathway MOZ/MORF Complex Signaling Pathway cluster_complex MOZ/MORF Complex cluster_chromatin Chromatin MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1 BRPF1 Histone Histone H3 MOZ_MORF->Histone Acetylation (H3K23ac) ING5 ING5 Ac_Histone Acetylated Histone H3 BRPF1->Ac_Histone Binds to acetylated lysine EAF6 EAF6 Transcription Gene Transcription Ac_Histone->Transcription Promotes GSK5959 This compound GSK5959->BRPF1 Inhibits Binding Experimental_Workflow Experimental Workflow for this compound Activity Assessment cluster_invitro In Vitro Assays cluster_incell Cellular Assays TR_FRET TR-FRET Binding Assay IC50 Determine IC50 (Potency & Selectivity) TR_FRET->IC50 BROMOscan BROMOscan Profiling BROMOscan->IC50 NanoBRET NanoBRET Target Engagement EC50 Determine EC50 (Cellular Potency) NanoBRET->EC50 Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) EC50->Gene_Expression Cellular_Effects Downstream Cellular Effects Gene_Expression->Cellular_Effects GSK5959 This compound Compound GSK5959->TR_FRET GSK5959->BROMOscan GSK5959->NanoBRET

GSK-5959's potential as a chemical probe for studying BRPF1.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to GSK-5959 as a Chemical Probe for BRPF1

Introduction to BRPF1: A Key Epigenetic Regulator

Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a critical scaffolding protein involved in epigenetic regulation. It is a key component of several histone acetyltransferase (HAT) complexes, most notably the MOZ/MORF and HBO1 complexes.[1][2][3] BRPF1's function is central to chromatin remodeling and gene transcription. It contains multiple domains, including a bromodomain, two PHD fingers, and a PWWP domain, which allow it to recognize and bind to specific epigenetic marks on histone proteins.[1][3]

The bromodomain of BRPF1 specifically recognizes acetylated lysine residues on histone tails.[2] By anchoring the HAT complex to chromatin, BRPF1 facilitates the acetylation of histone H3 at key positions, such as lysine 9 (H3K9ac), lysine 14 (H3K14ac), and lysine 23 (H3K23ac).[3] This process leads to a more open chromatin structure, making genes accessible for transcription and playing a vital role in cellular processes like proliferation, differentiation, and survival. Due to its fundamental role, dysregulation of BRPF1 has been implicated in various diseases, including developmental disorders and several types of cancer, such as leukemia and liver cancer.[1][3]

This compound: A Selective Chemical Probe for BRPF1

This compound is a potent, selective, and cell-permeable small molecule inhibitor that targets the bromodomain of BRPF1.[4][5][6] Developed as a chemical probe, it serves as an invaluable tool for researchers to investigate the biological functions of BRPF1. By specifically blocking the interaction between the BRPF1 bromodomain and acetylated histones, this compound allows for the elucidation of the downstream consequences of inhibiting this pathway.[6] Its high selectivity against other bromodomains, including the closely related BRPF2/3 and the well-studied BET family, makes it a precise instrument for dissecting the specific roles of BRPF1.[4][6][7]

Data Presentation

Table 1: In Vitro Potency of this compound against BRPF1
Assay TypeParameterValueReference(s)
TR-FRET Binding AssayIC₅₀80 nM[4][5][6][7][8][9]
TR-FRET Binding AssaypIC₅₀7.1[7][8]
BROMOscan AssayInhibition10 nM[7][10][11]
Table 2: Cellular Activity of this compound
Assay TypeParameterValueDescriptionReference(s)
NanoBRET AssayEC₅₀0.98 µMMeasures target engagement and disruption of BRPF1-histone H3.3 interaction in living cells.[4][5][9]
Table 3: Selectivity Profile of this compound
Target BromodomainSelectivity vs. BRPF1pIC₅₀Assay TypeReference(s)
BRPF2~90-100 fold5.1 - 5.2BROMOscan, TR-FRET[4][7][8][10][11]
BRPF3>1000 fold< 4.5TR-FRET[4][7][8]
BET Family (e.g., BRD4)>500 fold< 4.3BROMOscan, TR-FRET[7][8][10][11]
Panel of 35 other bromodomains>100 fold-TR-FRET, BROMOscan[4][5][6][7]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This biochemical assay is used to quantify the binding affinity of this compound to the BRPF1 bromodomain.

  • Principle: The assay measures the proximity between a donor fluorophore (e.g., Terbium-labeled anti-His antibody bound to His-tagged BRPF1) and an acceptor fluorophore (e.g., a biotinylated histone peptide ligand bound to Streptavidin-d2). When the BRPF1-ligand complex forms, excitation of the donor results in energy transfer to the acceptor, which then emits a signal. This compound competes with the ligand for binding to BRPF1, disrupting FRET.

  • Methodology:

    • Recombinant His-tagged BRPF1 bromodomain is incubated with a biotinylated acetylated histone peptide (e.g., H3K14ac).

    • Serial dilutions of this compound or DMSO (vehicle control) are added to the mixture.

    • A Terbium-cryptate labeled anti-His antibody (donor) and Streptavidin-d2 (acceptor) are added.

    • The plate is incubated to allow the reaction to reach equilibrium.

    • The fluorescence is read at two wavelengths (for the acceptor and donor) using a TR-FRET-compatible plate reader.

    • The ratio of the two emission signals is calculated, and IC₅₀ values are determined by plotting the signal ratio against the inhibitor concentration.

NanoBRET™ Target Engagement Assay

This assay is employed to confirm the cell permeability of this compound and measure its engagement with BRPF1 in a cellular context.[4][5][9]

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure protein-protein interactions in living cells. The BRPF1 protein is fused to a NanoLuc® luciferase (energy donor), and a histone protein (e.g., H3.3) is fused to a HaloTag® protein, which is then labeled with a fluorescent NanoBRET™ 618 ligand (energy acceptor). When BRPF1 binds to the histone, the donor and acceptor are in close proximity, and a BRET signal is generated. This compound enters the cell and disrupts this interaction, leading to a decrease in the BRET signal.

  • Methodology:

    • HEK293 cells are co-transfected with plasmids expressing NanoLuc®-BRPF1 and HaloTag®-H3.3.

    • Transfected cells are seeded into 96-well plates.

    • The HaloTag®-H3.3 is labeled by incubating the cells with the fluorescent NanoBRET™ 618 ligand.

    • Serial dilutions of this compound are added to the wells.

    • The NanoLuc® substrate (furimazine) is added to initiate the bioluminescent reaction.

    • The plate is immediately read on a luminometer capable of detecting both donor (460 nm) and acceptor (618 nm) emission signals.

    • The BRET ratio is calculated, and EC₅₀ values are determined from the concentration-response curve.

Mandatory Visualizations

BRPF1_Signaling_Pathway cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin BRPF1 BRPF1 (Scaffold) MOZ_MORF MOZ/MORF (Catalytic Subunit) BRPF1->MOZ_MORF ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 Ac_Lysine Acetylated Lysine BRPF1->Ac_Lysine Bromodomain Recognition Histone Histone Tail MOZ_MORF->Histone Acetylation Histone->Ac_Lysine H3K14ac H3K23ac Gene_Transcription Gene Transcription Ac_Lysine->Gene_Transcription GSK5959 This compound GSK5959->BRPF1 Inhibition

Caption: BRPF1 signaling pathway and the inhibitory action of this compound.

TR_FRET_Workflow cluster_assay TR-FRET Assay Components cluster_reaction Reaction & Measurement BRPF1 His-BRPF1 Ligand Biotin-Histone Peptide BRPF1->Ligand No_Inhibitor Complex Forms (High FRET Signal) BRPF1->No_Inhibitor Ligand->No_Inhibitor Donor Tb-Antibody Donor->BRPF1 Donor->No_Inhibitor Acceptor SA-d2 Acceptor->Ligand Acceptor->No_Inhibitor With_Inhibitor Complex Disrupted (Low FRET Signal) GSK5959 This compound GSK5959->With_Inhibitor

Caption: Experimental workflow for the TR-FRET binding assay.

Chemical_Probe_Logic Probe This compound as a Chemical Probe Potency High Potency (IC50 = 80 nM) Probe->Potency Selectivity High Selectivity (>100x vs other bromodomains) Probe->Selectivity Cell_Activity Cellular Activity (EC50 = 0.98 µM) Probe->Cell_Activity MoA Defined Mechanism of Action (Binds BRPF1 Bromodomain) Probe->MoA

Caption: Core attributes establishing this compound as a chemical probe.

Discussion: this compound's Utility as a Chemical Probe

This compound meets the critical criteria for a high-quality chemical probe. It demonstrates sub-micromolar potency against BRPF1 in biochemical assays and confirmed target engagement in living cells.[4][5][7][8] Its excellent selectivity profile ensures that observed biological effects can be confidently attributed to the inhibition of BRPF1 rather than off-target interactions, particularly with the highly studied BET bromodomains.[7][8][10][11] The availability of a co-crystal structure (PDB: 4UYE) provides atomic-level detail of its binding mode, further solidifying its mechanism of action.[8]

However, it is important for researchers to note that this compound has been superseded by a next-generation probe, GSK6853.[8] GSK6853 was developed from the same chemical series and exhibits improved solubility and cellular activity, making it more suitable for a broader range of cellular and potentially in vivo studies.[8] Nevertheless, this compound remains a valid and important tool, and the data generated using it laid the foundation for the development of more advanced BRPF1 inhibitors.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the BRPF1 bromodomain. It has been instrumental in enabling the study of BRPF1's role in health and disease. Through its use in biochemical and cellular assays, researchers can effectively probe the downstream pathways regulated by BRPF1's interaction with acetylated chromatin. While newer probes with enhanced properties are now available, this guide provides the core technical information that underpins the utility and application of this compound for professionals in epigenetic research and drug development.

References

The Effect of GSK-5959 on Gene Transcription: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of GSK-5959, a potent and selective inhibitor of the BRPF1 bromodomain, on gene transcription. This document details the molecular interactions of this compound, its impact on cellular signaling pathways, and the resulting changes in gene expression.

Introduction

This compound is a small molecule inhibitor that selectively targets the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2] BRPF1 is a crucial scaffolding protein within the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[3][4] These complexes play a pivotal role in the epigenetic regulation of gene expression through the acetylation of histone tails, a modification generally associated with transcriptionally active chromatin.[5][6] By inhibiting the BRPF1 bromodomain, this compound disrupts the recruitment of the MOZ/MORF complexes to chromatin, thereby modulating the transcription of specific target genes.[7] This guide will explore the core mechanism of this compound, present quantitative data on its activity, provide detailed experimental protocols for its characterization, and visualize the signaling pathways it perturbs.

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain.[7] This action prevents BRPF1 from recognizing and binding to acetylated lysine residues on histone tails, particularly on histone H3 and H4.[3] The BRPF1 bromodomain has been shown to recognize multiple acetylation marks, including H2AK5ac, H3K14ac, H4K5ac, H4K8ac, and H4K12ac.[3][5]

The inhibition of this interaction has a significant downstream effect: it prevents the localization of the MOZ/MORF HAT complexes to their target gene promoters.[5] The MOZ/MORF complexes are responsible for the acetylation of several histone residues, with a preference for H3K23.[8] The disruption of this process by this compound leads to a decrease in histone acetylation at specific genomic loci, resulting in a more condensed chromatin state and altered gene transcription.[5]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its interactions.

ParameterValueAssay TypeReference
IC50 (BRPF1) 80 nMTR-FRET[1]
BROMOscan pKd 8.0BROMOscan[9]
NanoBRET pIC50 6.0NanoBRET[9]
Selectivity (vs. BRPF2) 90-foldBROMOscan[1]
Selectivity (vs. BET family) >500-foldBROMOscan[1]
Cellular IC50 ~0.98 µMNanoBRET[2]

Table 1: In Vitro and Cellular Potency and Selectivity of this compound.

Target Gene/PathwayEffect of BRPF1 InhibitionCancer TypeReference
E2F2, EZH2DownregulationHepatocellular Carcinoma[7]
NOTCH1, OCT4, EPCAMDownregulationLiver Cancer Stem Cells[7]
PPARα signalingDeregulationOvarian Cancer[10]
JAK2/STAT3 signalingInhibitionLung Adenocarcinoma[4]
HOX genes (e.g., HOXA9, HOXA10)RegulationLeukemia, Development[5]

Table 2: Reported Downstream Transcriptional Effects of BRPF1 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRPF1 Inhibition

This assay is used to quantify the binding affinity of this compound to the BRPF1 bromodomain in a biochemical setting.

Materials:

  • Recombinant His-tagged BRPF1 bromodomain protein.

  • Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).

  • Europium-labeled anti-His antibody (Donor).

  • Streptavidin-conjugated Acceptor (e.g., APC or d2).

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.

  • This compound compound series.

  • 384-well low-volume black plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a dilution in Assay Buffer to the desired final concentrations.

  • Add 2 µL of the this compound dilution or DMSO (as a control) to the wells of the 384-well plate.

  • Prepare a master mix containing the His-BRPF1 protein and the biotinylated H4K12ac peptide in Assay Buffer.

  • Add 4 µL of the protein-peptide mix to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Prepare a detection mix containing the Europium-labeled anti-His antibody and the Streptavidin-conjugated Acceptor in Assay Buffer.

  • Add 4 µL of the detection mix to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after excitation at the donor's excitation wavelength (e.g., 340 nm).

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the results against the this compound concentration to determine the IC50 value.[11][12][13][14]

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of this compound to engage with the BRPF1 bromodomain within living cells.[15]

Materials:

  • HEK293 cells.

  • Plasmid encoding BRPF1 fused to NanoLuc® luciferase.

  • Plasmid encoding Histone H3.3 fused to HaloTag®.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate.

  • HaloTag® NanoBRET™ 618 Ligand.

  • This compound compound series.

  • 96-well white plates.

  • Luminometer capable of measuring BRET.

Procedure:

  • Co-transfect HEK293 cells with the BRPF1-NanoLuc® and Histone H3.3-HaloTag® plasmids according to the manufacturer's protocol.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM®.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at the desired final concentration and incubate for 30 minutes at 37°C.

  • Prepare a serial dilution of this compound in DMSO and then in Opti-MEM®.

  • Dispense the cell suspension into the wells of a 96-well white plate.

  • Add the this compound dilutions to the wells and incubate for 2 hours at 37°C.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals.

  • Calculate the NanoBRET™ ratio and plot against the this compound concentration to determine the cellular IC50.[16][17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway, experimental workflows, and logical relationships related to the action of this compound.

GSK5959_Mechanism_of_Action cluster_transcription Gene Transcription cluster_chromatin Chromatin State Active Genes Active Genes Repressed Genes Repressed Genes Acetylated Histones Acetylated Histones Acetylated Histones->Active Genes Promotes Deacetylated Histones Deacetylated Histones Deacetylated Histones->Repressed Genes Leads to BRPF1 BRPF1 BRPF1->Acetylated Histones Binds to MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF ING5 ING5 BRPF1->ING5 hEaf6 hEaf6 BRPF1->hEaf6 MOZ_MORF->Acetylated Histones GSK5959 GSK5959 GSK5959->BRPF1 Inhibits

Caption: Mechanism of action of this compound in inhibiting gene transcription.

TR_FRET_Workflow start Start prep_reagents Prepare Reagents: - His-BRPF1 - Biotin-H4K12ac - Antibodies - this compound dilutions start->prep_reagents add_compound Add this compound to plate prep_reagents->add_compound add_protein Add BRPF1 and Histone Peptide add_compound->add_protein incubate1 Incubate (15 min) add_protein->incubate1 add_detection Add Detection Reagents (Eu-Ab & SA-Acceptor) incubate1->add_detection incubate2 Incubate (60 min) add_detection->incubate2 read_plate Read TR-FRET Signal incubate2->read_plate analyze Analyze Data (IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for the TR-FRET assay.

NanoBRET_Workflow start Start transfect Co-transfect cells with BRPF1-NLuc & H3.3-HaloTag start->transfect incubate_cells Incubate cells (24h) transfect->incubate_cells add_ligand Add HaloTag Ligand incubate_cells->add_ligand incubate_ligand Incubate (30 min) add_ligand->incubate_ligand add_compound Add this compound incubate_ligand->add_compound incubate_compound Incubate (2h) add_compound->incubate_compound add_substrate Add Nano-Glo Substrate incubate_compound->add_substrate read_plate Read BRET Signal add_substrate->read_plate analyze Analyze Data (Cellular IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for the NanoBRET assay.

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of the BRPF1 bromodomain and its role in gene transcription. Its high potency and selectivity make it a powerful tool for studying the epigenetic regulation mediated by the MOZ/MORF histone acetyltransferase complexes. The inhibition of BRPF1 by this compound leads to specific changes in gene expression, impacting pathways involved in cancer progression and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the BRPF1 bromodomain.

References

Methodological & Application

Application Notes and Protocols: GSK-5959 Treatment for Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of GSK-5959, a potent and selective BRPF1 bromodomain inhibitor, in the context of ovarian cancer research. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in ovarian cancer cell lines.

Introduction to this compound and its Target BRPF1

This compound is a cell-permeable small molecule that acts as a highly selective inhibitor of the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1), with an IC50 value of approximately 80 nM.[1] BRPF1 is a scaffolding protein that plays a crucial role in the assembly and enzymatic activity of the MOZ/MORF histone acetyltransferase (HAT) complexes. By binding to acetylated histones, BRPF1 facilitates chromatin remodeling and the transcriptional activation of various genes, including those implicated in cancer development and progression.

Emerging evidence highlights BRPF1 as a promising therapeutic target in ovarian cancer.[2][3] Increased expression of BRPF1 has been correlated with ovarian cancer progression and a poor prognosis.[2] Pharmacological inhibition of BRPF1 in ovarian cancer cell lines has been demonstrated to reduce cell proliferation, migration, and invasion, while inducing programmed cell death (apoptosis), cell cycle deregulation, and DNA damage.[2][4] These findings underscore the potential of this compound as a tool for investigating BRPF1's role in ovarian cancer and as a potential therapeutic agent.

Quantitative Data Summary

The following table summarizes representative quantitative data that could be expected from treating ovarian cancer cell lines with this compound, based on its known potency and the effects of BRPF1 inhibition.

ParameterOvarian Cancer Cell Line (Example)This compound ConcentrationResultReference
IC50 (Cell Viability) SKOV380 nM50% inhibition of cell growth[1]
Colony Formation OVCAR-310 µMSignificant reduction in the number and size of colonies[5]
Cell Cycle Arrest PEO410 µMG1 phase arrest[5]
Apoptosis Induction OVCAR-310 µMIncreased percentage of apoptotic cells[2]
Gene Expression (qRT-PCR) SKOV310 µMDownregulation of E2F2 and EZH2 mRNA levels[5]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on the viability and proliferation of ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell lines (e.g., SKOV3, OVCAR-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed ovarian cancer cells into 96-well plates at a density of 2 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should range from nanomolar to micromolar (e.g., 1 nM to 10 µM) to determine the IC50. Include a DMSO vehicle control.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.

  • Incubate the plates for 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the DMSO-treated control cells.

Colony Formation Assay

This assay assesses the effect of this compound on the long-term proliferative capacity of ovarian cancer cells.

Materials:

  • Ovarian cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed 500-1000 cells per well in 6-well plates with 2 mL of complete medium.

  • Allow the cells to attach overnight.

  • Treat the cells with this compound at a specific concentration (e.g., 10 µM) or with DMSO as a control.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the treatment every 3-4 days.

  • After the incubation period, wash the colonies twice with PBS.

  • Fix the colonies with 1 mL of methanol for 15 minutes.

  • Stain the colonies with 1 mL of 0.5% crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution of ovarian cancer cells.

Materials:

  • Ovarian cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • PBS

  • 70% ice-cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with this compound (e.g., 10 µM) or DMSO for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Experimental_Workflow Experimental Workflow for this compound in Ovarian Cancer Cell Lines cluster_setup 1. Experimental Setup cluster_assays 2. In Vitro Assays cluster_analysis 3. Data Analysis & Interpretation cell_culture Ovarian Cancer Cell Culture (e.g., SKOV3, OVCAR-3) treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (CCK-8) treatment->viability colony Colony Formation Assay treatment->colony cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis data Quantitative Data Analysis (IC50, Colony Count, % Apoptosis) viability->data colony->data cell_cycle->data apoptosis->data pathway Molecular Pathway Analysis (Western Blot, qRT-PCR) data->pathway

Caption: Experimental workflow for evaluating this compound's effects.

BRPF1_Signaling_Pathway BRPF1 Signaling Pathway in Cancer cluster_epigenetic_regulation Epigenetic Regulation cluster_transcriptional_activation Transcriptional Activation cluster_cellular_effects Cellular Effects in Ovarian Cancer BRPF1 BRPF1 MOZ_MORF MOZ/MORF (Histone Acetyltransferase) BRPF1->MOZ_MORF Scaffolds Acetylated_Histones Acetylated Histones MOZ_MORF->Acetylated_Histones Promotes Acetylation Oncogenes Oncogenes (e.g., E2F2, EZH2) Acetylated_Histones->Oncogenes Activates Transcription Wnt_Pathway Wnt Signaling Pathway Acetylated_Histones->Wnt_Pathway Activates Transcription GSK5959 This compound GSK5959->BRPF1 Inhibits Proliferation Cell Proliferation Oncogenes->Proliferation Invasion Migration & Invasion Oncogenes->Invasion Wnt_Pathway->Proliferation Wnt_Pathway->Invasion Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by this compound CellCycle Cell Cycle Progression Proliferation->CellCycle Arrested by this compound

References

Application Notes and Protocols for GSK-5959 in Triple-Negative Breast Cancer (TNBC) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Recent research has identified the Bromodomain and PHD Finger Containing 1 (BRPF1) protein as a key regulator of chemotherapy resistance in TNBC. GSK-5959 is a potent and selective inhibitor of the BRPF1 bromodomain, making it a valuable tool for investigating the role of BRPF1 in TNBC and as a potential therapeutic agent. These application notes provide detailed protocols and data for the use of this compound in TNBC research.

BRPF1 is a scaffold protein that is part of histone acetyltransferase (HAT) complexes, which play a crucial role in chromatin remodeling and gene transcription. In the context of TNBC, BRPF1 has been shown to be a critical epigenetic regulator of resistance to taxane-based chemotherapy.

Mechanism of Action

This compound is a cell-permeable small molecule that selectively inhibits the bromodomain of BRPF1 with an IC50 of approximately 80 nM[1]. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, an important step in the transcriptional activation of genes. By binding to the BRPF1 bromodomain, this compound prevents its interaction with acetylated histones, thereby disrupting the assembly and function of the associated HAT complexes.

In TNBC, particularly in taxane-resistant models, BRPF1 has been found to directly bind to the promoter of the ABCB1 gene.[2][3][4][5] ABCB1 encodes for P-glycoprotein, a well-known multidrug resistance transporter. This binding enhances ABCB1 expression, leading to increased drug efflux and chemotherapy resistance.[2][3][4][5] Inhibition of BRPF1 with small molecules has been shown to decrease ABCB1 expression, thereby re-sensitizing resistant TNBC cells to chemotherapeutic agents like Taxol.[2][3][4][5]

Furthermore, the loss or inhibition of BRPF1 has been demonstrated to negatively impact ribosome biogenesis, suggesting a broader role in regulating protein translation in cancer cells.[2][3][4][5]

Data Presentation

The following tables summarize quantitative data from studies on BRPF1 inhibition in TNBC cell lines. While specific data for this compound in TNBC is not yet widely published, the data for other potent BRPF1 inhibitors, PFI-4 and OF-1, provide a strong indication of the expected efficacy.

Table 1: IC50 Values of BRPF1 Inhibitors in TNBC Cell Lines

Cell LineCompoundIC50 (Taxol alone)IC50 (Taxol + BRPF1 Inhibitor)Fold Sensitization
SUM159PT (Parental)-1.5 nM--
T1-160 (Taxol-Resistant)-160 nM--
T2-450 (Taxol-Resistant)-450 nM--
T1-160 (Taxol-Resistant)PFI-4 (5 µM)160 nM~40 nM4-fold
T2-450 (Taxol-Resistant)PFI-4 (5 µM)450 nM~100 nM4.5-fold
T1-160 (Taxol-Resistant)OF-1 (5 µM)160 nM~30 nM5.3-fold
T2-450 (Taxol-Resistant)OF-1 (5 µM)450 nM~80 nM5.6-fold

Data is extrapolated from graphical representations in Bayram et al., Experimental & Molecular Medicine, 2025.[2]

Table 2: General Properties of this compound

PropertyValue
TargetBRPF1 Bromodomain
IC50~80 nM[1]
Selectivity>100-fold over BRPF2, >1000-fold over BRPF3[1]
Cellular Activity (NanoBRET)EC50 = 0.98 µM[1]

Experimental Protocols

Cell Viability Assay to Assess Chemosensitization

This protocol is designed to determine the ability of this compound to sensitize TNBC cells to a chemotherapeutic agent like Paclitaxel (Taxol).

Materials:

  • TNBC cell lines (e.g., SUM159PT and its taxane-resistant derivatives)

  • This compound (in DMSO)

  • Paclitaxel (Taxol, in DMSO)

  • 96-well plates

  • Cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader

Procedure:

  • Seed TNBC cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Paclitaxel and a fixed concentration of this compound (e.g., 1 µM, 5 µM). A vehicle control (DMSO) for this compound should also be included.

  • Treat the cells with Paclitaxel alone or in combination with this compound. Include wells with this compound alone to assess its single-agent cytotoxicity.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Determine the IC50 values for Paclitaxel with and without this compound using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of ABCB1 Expression

This protocol is to assess the effect of this compound on the protein levels of the multidrug resistance transporter ABCB1.

Materials:

  • TNBC cells

  • This compound (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ABCB1, anti-BRPF1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed TNBC cells in 6-well plates and treat with this compound (e.g., 1 µM, 5 µM) or vehicle (DMSO) for 48-72 hours.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP)-qPCR for BRPF1 Binding to the ABCB1 Promoter

This protocol is to determine if this compound treatment affects the binding of BRPF1 to the promoter region of the ABCB1 gene.

Materials:

  • TNBC cells

  • This compound (in DMSO)

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer

  • Sonication equipment

  • Anti-BRPF1 antibody for ChIP

  • IgG control antibody

  • Protein A/G magnetic beads

  • ChIP wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for the ABCB1 promoter and a negative control region

  • qPCR master mix and instrument

Procedure:

  • Treat TNBC cells with this compound (e.g., 5 µM) or vehicle (DMSO) for 24-48 hours.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Incubate the sheared chromatin with the anti-BRPF1 antibody or an IgG control overnight at 4°C.

  • Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Wash the beads with a series of wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Perform qPCR using primers specific for the ABCB1 promoter. Include primers for a negative control genomic region where BRPF1 is not expected to bind.

  • Analyze the qPCR data to determine the relative enrichment of BRPF1 at the ABCB1 promoter in this compound-treated versus vehicle-treated cells.

Visualizations

G cluster_0 TNBC Cell GSK5959 This compound BRPF1 BRPF1 GSK5959->BRPF1 Inhibits HAT_complex Histone Acetyltransferase (HAT) Complex BRPF1->HAT_complex Scaffolds ABCB1_promoter ABCB1 Promoter BRPF1->ABCB1_promoter Binds to Ribosome_Biogenesis Ribosome Biogenesis BRPF1->Ribosome_Biogenesis Regulates Acetylated_Histones Acetylated Histones HAT_complex->Acetylated_Histones Acetylation Acetylated_Histones->BRPF1 Recruits ABCB1_gene ABCB1 Gene Transcription ABCB1_promoter->ABCB1_gene Activates ABCB1_protein ABCB1 (P-glycoprotein) ABCB1_gene->ABCB1_protein Drug_Efflux Drug Efflux ABCB1_protein->Drug_Efflux Chemoresistance Chemoresistance Drug_Efflux->Chemoresistance Protein_Translation Protein Translation Ribosome_Biogenesis->Protein_Translation

Caption: Signaling pathway of BRPF1 in TNBC chemoresistance and its inhibition by this compound.

G cluster_workflow Experimental Workflow cluster_assays Perform Assays cluster_outcomes Expected Outcomes start Start with TNBC Cell Lines (e.g., SUM159PT and Taxol-resistant derivatives) treatment Treat cells with this compound and/or Paclitaxel start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot (for ABCB1, BRPF1) treatment->western chip ChIP-qPCR (BRPF1 binding to ABCB1 promoter) treatment->chip analysis Data Analysis viability->analysis western->analysis chip->analysis ic50 Determine IC50 values and degree of chemosensitization analysis->ic50 protein_exp Quantify changes in protein expression analysis->protein_exp promoter_binding Assess changes in promoter occupancy analysis->promoter_binding conclusion Conclusion on this compound's effectiveness in overcoming TNBC chemoresistance ic50->conclusion protein_exp->conclusion promoter_binding->conclusion

Caption: Experimental workflow for investigating this compound in TNBC research.

References

Application Notes and Protocols for GSK-5959 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the use of GSK-5959, a potent and selective inhibitor of the BRPF1 bromodomain, in in vivo mouse models. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a cell-permeable small molecule that selectively inhibits the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2] BRPF1 is a scaffold protein that plays a crucial role in the assembly and enzymatic activity of MYST histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes.[3][4] These complexes are involved in histone acetylation, a key epigenetic modification that regulates gene transcription. By inhibiting the BRPF1 bromodomain, this compound prevents its binding to acetylated histones, thereby disrupting the function of the associated HAT complexes and modulating gene expression. Dysregulation of BRPF1 has been implicated in various cancers, making it a promising therapeutic target.[3][4][5] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in mouse models of hepatocellular carcinoma (HCC).[6]

Data Presentation

The following table summarizes the quantitative data for the in vivo administration of this compound in a mouse model of hepatocellular carcinoma.

ParameterValueReference
Compound This compound[6]
Animal Model Nude mice with subcutaneous HCC tumors[6]
Dosage 30 mg/kg[6]
Administration Route Intraperitoneal (IP) injection[6]
Frequency Once a day[6]
Duration 2 weeks[6]
Vehicle DMSO[6]

Signaling Pathway

This compound targets the BRPF1 bromodomain, a key component of the MOZ/MORF histone acetyltransferase complexes. The following diagram illustrates the signaling pathway affected by this compound.

G cluster_0 MOZ/MORF Histone Acetyltransferase Complex cluster_1 Chromatin Regulation BRPF1 BRPF1 MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF Scaffolds ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 Acetylated_Histones Acetylated Histones BRPF1->Acetylated_Histones Binds to Histones Histones MOZ_MORF->Histones Acetylates Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription Promotes GSK5959 This compound GSK5959->BRPF1

Caption: this compound inhibits BRPF1, disrupting histone acetylation and gene transcription.

Experimental Protocols

This section provides a detailed protocol for the in vivo administration of this compound to a mouse model of hepatocellular carcinoma.

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile, injectable grade)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Nude mice (e.g., BALB/c nude or NOD/SCID)

  • Hepatocellular carcinoma (HCC) cells for subcutaneous implantation

  • Sterile syringes (1 mL) and needles (e.g., 27-gauge)

  • Animal balance

  • Calipers for tumor measurement

  • Appropriate personal protective equipment (PPE)

Experimental Workflow

The following diagram outlines the general workflow for an in vivo efficacy study of this compound.

G cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint A 1. HCC Cell Culture B 2. Subcutaneous Tumor Implantation in Nude Mice A->B C 3. Tumor Growth to Measurable Size B->C D 4. Randomize Mice into Treatment and Control Groups C->D F 6. Daily Intraperitoneal Injection (30 mg/kg) for 2 Weeks D->F E 5. Prepare this compound Formulation E->F G 7. Monitor Body Weight and Tumor Volume F->G H 8. Euthanize Mice and Excise Tumors at Endpoint G->H I 9. Analyze Tumor Weight and Perform Further Analysis H->I

Caption: Workflow for in vivo efficacy study of this compound in a mouse xenograft model.

Protocol Steps
  • Animal Handling and Acclimatization:

    • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

    • Allow mice to acclimatize to the animal facility for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Culture the chosen HCC cell line under appropriate conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., sterile PBS or Matrigel).

    • Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), use calipers to measure the tumor dimensions. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Randomize the mice into treatment and vehicle control groups with comparable average tumor volumes.

  • Preparation of this compound Formulation:

    • Caution: Handle this compound powder in a chemical fume hood and wear appropriate PPE.

    • Prepare a stock solution of this compound in DMSO. For example, to prepare a 30 mg/mL stock, dissolve 30 mg of this compound in 1 mL of DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.

    • On each treatment day, dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. The final concentration of DMSO in the injection volume should be minimized (ideally less than 10%) to avoid toxicity.

    • For a 30 mg/kg dose in a 20 g mouse, the required dose is 0.6 mg. If the final injection volume is 100 µL, the concentration of the dosing solution should be 6 mg/mL.

  • Administration of this compound:

    • Weigh each mouse before dosing to accurately calculate the injection volume.

    • Administer this compound (30 mg/kg) or the vehicle control via intraperitoneal (IP) injection.

    • Repeat the administration once daily for the duration of the study (e.g., 14 days).

  • Monitoring and Endpoint:

    • Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

    • Measure tumor volumes 2-3 times per week.

    • At the end of the treatment period, euthanize the mice according to approved protocols.

    • Excise the tumors and record their final weight.

    • Tumor tissue can be further processed for downstream analyses such as histopathology, immunohistochemistry, or molecular analysis.

Disclaimer

This protocol is a general guideline. Researchers should optimize the experimental conditions, including dosage, administration route, and treatment duration, based on the specific mouse model, cancer type, and experimental objectives. It is crucial to consult relevant literature and adhere to institutional and national regulations for animal experimentation.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using GSK-5959

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) to investigate the genomic localization of the BRPF1 protein, utilizing the selective BRPF1 bromodomain inhibitor, GSK-5959. This document includes a comprehensive experimental protocol, data presentation tables, and diagrams to illustrate the underlying signaling pathway and experimental workflow.

Introduction

This compound is a potent and selective, cell-permeable inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain, with an in vitro IC50 of approximately 80 nM.[1][2][3] BRPF1 is a scaffolding protein that plays a crucial role in the assembly and function of the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[4] These complexes are involved in the acetylation of histones, a key epigenetic modification associated with active gene transcription.[5][6] By inhibiting the BRPF1 bromodomain, this compound prevents the recruitment of the MOZ/MORF complexes to specific chromatin regions, thereby modulating gene expression.[3]

ChIP is a powerful technique used to determine the genomic locations where a specific protein, such as BRPF1, is bound.[7] This protocol details the use of this compound as a chemical probe to study the role of the BRPF1 bromodomain in chromatin binding and gene regulation.

Data Presentation

Table 1: this compound Properties and Recommended Concentrations

ParameterValueReference
TargetBRPF1 Bromodomain[1][3]
In Vitro IC50~80 nM[1][2]
Cellular EC50 (NanoBRET)~0.98 µM[1][2]
Recommended Cellular Concentration Range0.5 - 5 µM[8]
Recommended Treatment Time (for ChIP)4 - 24 hours (optimization recommended)N/A

Table 2: Selectivity of this compound

BromodomainSelectivity vs. BRPF1Reference
BRPF2>100-fold[1]
BRPF3>1000-fold[1]
BET Family Bromodomains>100-fold[2]

Signaling Pathway

The following diagram illustrates the role of BRPF1 within the MOZ/MORF histone acetyltransferase complex and the mechanism of inhibition by this compound. BRPF1 acts as a scaffold, bringing together the catalytic subunit (MOZ/MORF) and other components like ING5 and MEAF6. The bromodomain of BRPF1 recognizes acetylated histones, tethering the complex to chromatin and leading to further histone acetylation and gene activation. This compound competes with acetylated histones for binding to the BRPF1 bromodomain, displacing the complex from chromatin and inhibiting downstream signaling.

BRPF1_Pathway Mechanism of BRPF1 and Inhibition by this compound cluster_0 MOZ/MORF HAT Complex cluster_1 Chromatin Interaction cluster_2 Inhibition cluster_3 Downstream Effect BRPF1 BRPF1 (Scaffold) MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF assembles ING5 ING5 BRPF1->ING5 assembles MEAF6 MEAF6 BRPF1->MEAF6 assembles Acetylated_Histone Acetylated Histone Tail BRPF1->Acetylated_Histone recognizes Histone_Acetylation Histone Acetylation MOZ_MORF->Histone_Acetylation catalyzes Chromatin Chromatin Acetylated_Histone->Chromatin part of GSK5959 This compound GSK5959->BRPF1 inhibits binding Inhibition_Effect Inhibition of Gene Activation GSK5959->Inhibition_Effect Gene_Activation Gene Activation Histone_Acetylation->Gene_Activation

Caption: BRPF1-MOZ/MORF complex signaling and this compound inhibition.

Experimental Protocol: Chromatin Immunoprecipitation using this compound

This protocol is adapted from standard ChIP procedures and includes specific steps for the incorporation of this compound.[7] Optimization may be required for specific cell types and experimental conditions.

ChIP_Workflow This compound ChIP Experimental Workflow start Start: Cell Culture treatment 1. This compound Treatment start->treatment crosslinking 2. Cross-linking with Formaldehyde treatment->crosslinking lysis 3. Cell Lysis and Nuclei Isolation crosslinking->lysis sonication 4. Chromatin Sonication lysis->sonication immunoprecipitation 5. Immunoprecipitation with anti-BRPF1 Antibody sonication->immunoprecipitation washing 6. Washing immunoprecipitation->washing elution 7. Elution washing->elution reverse_crosslinking 8. Reverse Cross-linking elution->reverse_crosslinking dna_purification 9. DNA Purification reverse_crosslinking->dna_purification analysis 10. Downstream Analysis (qPCR, ChIP-seq) dna_purification->analysis end End analysis->end

References

Application Notes and Protocols: Western Blot Analysis of BRPF1 Target Genes Following GSK-5959 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromodomain and PHD Finger Containing 1 (BRPF1) is a crucial scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complexes.[1] These complexes play a significant role in chromatin remodeling and the transcriptional regulation of various genes.[2][3] Dysregulation of BRPF1 has been implicated in several cancers, making it an attractive therapeutic target.[3] GSK-5959 is a potent and selective small molecule inhibitor of the BRPF1 bromodomain, with an IC50 of approximately 80 nM.[4][5] By inhibiting BRPF1, this compound disrupts its interaction with acetylated histones, leading to the modulation of downstream target gene expression. These application notes provide detailed protocols for utilizing this compound to study its effects on BRPF1 target genes via western blot analysis.

BRPF1 Signaling Pathway and Mechanism of this compound Action

BRPF1 acts as a scaffold, bringing together the catalytic subunit (MOZ or MORF) and other components of the HAT complex. This complex then acetylates histones, primarily Histone H3, leading to a more open chromatin structure and facilitating gene transcription. BRPF1's bromodomain specifically recognizes and binds to acetylated lysine residues on histones, anchoring the HAT complex to chromatin.

This compound competitively binds to the acetyl-lysine binding pocket of the BRPF1 bromodomain. This prevents BRPF1 from recognizing and binding to acetylated histones, thereby displacing the MOZ/MORF complex from its target gene promoters. The subsequent decrease in histone acetylation leads to a more condensed chromatin state and transcriptional repression of BRPF1 target genes.

BRPF1_Signaling_Pathway BRPF1 Signaling Pathway and this compound Inhibition cluster_0 Normal BRPF1 Function cluster_1 Inhibition by this compound BRPF1 BRPF1 MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF Scaffolds Histone Acetylated Histone BRPF1->Histone Binds to MOZ_MORF->Histone Binds to Chromatin Open Chromatin Histone->Chromatin Leads to Transcription Transcription Chromatin->Transcription Target_Genes Target Genes (e.g., ERα, EZH2, ABCB1) Transcription->Target_Genes Activates GSK5959 This compound BRPF1_inhibited BRPF1 GSK5959->BRPF1_inhibited Inhibits (Bromodomain Binding) BRPF1_inhibited->Histone Binding Blocked Chromatin_closed Closed Chromatin BRPF1_inhibited->Chromatin_closed Leads to Target_Genes_repressed Target Gene Repression Chromatin_closed->Target_Genes_repressed

Caption: BRPF1 pathway and this compound inhibition mechanism.

Data Presentation: Effect of BRPF1 Inhibition on Target Gene Expression

The following table summarizes the expected outcomes of BRPF1 inhibition on the protein expression of its target genes as measured by western blot. The quantitative data for ERα is based on studies involving BRPF1 knockdown, which is expected to phenocopy the effects of a specific inhibitor like this compound.

Target GeneFunctionExpected Change with this compoundQuantitative Change (Example)Reference Cell Line(s)
ERα (ESR1) Nuclear hormone receptor, key driver in breast cancerDownregulation~50% decrease in protein levels after BRPF1 knockdown[1]MCF-7
EZH2 Histone methyltransferase, oncogeneDownregulationQualitative downregulation reported[3]Liver Cancer Cells
E2F2 Transcription factor, cell cycle regulationDownregulationQualitative downregulation reported[3]Liver Cancer Cells
ABCB1 Multidrug resistance transporterDownregulationBRPF1 loss shown to decrease ABCB1 expression[6]Triple-Negative Breast Cancer Cells
c-Myc Transcription factor, oncogeneDownregulationBRPF1 inhibition can impact MYC pathways[3]Various
HOX genes Developmental regulationDownregulationBRPF1 is required for Hox gene expression[7]Embryonic Cells

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., MCF-7, U87-MG, or other relevant cell lines) in appropriate cell culture dishes and grow to 60-70% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[5] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 5, 10 µM) to determine the optimal concentration for your cell line.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: After incubation, proceed to harvest the cells for protein extraction.

Protocol 2: Western Blot Analysis

This protocol is a general guideline and may require optimization for specific antibodies and cell lines.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer (e.g., Millipore, Cat. No: 20-188) supplemented with protease and phosphatase inhibitors to the culture dish.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.[9]

    • Transfer the supernatant (total protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation:

    • Mix an appropriate amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the denatured protein samples onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Recommended primary antibodies and dilutions:

      • Anti-BRPF1 (e.g., Abcam, ab251669, 1:1000 dilution)[8]

      • Anti-ERα

      • Anti-EZH2

      • Anti-ABCB1

      • Anti-β-actin (loading control, e.g., ORIGENE, TA811000, 1:2000 dilution)[8]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (e.g., β-actin).

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture (Seed and grow cells to 60-70% confluency) B 2. This compound Treatment (Treat with various concentrations and vehicle control) A->B C 3. Cell Lysis (Extract total protein using RIPA buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Western Transfer (Transfer proteins to a membrane) E->F G 7. Immunoblotting (Probe with primary and secondary antibodies) F->G H 8. Detection & Analysis (ECL detection and densitometry) G->H

Caption: Workflow for Western Blot Analysis of BRPF1 Targets.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Insufficient protein loadedIncrease the amount of protein loaded per lane.
Primary antibody concentration too lowOptimize the primary antibody concentration.
Inefficient protein transferVerify transfer efficiency with Ponceau S staining.
High background Insufficient blockingIncrease blocking time or change blocking agent.
Primary/secondary antibody concentration too highDecrease antibody concentrations.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Primary antibody is not specificUse a more specific antibody; check the literature for validation.
Protein degradationUse fresh protease inhibitors in the lysis buffer.

References

Application Notes and Protocols for Gene Expression Profiling with GSK-5959 using RNA-seq

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-5959 is a potent and selective small molecule inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain, with an IC50 of approximately 80 nM.[1] BRPF1 is a crucial scaffolding protein for the assembly and enzymatic activity of the MOZ (Monocytic Leukemia Zinc Finger Protein)/MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[2][3][4] These complexes play a significant role in chromatin remodeling and transcriptional regulation by acetylating histone tails, which is generally associated with transcriptionally active genes.[2][3][4] By inhibiting the BRPF1 bromodomain, this compound prevents the recruitment of the MOZ/MORF complexes to chromatin, leading to a downstream modulation of gene expression. This modulation has been shown to have anti-tumor effects in various cancer models, including liver and breast cancer, by affecting key oncogenic pathways.

These application notes provide a summary of the effects of this compound on gene expression and detailed protocols for utilizing RNA sequencing (RNA-seq) to profile these changes.

Data Presentation: Gene Expression Changes Induced by this compound

Treatment of cancer cell lines with this compound leads to significant changes in their transcriptomic profiles. Below are summary tables of key differentially expressed genes identified through RNA-seq analysis in liver and breast cancer cell lines.

Table 1: Downregulated Oncogenes in Liver Cancer Cells (MHCC97L and Hep3B) Treated with this compound

Gene SymbolDescriptionLog2 Fold Change (Approx.)p-value
E2F2E2F Transcription Factor 2Downregulated< 0.01
EZH2Enhancer of Zeste Homolog 2Downregulated< 0.01

Data synthesized from findings that this compound treatment leads to reduced mRNA and protein levels of E2F2 and EZH2.

Table 2: Modulation of Estrogen Receptor Signaling Pathway Genes in Breast Cancer Cells (MCF-7) Treated with this compound

Gene SymbolDescriptionLog2 Fold Change (Approx.)p-value
ESR1Estrogen Receptor 1DownregulatedNot specified
GREB1Growth Regulation by Estrogen in Breast Cancer 1DownregulatedNot specified
PDZK1PDZ Domain Containing 1DownregulatedNot specified
TFF1Trefoil Factor 1DownregulatedNot specified

Based on findings that BRPF1 inhibition disrupts ER-mediated transcriptional programs.[5] Specific fold changes and p-values would be detailed in the original study's supplementary data.

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of BRPF1 and the subsequent disruption of MOZ/MORF HAT complex activity affects several key signaling pathways implicated in cancer.

GSK5959_MOZ_MORF_Pathway cluster_inhibition Mechanism of Action cluster_complex HAT Complex cluster_chromatin Chromatin Regulation GSK5959 This compound BRPF1 BRPF1 Bromodomain GSK5959->BRPF1 Inhibits MOZ_MORF MOZ/MORF HAT Complex BRPF1->MOZ_MORF Scaffolds Histone_Acetylation Histone Acetylation (e.g., H3K14ac) MOZ_MORF->Histone_Acetylation Catalyzes Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Promotes

Caption: Mechanism of this compound Action on the MOZ/MORF HAT Complex.

Downstream_Signaling_Pathways cluster_pathways Affected Signaling Pathways cluster_genes Downregulated Target Genes GSK5959 This compound (BRPF1 Inhibition) Estrogen_Signaling Estrogen Receptor Signaling GSK5959->Estrogen_Signaling Wnt_Signaling Wnt/β-catenin Signaling GSK5959->Wnt_Signaling Oncogene_Regulation Oncogene Regulation GSK5959->Oncogene_Regulation ESR1 ESR1, GREB1, etc. Estrogen_Signaling->ESR1 Regulates Pygo2 Pygo2 (Wnt coactivator) Wnt_Signaling->Pygo2 Regulates E2F2_EZH2 E2F2, EZH2 Oncogene_Regulation->E2F2_EZH2 Regulates

Caption: Downstream Signaling Pathways Affected by this compound.

Experimental Protocols

Experimental Workflow for RNA-seq Analysis

The following diagram outlines the major steps for conducting an RNA-seq experiment to identify gene expression changes induced by this compound.

RNA_Seq_Workflow cluster_cell_culture 1. Cell Culture and Treatment cluster_rna_prep 2. RNA Preparation cluster_library_prep 3. Library Preparation cluster_sequencing 4. Sequencing & Data Analysis Cell_Seeding Seed Cells GSK5959_Treatment Treat with this compound (and vehicle control) Cell_Seeding->GSK5959_Treatment Cell_Lysis Cell Lysis GSK5959_Treatment->Cell_Lysis RNA_Extraction Total RNA Extraction Cell_Lysis->RNA_Extraction RNA_QC RNA Quality Control (e.g., RIN score) RNA_Extraction->RNA_QC mRNA_Isolation mRNA Isolation (Poly-A selection) RNA_QC->mRNA_Isolation Fragmentation_cDNA RNA Fragmentation & cDNA Synthesis mRNA_Isolation->Fragmentation_cDNA Adapter_Ligation Adapter Ligation Fragmentation_cDNA->Adapter_Ligation Amplification Library Amplification Adapter_Ligation->Amplification Sequencing High-Throughput Sequencing Amplification->Sequencing Data_QC Raw Data QC Sequencing->Data_QC Alignment Read Alignment Data_QC->Alignment Differential_Expression Differential Expression Analysis Alignment->Differential_Expression

Caption: Experimental Workflow for this compound RNA-seq Analysis.

Detailed Protocol for RNA-seq of Cultured Cells Treated with this compound

This protocol provides a detailed methodology for investigating the effects of this compound on gene expression in cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates

  • TRIzol reagent or other lysis buffer

  • RNA extraction kit (e.g., Qiagen RNeasy)

  • DNase I

  • RNAse-free water, tubes, and pipette tips

  • RNA quantification instrument (e.g., NanoDrop, Qubit)

  • Bioanalyzer or similar instrument for RNA integrity assessment

  • RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)

  • High-throughput sequencer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) and an equivalent volume of DMSO as a vehicle control. At least three biological replicates for each condition are recommended.

    • Incubate the cells for the desired treatment duration (e.g., 24-48 hours).

  • RNA Extraction:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the culture plate by adding TRIzol reagent and scraping the cells.

    • Transfer the lysate to an RNase-free microcentrifuge tube.

    • Proceed with RNA extraction according to the manufacturer's protocol of your chosen kit. This typically involves phase separation with chloroform and precipitation with isopropanol.

    • Perform an on-column DNase digestion or a DNase treatment in solution to remove any contaminating genomic DNA.

    • Resuspend the final RNA pellet in RNase-free water.

  • RNA Quality Control and Quantification:

    • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

    • Assess the purity of the RNA by checking the A260/A280 and A260/A230 ratios.

    • Determine the RNA integrity by calculating the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value of >8 is generally recommended for RNA-seq.

  • RNA-seq Library Preparation:

    • Starting with 1 µg of total RNA, prepare sequencing libraries using a commercial kit according to the manufacturer's instructions. Key steps include:

      • mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

      • Fragmentation and Priming: Fragment the mRNA into smaller pieces and prime it for first-strand cDNA synthesis.

      • First and Second Strand cDNA Synthesis: Synthesize the first and second strands of cDNA.

      • End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA fragments for ligation to sequencing adapters.

      • Library Amplification: Amplify the library using PCR to generate a sufficient quantity for sequencing.

  • Sequencing:

    • Quantify the final library and assess its quality.

    • Pool the libraries if multiplexing.

    • Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).

  • Data Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound-treated and vehicle control groups.

    • Pathway and Functional Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions that are enriched in the list of differentially expressed genes.

References

Application Notes and Protocols: GSK-5959 in Combination with Chemotherapy to Overcome Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the potential of GSK-5959, a potent and selective BRPF1 bromodomain inhibitor, to overcome resistance to conventional chemotherapy.

Introduction

Acquired resistance to chemotherapy is a major obstacle in cancer treatment. One of the key mechanisms of resistance is the overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively remove chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. Epigenetic dysregulation is increasingly recognized as a significant contributor to the development of drug resistance.

This compound is a selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain. BRPF1 is a scaffold protein that plays a crucial role in the assembly and enzymatic activity of the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes are involved in chromatin remodeling and the regulation of gene expression. Dysregulation of BRPF1 has been implicated in the progression of various cancers and the development of therapy resistance. By inhibiting BRPF1, this compound can modulate the expression of genes involved in drug resistance pathways, offering a promising strategy to re-sensitize cancer cells to chemotherapy.

Mechanism of Action: Overcoming Chemotherapy Resistance

This compound targets the bromodomain of BRPF1, preventing its interaction with acetylated histones. This disrupts the function of the MOZ/MORF HAT complexes, leading to alterations in gene expression. In the context of chemotherapy resistance, the proposed mechanism of action for this compound involves:

  • Downregulation of ABC Transporters: BRPF1 has been shown to be a positive regulator of drug efflux pumps, such as ABCB1 (P-glycoprotein). Inhibition of BRPF1 by this compound can lead to decreased expression of these transporters, resulting in increased intracellular accumulation of chemotherapeutic drugs.

  • Modulation of Pro-Survival Signaling Pathways: The BRPF1-containing complexes regulate the expression of various oncogenes and genes involved in cell cycle progression and survival. By inhibiting BRPF1, this compound may suppress these pro-survival pathways, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.

Data Presentation

While direct quantitative data for this compound in combination with chemotherapy is still emerging in publicly available literature, preclinical studies with other selective BRPF1 inhibitors have demonstrated significant synergy in overcoming chemotherapy resistance. The following table summarizes representative data from a study on a Taxol-resistant triple-negative breast cancer (TNBC) cell line using the BRPF1 inhibitors PFI-4 and OF-1, illustrating the potential for this class of compounds.

Cell LineTreatmentIC50 (nM)Fold Sensitization
SUM159PT (Parental) Paclitaxel10-
SUM159PT-T1-160 (Taxol-Resistant) Paclitaxel160-
Paclitaxel + PFI-4 (1 µM)404
Paclitaxel + OF-1 (1 µM)354.6

This table is a representative example based on findings with other BRPF1 inhibitors and is intended to illustrate the potential synergistic effects. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Determination of IC50 Values and Synergy Analysis for this compound and Chemotherapy Combination

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound and a chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin, Cisplatin) individually and in combination, followed by an analysis of synergy.

Materials:

  • Cancer cell line of interest (and its drug-resistant variant, if available)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Chemotherapeutic agent (dissolved in an appropriate solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or Resazurin)

  • Plate reader

  • DMSO (cell culture grade)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment (Single Agent):

    • Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium. A common starting point is a 2-fold dilution series over 8-10 concentrations.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours.

  • Drug Treatment (Combination):

    • To assess synergy, use a fixed-ratio combination approach. Based on the individual IC50 values, prepare combination dilutions where the ratio of the two drugs is kept constant (e.g., based on the ratio of their individual IC50s).

    • Alternatively, use a checkerboard titration method, where varying concentrations of both drugs are combined in a matrix format in the 96-well plate.

    • Add 100 µL of the combination drug-containing medium to the wells.

    • Incubate for 48-72 hours.

  • Cell Viability Assay (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 values for each drug alone and for the combination using a non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Analysis of ABCB1 Expression by Western Blot

This protocol describes how to assess the effect of this compound on the protein expression levels of the drug efflux pump ABCB1.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • Chemotherapeutic agent (optional, to induce resistance)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ABCB1 and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at a relevant concentration (e.g., near the IC50) for 24-48 hours. Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with an anti-β-actin antibody as a loading control.

    • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the ABCB1 signal to the loading control.

Visualization of Signaling Pathways and Workflows

G cluster_0 This compound Mechanism of Action GSK5959 This compound BRPF1 BRPF1 Bromodomain GSK5959->BRPF1 Inhibition MOZ_MORF MOZ/MORF HAT Complex BRPF1->MOZ_MORF Blocks Assembly/Function Histone Acetylated Histones MOZ_MORF->Histone Acetylation Chromatin Chromatin Remodeling Histone->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression ResistanceGenes Drug Resistance Genes (e.g., ABCB1) GeneExpression->ResistanceGenes Downregulation Chemo Chemotherapy Efficacy ResistanceGenes->Chemo Enhances

Caption: Mechanism of action of this compound in overcoming chemotherapy resistance.

G cluster_1 Experimental Workflow: Synergy Analysis start Seed Cancer Cells in 96-well plate treat Treat with this compound, Chemotherapy, or Combination start->treat incubate Incubate (48-72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability data Data Analysis: IC50 & Combination Index viability->data

Caption: Workflow for determining the synergistic effect of this compound and chemotherapy.

G cluster_2 BRPF1-MOZ/MORF Signaling Pathway BRPF1 BRPF1 HAT_Complex Active HAT Complex BRPF1->HAT_Complex MOZ_MORF MOZ/MORF (Histone Acetyltransferase) MOZ_MORF->HAT_Complex ING5 ING5 ING5->HAT_Complex MEAF6 MEAF6 MEAF6->HAT_Complex Histone Histone Tails (e.g., H3K14) HAT_Complex->Histone Acetylation Acetylation Histone Acetylation Histone->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Transcription Transcription of Target Genes Chromatin->Transcription ABCB1 ABCB1 Transcription->ABCB1 Oncogenes Oncogenes (e.g., E2F2, EZH2) Transcription->Oncogenes

Caption: Simplified signaling pathway of the BRPF1-containing HAT complex.

Application Notes and Protocols for NanoBRET™ Target Engagement Assay: Measuring GSK-5959 Engagement with BRPF1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-5959 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] BRPF1 is a key scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complexes, which are crucial for the acetylation of histones and subsequent regulation of gene transcription.[4] Understanding the engagement of small molecules like this compound with their intracellular targets in a physiological context is a critical step in drug discovery. The NanoBRET™ Target Engagement (TE) Assay is a powerful technology that allows for the quantitative measurement of compound binding to a specific protein target within living cells in real-time.[5][6][7][8][9]

These application notes provide a detailed protocol for utilizing the NanoBRET™ TE Assay to measure the intracellular target engagement of this compound with BRPF1.

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ TE Assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The assay utilizes a target protein (BRPF1) fused to the bright NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds specifically to the target protein (the energy acceptor). When the tracer binds to the NanoLuc®-BRPF1 fusion protein in live cells, the close proximity allows for energy transfer from the luciferase to the tracer upon addition of the NanoLuc® substrate, resulting in a BRET signal. When a test compound, such as this compound, is introduced, it competes with the tracer for binding to the BRPF1 bromodomain. This displacement of the tracer leads to a decrease in the BRET signal in a dose-dependent manner, which can be used to determine the intracellular affinity of the compound.[8]

Data Presentation

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data for this compound, demonstrating its potency and selectivity for BRPF1.

ParameterValueAssay TypeTargetSource
IC50 ~80 nMIn vitro biochemical assayBRPF1 bromodomain[1][3]
IC50 ~0.98 µMCellular NanoBRET™ AssayBRPF1[1][2]
Selectivity >100-foldIn vitro biochemical assayBRPF1 vs. BRPF2/3 and BET family[1][3]
BROMOscan Kd 10 nMBROMOscan binding assayBRPF1[3][10]
Selectivity 90-foldBROMOscan binding assayBRPF1 vs. BRPF2[3][10]
Selectivity >500-foldBROMOscan binding assayBRPF1 vs. BET family[3][10]

Experimental Protocols

This section provides a detailed methodology for performing the NanoBRET™ TE Assay to measure this compound engagement with BRPF1 in HEK293 cells.

Materials and Reagents
  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium (without phenol red)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • NanoLuc®-BRPF1 fusion vector (or a suitable expression vector for creating an N-terminal or C-terminal NanoLuc® fusion with BRPF1)

  • NanoBRET™ Tracer for BRPF1 (A suitable tracer that binds to the BRPF1 bromodomain)

  • Tracer Dilution Buffer

  • This compound

  • DMSO (for compound dilution)

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, 96-well or 384-well assay plates

  • Transfection reagent (e.g., X-tremeGENE™ 9)

  • Luminometer capable of measuring BRET signals (e.g., GloMax® Discover System)

Experimental Workflow

The overall workflow for the NanoBRET™ TE BRPF1 assay involves cell transfection, cell plating, addition of tracer and the test compound (this compound), and finally, measurement of the BRET signal.

Detailed Protocol

Day 1: Cell Transfection

  • Culture HEK293 cells in DMEM supplemented with 10% FBS to ~70-80% confluency.

  • Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For a 10 cm dish, a typical transfection might involve:

    • Dilute 10 µg of the NanoLuc®-BRPF1 fusion vector DNA into Opti-MEM™.

    • Add the transfection reagent (e.g., 30 µL of X-tremeGENE™ 9) to the diluted DNA, mix gently, and incubate for 15-20 minutes at room temperature.

  • Add the transfection complex dropwise to the HEK293 cells.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

Day 2: Cell Plating and Compound Treatment

  • After 24 hours of transfection, detach the cells using Trypsin-EDTA and neutralize with DMEM containing 10% FBS.

  • Centrifuge the cells at 200 x g for 5 minutes and resuspend the cell pellet in Opti-MEM™ to a density of 2 x 105 cells/mL.

  • Prepare this compound Serial Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in Opti-MEM™ to achieve the desired final concentrations for the dose-response curve. It is recommended to perform a 1:3 or 1:10 serial dilution.

  • Prepare NanoBRET™ Tracer Reagent:

    • Prepare the NanoBRET™ Tracer working solution by diluting the tracer stock in Tracer Dilution Buffer according to the manufacturer's instructions. The optimal tracer concentration should be determined empirically but is typically in the low micromolar to nanomolar range.

  • Plate Cells and Add Reagents:

    • Dispense 90 µL of the cell suspension into each well of a white 96-well assay plate.

    • Add 10 µL of the appropriate this compound dilution or vehicle control (Opti-MEM™ with the same final DMSO concentration) to the wells.

    • Add 10 µL of the prepared NanoBRET™ Tracer reagent to all wells.

    • Mix the plate on an orbital shaker for 15-30 seconds at a low speed.

  • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.

Day 3: BRET Measurement and Data Analysis

  • Prepare NanoBRET™ Nano-Glo® Substrate/Inhibitor Mix:

    • Prepare the detection reagent by mixing the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in the provided buffer according to the manufacturer's protocol.

  • Measure BRET Signal:

    • Add 25 µL of the prepared substrate/inhibitor mix to each well.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.

    • Correct the raw BRET ratios by subtracting the BRET ratio from control wells that do not contain the tracer.

    • Plot the corrected BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from BRPF1.

Visualizations

BRPF1 Signaling Pathway

BRPF1 acts as a scaffold protein within the MOZ/MORF histone acetyltransferase (HAT) complex. This complex acetylates histone H3, leading to a more open chromatin structure that facilitates gene transcription. This compound inhibits the bromodomain of BRPF1, preventing it from recognizing and binding to acetylated histones, thereby disrupting this process.

NanoBRET_Workflow Start Start Transfect Transfect HEK293 cells with NanoLuc®-BRPF1 vector Start->Transfect Plate Plate transfected cells in assay plate Transfect->Plate Add_Compound Add serial dilutions of This compound Plate->Add_Compound Add_Tracer Add NanoBRET™ Tracer Add_Compound->Add_Tracer Incubate Incubate for 2 hours Add_Tracer->Incubate Add_Substrate Add NanoBRET™ Nano-Glo® Substrate & Inhibitor Incubate->Add_Substrate Measure Measure Donor (460nm) and Acceptor (618nm) signals Add_Substrate->Measure Analyze Calculate BRET ratio and determine IC50 Measure->Analyze End End Analyze->End NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound NL_BRPF1_1 NanoLuc®-BRPF1 Tracer_1 NanoBRET™ Tracer NL_BRPF1_1->Tracer_1 Binding BRET_Signal High BRET Signal Tracer_1->BRET_Signal Energy Transfer NL_BRPF1_2 NanoLuc®-BRPF1 No_BRET_Signal Low BRET Signal NL_BRPF1_2->No_BRET_Signal No Energy Transfer Tracer_2 NanoBRET™ Tracer GSK5959 This compound GSK5959->NL_BRPF1_2 Binding

References

Application Notes and Protocols for Studying Osteoclast Differentiation with BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Note on Compound GSK-5959: While these application notes are tailored to the study of osteoclast differentiation, public scientific literature does not extensively feature a compound specifically designated as "this compound" in this context. The following protocols and data are based on the well-characterized effects of BET (Bromo and Extra-Terminal domain) inhibitors, including those developed by GSK, such as I-BET151, which are potent modulators of osteoclastogenesis. The principles and methods described are broadly applicable to the investigation of novel BET inhibitors in this biological system.

Introduction

Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. Their dysregulation is implicated in pathological bone loss, as seen in osteoporosis and rheumatoid arthritis. The differentiation of osteoclasts from myeloid precursors is a complex process primarily driven by the cytokines M-CSF and RANKL.[1] RANKL binding to its receptor, RANK, on osteoclast precursors triggers a cascade of downstream signaling pathways, including NF-κB and MAPK, which ultimately converge on the master transcriptional regulator of osteoclastogenesis, NFATc1.[1][2][3]

Epigenetic regulation has emerged as a crucial layer of control in osteoclast differentiation.[1] BET proteins, such as BRD4, are epigenetic "readers" that bind to acetylated histones and play a pivotal role in gene transcription.[4][5][6] Inhibition of BET proteins has been shown to potently suppress osteoclast differentiation and protect against pathological bone loss in preclinical models, making them an attractive target for therapeutic intervention.[1][7] This document provides a detailed guide for utilizing BET inhibitors to study osteoclast differentiation.

Mechanism of Action

BET inhibitors exert their anti-osteoclastogenic effects by disrupting key transcriptional programs essential for osteoclast differentiation. The binding of BET inhibitors to BRD4 prevents its association with acetylated histones at the promoter regions of critical target genes. This leads to the suppression of RANKL-induced signaling pathways.[4] Mechanistically, BET inhibition has been shown to downregulate the expression of the master osteoclast regulator NFATc1 by inhibiting the expression and recruitment of its upstream regulator, MYC.[1] The inhibition of these signaling cascades ultimately blocks the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 MAPK MAPK Signaling (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB Signaling TRAF6->NFkB MYC MYC MAPK->MYC NFkB->MYC BRD4 BRD4 BRD4->MYC Promotes Transcription NFATc1 NFATc1 (Master Regulator) MYC->NFATc1 OC_Genes Osteoclast-Specific Genes (e.g., Ctsk, Acp5) NFATc1->OC_Genes Osteoclast\nDifferentiation & Function Osteoclast Differentiation & Function OC_Genes->Osteoclast\nDifferentiation & Function Inhibitor BET Inhibitor (e.g., I-BET151) Inhibitor->BRD4 Inhibits

Figure 1: Signaling pathway of BET inhibitor action in osteoclasts.
Quantitative Data Summary

The following tables summarize the reported effects of BET inhibitors on osteoclast differentiation and function.

Table 1: Effect of BET Inhibitors on Osteoclast Differentiation In Vitro

CompoundCell TypeAssayConcentrationResultReference
I-BET151Human OCPsTRAP+ multinucleated cellsDose-dependentSuppression of differentiation[1]
I-BET151Mouse OCPsTRAP+ multinucleated cellsDose-dependentSuppression of differentiation[1]
dBET6RAW264.7TRAP+ multinucleated cells0-100 nMDose-dependent inhibition[7]
Bzt-W49RAW264.7Osteoclast formationNot specifiedPotent inhibition[6]
Bzt-W52RAW264.7Osteoclast formationNot specifiedPotent inhibition[6]

Table 2: Effect of BET Inhibitors on Osteoclast-Related Gene Expression

CompoundCell TypeGeneConcentrationResultReference
I-BET151Human OCPsCTSK, ITGB3Dose-dependentStrong suppression[1]
I-BET151Mouse OCPsCtsk, Itgb3Dose-dependentStrong suppression[1]
I-BET151Human & Mouse OCPsNFATc1Dose-dependentInhibition of mRNA and protein[1]
dBET6RAW264.7Nfatc1, Ctsk, Mmp9, Acp50-100 nMDecreased expression[7]

Experimental Protocols

Protocol 1: In Vitro Osteoclast Differentiation Assay

This protocol describes the generation of osteoclasts from murine bone marrow-derived macrophages (BMMs) and the assessment of the inhibitory effect of a test compound.

Materials:

  • Complete α-MEM (α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Recombinant mouse M-CSF

  • Recombinant mouse RANKL

  • BET inhibitor stock solution (e.g., in DMSO)

  • 96-well tissue culture plates

  • TRAP Staining Kit

  • Light microscope

Procedure:

  • Isolation of Bone Marrow Cells:

    • Euthanize a 6-8 week old mouse and dissect the femurs and tibias.

    • Flush the bone marrow from the bones using a syringe with complete α-MEM.

    • Create a single-cell suspension by passing the marrow through a needle.[8]

    • Centrifuge the cells, lyse red blood cells if necessary, and resuspend in complete α-MEM.[9]

  • Generation of BMMs:

    • Culture the bone marrow cells in complete α-MEM containing 30 ng/mL M-CSF for 3-4 days.

    • The adherent cells are the BMM population.

  • Osteoclast Differentiation:

    • Plate BMMs in 96-well plates at a density of 1 x 10^4 cells/well in complete α-MEM with 30 ng/mL M-CSF.

    • Allow cells to adhere overnight.

    • The next day, replace the medium with complete α-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and various concentrations of the BET inhibitor (and a vehicle control, e.g., DMSO).

    • Culture for 4-5 days, replacing the medium every 2 days.

  • TRAP Staining and Analysis:

    • After 4-5 days, fix the cells with a fixative solution (e.g., 10% formalin) for 10-30 seconds.[8][9]

    • Wash with deionized water and stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity according to the manufacturer's instructions.

    • Mature osteoclasts will stain red/purple and are identified as large, multinucleated cells (≥3 nuclei).

    • Quantify the number and area of TRAP-positive multinucleated cells per well using a light microscope and image analysis software.

cluster_prep Cell Preparation cluster_diff Differentiation & Treatment cluster_analysis Analysis A Isolate Bone Marrow from Mouse Femur/Tibia B Culture with M-CSF (3-4 days) A->B C Harvest Adherent BMMs B->C D Plate BMMs in 96-well plates C->D E Add M-CSF, RANKL, & BET Inhibitor D->E F Culture for 4-5 days E->F G Fix and Perform TRAP Staining F->G H Quantify TRAP+ Multinucleated Cells G->H

Figure 2: Experimental workflow for in vitro osteoclast differentiation assay.
Protocol 2: F-actin Ring Formation Assay

This assay assesses the formation of the actin ring, a cytoskeletal structure essential for the bone-resorbing activity of mature osteoclasts.

Materials:

  • BMMs differentiated into osteoclasts (as in Protocol 1) on sterile glass coverslips

  • Phalloidin conjugated to a fluorescent dye (e.g., FITC-phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Fluorescence microscope

Procedure:

  • Differentiate BMMs into osteoclasts on glass coverslips in the presence of the BET inhibitor as described in Protocol 1.

  • After 4-5 days, wash the cells with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Wash with PBS and incubate with fluorescently labeled phalloidin (to stain F-actin) and DAPI (to stain nuclei) for 1 hour at room temperature in the dark.

  • Wash thoroughly with PBS.

  • Mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope. Mature, functional osteoclasts will exhibit a distinct ring of F-actin at the cell periphery.

  • Quantify the percentage of osteoclasts with well-defined actin rings.

Protocol 3: Bone Resorption Pit Assay

This functional assay measures the ability of osteoclasts to resorb a bone-mimicking substrate.

Materials:

  • BMMs

  • Bone-mimetic calcium phosphate-coated plates or dentin slices

  • Complete α-MEM with M-CSF, RANKL, and BET inhibitor

  • Sonicating water bath

  • Scanning Electron Microscope (SEM) or light microscope

Procedure:

  • Plate BMMs onto bone-mimetic substrates in the presence of M-CSF and RANKL, with or without the BET inhibitor.

  • Culture for 7-10 days to allow for differentiation and resorption.

  • Remove the cells from the substrate by sonication or wiping.

  • Stain the resorption pits with a suitable dye (e.g., Mayer's Hematoxylin) for visualization by light microscopy, or prepare for analysis by SEM.

  • Capture images of the resorption pits.

  • Quantify the total area of resorption per substrate using image analysis software.

These protocols provide a framework for investigating the application of BET inhibitors in the study of osteoclast differentiation. Appropriate controls and dose-response experiments are crucial for robust and meaningful results. Researchers should consult the cited literature for more specific details and optimization strategies.

References

Application Notes and Protocols for Cell Viability and Cytotoxicity Assays with GSK-5959

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GSK-5959

This compound is a potent and highly selective small molecule inhibitor of the bromodomain and PHD finger-containing protein 1 (BRPF1).[1][2][3][4][5][6][7] BRPF1 is a crucial scaffolding protein that facilitates the assembly and enzymatic activity of the MOZ (monocytic leukemia zinc finger protein)/MORF (MOZ-related factor) histone acetyltransferase (HAT) complexes.[8][9][10][11] These complexes play a significant role in chromatin remodeling and the transcriptional regulation of genes involved in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[8][12] Dysregulation of BRPF1 and the MOZ/MORF complexes has been implicated in the pathogenesis of several human cancers, including liver, breast, and brain cancers, making it a promising therapeutic target.[1][8][12] this compound exerts its effects by binding to the bromodomain of BRPF1, thereby preventing its interaction with acetylated histones and disrupting the downstream signaling pathways that contribute to tumor growth.[13]

Mechanism of Action of this compound

This compound selectively inhibits the BRPF1 bromodomain with a reported IC50 value of approximately 80 nM in biochemical assays.[4][5][6] This selective inhibition disrupts the formation and function of the BRPF1-containing MOZ/MORF HAT complexes. The primary role of these complexes is to acetylate specific lysine residues on histone tails (e.g., H3K14, H3K23), leading to a more open chromatin structure that facilitates the transcription of target genes.[8][14] By inhibiting BRPF1, this compound prevents this histone acetylation, leading to the repression of genes that are critical for cancer cell proliferation and survival, such as E2F2 and EZH2.[8] This ultimately results in the induction of cell cycle arrest and apoptosis in cancer cells.[1][12]

Quantitative Data Summary

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeTarget/Cell LineParameterValueReference
Biochemical (TR-FRET)BRPF1 BromodomainIC50~80 nM[4][5][6]
Cellular (NanoBRET)HEK293EC500.98 µM[5]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the BRPF1 bromodomain activity in a biochemical assay. The EC50 value represents the concentration required to achieve 50% of the maximal effect in a cell-based target engagement assay. These values may differ from IC50 values obtained from cell viability or cytotoxicity assays.

Signaling Pathway

The signaling pathway involving BRPF1 and the effects of this compound are depicted below. BRPF1 acts as a scaffold for the MOZ/MORF HAT complexes, which are recruited to chromatin to acetylate histones, leading to the expression of genes that promote cell cycle progression and proliferation while inhibiting apoptosis. This compound inhibits the BRPF1 bromodomain, preventing the complex from binding to acetylated histones and thereby downregulating the expression of these target genes.

BRPF1_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects GSK5959 This compound BRPF1 BRPF1 GSK5959->BRPF1 Inhibits MOZ_MORF MOZ/MORF Complex BRPF1->MOZ_MORF Scaffolds Acetylated_Histones Acetylated Histones BRPF1->Acetylated_Histones Binds to MOZ_MORF->Acetylated_Histones HAT Activity Chromatin Chromatin Acetylated_Histones->Chromatin Opens Gene_Expression Target Gene Expression (e.g., E2F2, EZH2) Chromatin->Gene_Expression Enables Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Induction Gene_Expression->Apoptosis Proliferation Decreased Proliferation Gene_Expression->Proliferation

Caption: BRPF1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The general workflow for assessing the effects of this compound on cell viability and cytotoxicity is outlined below. This involves treating cultured cells with a range of this compound concentrations and then performing specific assays to measure the cellular response.

Experimental_Workflow cluster_assays Assays start Start: Cell Culture treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (24-72 hours) treatment->incubation viability Cell Viability (e.g., MTT, XTT) incubation->viability cytotoxicity Cytotoxicity (e.g., LDH, Neutral Red) incubation->cytotoxicity analysis Data Analysis: Calculate IC50 viability->analysis cytotoxicity->analysis end End: Results analysis->end

Caption: General experimental workflow for this compound cell-based assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the effect of this compound on the metabolic activity of viable cells.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Cell culture medium appropriate for the cell line

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Cytotoxicity Assay (LDH Assay)

This protocol is based on standard LDH (Lactate Dehydrogenase) release assays and measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Cell culture medium appropriate for the cell line

  • 96-well flat-bottom plates

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the medium containing different concentrations of this compound to the wells. Include wells for the following controls:

    • Vehicle Control: Cells treated with medium and DMSO.

    • Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the assay endpoint.

    • Medium Background Control: Wells with medium only.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the medium background absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Control Absorbance - Vehicle Control Absorbance)] x 100

    Plot the results and determine the IC50 value for cytotoxicity.

References

Application Notes and Protocols for GSK-5959 Treatment of Colon Adenocarcinoma (COAD) Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-5959 is a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1 (BRPF1). BRPF1 is a scaffold protein that plays a crucial role in the assembly and enzymatic activity of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes.[1][2][3] Dysregulation of BRPF1 has been implicated in the pathogenesis of various cancers, including colon adenocarcinoma (COAD).[1][4]

Recent studies have highlighted BRPF1 as a promising therapeutic target in COAD.[4][5] Notably, high expression of BRPF1, often driven by the Wnt/β-catenin coactivator Pygopus 2 (Pygo2), is associated with malignant progression in colon cancer.[4][5] The Pygo2/BRPF1 axis has been identified as an epigenetic vulnerability in COAD, suggesting that targeting BRPF1 with inhibitors like this compound could be an effective therapeutic strategy, particularly in tumors with high Pygo2 expression.[5]

These application notes provide a summary of the effects of this compound on COAD cells and detailed protocols for key experiments to evaluate its efficacy.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on COAD cells, based on published findings.

Table 1: Effect of this compound on the Viability of COAD Cell Lines

Cell LinePygo2 ExpressionThis compound IC50 (µM)Efficacy
Pygo2-high COAD cellsHighData Not Available (Effective Suppression)Effective
Pygo2-low COAD cellsLowData Not Available (Mild Effect)Mild

Source: Ling et al., 2023.[5] Note: Specific IC50 values were not provided in the source material, but the differential effect is highlighted.

Table 2: In Vivo Efficacy of this compound in a COAD Xenograft Model

Xenograft ModelTreatmentOutcome
Pygo2-high COADThis compoundEffective suppression of in vivo tumor growth
Pygo2-low COADThis compoundIneffective in suppressing in vivo tumor growth

Source: Ling et al., 2023.[5]

Signaling Pathway

This compound targets the BRPF1 bromodomain, thereby inhibiting its function within the MOZ/MORF HAT complex. In COAD, Pygo2 can activate BRPF1 transcription. BRPF1, as part of the HAT complex, then promotes the expression of genes associated with cell proliferation, migration, and stemness. By inhibiting BRPF1, this compound disrupts this cascade, leading to a reduction in the malignant phenotype of COAD cells.

GSK-5959_Mechanism_of_Action_in_COAD cluster_0 Wnt/β-catenin Signaling cluster_1 BRPF1 Regulation and Function cluster_2 Cellular Outcomes Pygo2 Pygo2 BRPF1_promoter BRPF1 Promoter Pygo2->BRPF1_promoter Activates BRPF1 BRPF1 BRPF1_promoter->BRPF1 Transcription MOZ_MORF_Complex MOZ/MORF HAT Complex BRPF1->MOZ_MORF_Complex Scaffolds Histone_Acetylation Histone Acetylation MOZ_MORF_Complex->Histone_Acetylation Promotes Oncogenic_Gene_Expression Oncogenic Gene Expression Histone_Acetylation->Oncogenic_Gene_Expression Increases Cell_Proliferation Cell Proliferation Oncogenic_Gene_Expression->Cell_Proliferation Cell_Migration Cell Migration Oncogenic_Gene_Expression->Cell_Migration Stemness Stemness Oncogenic_Gene_Expression->Stemness This compound This compound This compound->BRPF1 Inhibits

Caption: this compound inhibits BRPF1, disrupting the Pygo2-driven oncogenic pathway in COAD.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on COAD cells.

Cell Viability Assay (MTS Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of COAD cells.

Materials:

  • COAD cell lines (e.g., Pygo2-high and Pygo2-low)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Seed COAD cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in COAD cells following treatment with this compound.

Materials:

  • COAD cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed COAD cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentration (e.g., IC50 value determined from the viability assay) or vehicle control for 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • COAD cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-BRPF1, anti-c-Myc, anti-Cyclin D1, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat COAD cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in COAD cells.

GSK-5959_COAD_Experimental_Workflow Start Start Cell_Culture Culture Pygo2-high and Pygo2-low COAD Cell Lines Start->Cell_Culture Dose_Response Dose-Response and IC50 Determination (MTS Assay) Cell_Culture->Dose_Response In_Vivo_Study In Vivo Xenograft Study Cell_Culture->In_Vivo_Study Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI Staining) Dose_Response->Apoptosis_Analysis Use IC50 concentration Protein_Expression Protein Expression Analysis (Western Blot) Dose_Response->Protein_Expression Use IC50 concentration Data_Analysis Data Analysis and Interpretation Apoptosis_Analysis->Data_Analysis Protein_Expression->Data_Analysis In_Vivo_Study->Data_Analysis End End Data_Analysis->End

Caption: A standard workflow for the preclinical evaluation of this compound in COAD.

References

Application Notes and Protocols for GSK-5959 in Neurodevelopmental Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-5959 is a potent, selective, and cell-permeable inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain.[1] BRPF1 is a crucial scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complex, which plays a significant role in chromatin remodeling and gene transcription. Emerging evidence has implicated mutations and dysregulation of BRPF1 and its associated proteins, KAT6A and KAT6B, in several neurodevelopmental disorders characterized by intellectual disability and developmental delays.[2][3][4] These findings suggest that BRPF1 is a promising therapeutic target for these conditions. Preclinical studies using genetic models have demonstrated that reduced BRPF1 function can lead to deficits in synaptic transmission and cognitive impairments, highlighting the potential of BRPF1 inhibitors like this compound as chemical probes to investigate and potentially modulate these pathological processes.[5][6][7]

These application notes provide a summary of this compound's properties and detailed protocols for its use in in vitro models relevant to neurodevelopmental disorders.

Data Presentation: Properties of this compound

PropertyValueReference
Target BRPF1 Bromodomain[1]
IC50 ~80 nM[1]
Cellular EC50 (NanoBRET) 0.98 µM[1]
Selectivity >100-fold over BRPF2/3 and >500-fold over BET family bromodomains[1][8]
Solubility Soluble in DMSO[8]

Signaling Pathway

BRPF1 is a key component of the MOZ (KAT6A) and MORF (KAT6B) histone acetyltransferase complexes. This complex is responsible for the acetylation of histone H3 at lysine 23 (H3K23ac), an epigenetic mark associated with active gene transcription. By binding to acetylated histones via its bromodomain, BRPF1 helps to anchor the HAT complex to chromatin, facilitating the acetylation of neighboring histones and promoting a more open chromatin state, which allows for the transcription of target genes involved in neurodevelopment. This compound acts by competitively inhibiting the BRPF1 bromodomain, preventing its engagement with acetylated histones and thereby disrupting the downstream gene expression programs regulated by the MOZ/MORF complex.

BRPF1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Acetylated Histones Acetylated Histones BRPF1 BRPF1 Acetylated Histones->BRPF1 Binding HAT Complex HAT Complex BRPF1->HAT Complex Scaffolds MOZ/MORF (KAT6A/B) MOZ/MORF (KAT6A/B) MOZ/MORF (KAT6A/B)->HAT Complex ING5 ING5 ING5->HAT Complex MEAF6 MEAF6 MEAF6->HAT Complex H3K23 H3K23 HAT Complex->H3K23 Acetylation H3K23ac H3K23ac H3K23->H3K23ac Target Gene Promoters Target Gene Promoters H3K23ac->Target Gene Promoters Activation Gene Transcription Gene Transcription Target Gene Promoters->Gene Transcription Neurodevelopmental Genes Neurodevelopmental Genes Gene Transcription->Neurodevelopmental Genes This compound This compound This compound->BRPF1 Inhibits Binding

Caption: BRPF1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Protocol 1: In Vitro Treatment of Primary Neuronal Cultures with this compound

This protocol is adapted from established methods for primary neuronal culture and Brpf1 knockdown studies.[5][9][10] It is designed to assess the phenotypic and functional consequences of BRPF1 inhibition in neurons.

Materials:

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Primary cortical or hippocampal neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates or coverslips

  • Standard cell culture reagents and equipment

Procedure:

  • Primary Neuron Culture:

    • Isolate primary cortical or hippocampal neurons from E18 rat or mouse embryos following established protocols.[9][10]

    • Plate neurons at a suitable density on poly-D-lysine coated vessels (e.g., 1 x 10^5 cells/well in a 48-well plate).

    • Culture neurons in Neurobasal medium with supplements at 37°C and 5% CO2.

    • Allow neurons to mature for at least 7-9 days in vitro (DIV), with media changes every 2-3 days.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in pre-warmed culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. A DMSO vehicle control (at the same final concentration as the highest this compound dose) should be included.

    • Carefully remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle.

    • Incubate the treated neurons for the desired duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

  • Endpoint Analysis:

    • Morphological Analysis: Fix cells with 4% paraformaldehyde and perform immunocytochemistry for neuronal markers (e.g., MAP2 for dendrites, Tau for axons) to assess neurite outgrowth and complexity.

    • Synaptic Density: Co-stain for pre- and post-synaptic markers (e.g., Synapsin-1 and PSD-95) to quantify synaptic puncta.

    • Gene Expression Analysis: Isolate RNA and perform RT-qPCR or RNA-seq to analyze the expression of neurodevelopmental genes known to be regulated by the MOZ-BRPF1 complex.

    • Functional Assays: For functional studies, such as electrophysiology (e.g., patch-clamp to measure mEPSCs and mIPSCs) or calcium imaging, treatment times may need to be optimized.

experimental_workflow cluster_endpoints Endpoint Analysis Options Isolate & Culture Primary Neurons Isolate & Culture Primary Neurons Neuron Maturation (7-9 DIV) Neuron Maturation (7-9 DIV) Isolate & Culture Primary Neurons->Neuron Maturation (7-9 DIV) This compound Treatment This compound Treatment Neuron Maturation (7-9 DIV)->this compound Treatment Endpoint Analysis Endpoint Analysis This compound Treatment->Endpoint Analysis Morphological Analysis Morphological Analysis Endpoint Analysis->Morphological Analysis Synaptic Density Quantification Synaptic Density Quantification Endpoint Analysis->Synaptic Density Quantification Gene Expression Analysis Gene Expression Analysis Endpoint Analysis->Gene Expression Analysis Functional Assays Functional Assays Endpoint Analysis->Functional Assays

Caption: Experimental Workflow for this compound Treatment of Primary Neurons.
Protocol 2: Investigating the Effect of this compound on Synaptic Plasticity in an In Vitro Model of a Neurodevelopmental Disorder

This protocol outlines a hypothetical experiment to assess whether this compound can rescue synaptic deficits in a cellular model of a BRPF1-related neurodevelopmental disorder. This could involve using patient-derived induced pluripotent stem cells (iPSCs) differentiated into neurons or primary neurons with Brpf1 knockdown.

Materials:

  • iPSC-derived neurons from a patient with a BRPF1 mutation or primary neurons with Brpf1 knockdown (e.g., via shRNA).

  • This compound

  • Electrophysiology setup for whole-cell patch-clamp recordings.

  • Reagents for inducing long-term potentiation (LTP) or long-term depression (LTD) (e.g., high-frequency stimulation protocols, chemical LTP/LTD induction reagents).

Procedure:

  • Model System Preparation:

    • Differentiate patient-derived iPSCs into a homogenous population of cortical glutamatergic neurons.

    • Alternatively, culture primary hippocampal neurons and transfect with a Brpf1-targeting shRNA construct.

    • Culture the neurons for a sufficient period to allow for synapse formation and maturation.

  • This compound Treatment and Electrophysiology:

    • Treat the neuronal cultures with a range of this compound concentrations (e.g., 0.1 µM to 5 µM) or a vehicle control for an optimized duration (e.g., 24 hours) prior to electrophysiological recordings.

    • Perform whole-cell patch-clamp recordings to measure baseline synaptic transmission (mEPSCs, mIPSCs).

    • Induce LTP or LTD using appropriate stimulation protocols.

    • Record synaptic responses post-induction to assess the degree of plasticity.

  • Data Analysis:

    • Compare the baseline synaptic properties and the magnitude of LTP/LTD between untreated and this compound-treated neurons from the disease model and healthy controls.

    • Determine if this compound treatment can rescue any observed deficits in synaptic plasticity.

logical_relationship BRPF1 Dysfunction Model BRPF1 Dysfunction Model Synaptic Deficits Synaptic Deficits BRPF1 Dysfunction Model->Synaptic Deficits Leads to Restoration of Synaptic Function Restoration of Synaptic Function Synaptic Deficits->Restoration of Synaptic Function Reversed by This compound Treatment This compound Treatment This compound Treatment->BRPF1 Dysfunction Model Applied to This compound Treatment->Restoration of Synaptic Function Potentially results in

Caption: Logical Relationship for this compound in a Disease Model.

Conclusion

This compound represents a valuable research tool for elucidating the role of BRPF1 in the pathophysiology of neurodevelopmental disorders. The provided protocols offer a framework for investigating the effects of BRPF1 inhibition on neuronal morphology, gene expression, and synaptic function. Further studies are warranted to explore the therapeutic potential of this compound and other BRPF1 inhibitors in preclinical models of these debilitating conditions.

References

Troubleshooting & Optimization

Technical Support Center: GSK-5959 Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with GSK-5959 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective inhibitor of the BRPF1 bromodomain, a key component of histone acetyltransferase (HAT) complexes involved in epigenetic regulation.[1][2][3] Its hydrophobic nature leads to poor aqueous solubility, making it challenging to achieve desired concentrations in cell culture media without precipitation, which can lead to inaccurate and irreproducible experimental results.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[4] It is soluble in DMSO up to 10 mM with sonication.[5] For optimal results, use fresh, anhydrous DMSO as moisture absorption can reduce solubility.[4]

Q3: What is the maximum permissible concentration of DMSO in cell culture?

A3: The final concentration of DMSO in your cell culture media should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[6] However, some sensitive cell lines may require concentrations below 0.1%.[7][8][9] It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.

Q4: Can I dissolve this compound directly in water or PBS?

A4: No, this compound is insoluble in water and phosphate-buffered saline (PBS).[3][4]

Q5: Are there alternative methods to improve the solubility of this compound in my cell culture media?

A5: Yes, several formulation strategies can enhance the solubility of hydrophobic compounds like this compound. These include the use of co-solvents, cyclodextrins, and other solubilizing agents.[10][11][12][13]

Troubleshooting Guide

Issue: Precipitation is observed in the cell culture media after adding the this compound stock solution.

This is a common issue arising from the low aqueous solubility of this compound. Here are some potential solutions:

Solution 1: Optimize DMSO Concentration

Ensure the final DMSO concentration in your media does not exceed the tolerance level of your cells (ideally ≤ 0.5%).[6] A higher concentration of the DMSO stock solution will allow for a smaller volume to be added to the media, reducing the risk of precipitation.

Solution 2: Utilize a Solubility Enhancer - Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[14] Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD), are commonly used for this purpose.[12][15] HP-β-CD is often preferred due to its higher aqueous solubility and lower cytotoxicity compared to other derivatives.[7][16]

Table 1: Comparison of Commonly Used Beta-Cyclodextrins

Cyclodextrin DerivativeKey FeaturesRecommended Starting Concentration in Media
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity.0.5 - 2.0 mM
Methyl-β-cyclodextrin (M-β-CD) Higher affinity for some hydrophobic compounds, but can extract cholesterol from cell membranes, potentially leading to higher cytotoxicity.[12]0.1 - 1.0 mM
Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, low toxicity.0.5 - 2.0 mM

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

  • Weigh out the desired amount of this compound powder.

  • Add a sufficient volume of fresh, anhydrous DMSO to achieve a stock concentration of 10 mM.

  • Vortex and sonicate the solution until the compound is completely dissolved.[5]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Preparation and Use of a this compound-Cyclodextrin Complex

This protocol provides a general guideline for using HP-β-CD to enhance the solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Anhydrous DMSO

  • Sterile water or PBS

  • Vortex mixer

  • Sonicator

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a high-concentration this compound stock in DMSO: Dissolve this compound in anhydrous DMSO to a concentration of 20-50 mM.

  • Prepare an aqueous HP-β-CD solution: Dissolve HP-β-CD in sterile water or PBS to a concentration of 10-40 mM. Gentle warming and vortexing can aid dissolution.

  • Form the inclusion complex: While vortexing the HP-β-CD solution, slowly add the this compound DMSO stock solution to the desired final molar ratio (e.g., 1:2 or 1:5 this compound:HP-β-CD).

  • Incubate: Allow the mixture to incubate at room temperature for 1-2 hours with continuous stirring or agitation to facilitate complex formation.

  • Sterile filter: Pass the solution through a 0.22 µm sterile filter to remove any aggregates.

  • Determine the final concentration: It is advisable to determine the actual concentration of this compound in the final complex solution using a suitable analytical method like HPLC.

  • Cell treatment: Dilute the this compound-HP-β-CD complex solution into your cell culture media to the desired final concentration of this compound. Remember to include a vehicle control with the same concentration of HP-β-CD alone.

Visualizations

BRPF1_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tail Ac_Histone Acetylated Histone Histone->Ac_Histone Acetylation BRPF1 BRPF1 Ac_Histone->BRPF1 Binding HAT_Complex HAT Complex (MOZ/MORF) HAT_Complex->Histone BRPF1->HAT_Complex scaffolds Chromatin Open Chromatin BRPF1->Chromatin promotes GSK5959 This compound GSK5959->BRPF1 Inhibits Binding Gene Gene Transcription Chromatin->Gene

Caption: BRPF1 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_complexation Complexation cluster_application Application Start This compound Powder DMSO_Stock Prepare High-Concentration DMSO Stock (e.g., 20-50 mM) Start->DMSO_Stock Mix Slowly Add DMSO Stock to CD Solution while Vortexing DMSO_Stock->Mix CD_Solution Prepare Aqueous HP-β-CD Solution (e.g., 10-40 mM) CD_Solution->Mix Control Prepare Vehicle Control (HP-β-CD only) CD_Solution->Control Incubate Incubate with Agitation (1-2 hours at RT) Mix->Incubate Filter Sterile Filter (0.22 µm) Incubate->Filter Dilute Dilute Complex into Cell Culture Media Filter->Dilute Treat Treat Cells Dilute->Treat Control->Treat

Caption: Experimental workflow for preparing this compound-cyclodextrin complexes.

References

Troubleshooting unexpected results in GSK-5959 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK-5959, a potent and selective inhibitor of the BRPF1 bromodomain.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.

Compound Handling and Preparation

Question: My stock solution of this compound appears to have precipitated. What should I do?

Answer: this compound has limited aqueous solubility and is typically dissolved in DMSO.[1] Precipitation can occur if the DMSO stock is introduced into an aqueous buffer too quickly or at too high a concentration. To resolve this, try the following:

  • Gently warm the stock solution at 37°C and vortex or sonicate to redissolve the compound.[2]

  • When preparing working solutions, dilute the DMSO stock serially in your final assay medium, ensuring thorough mixing at each step to avoid precipitation.

  • It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[1]

Question: I am unsure about the stability of my this compound stock solution. How should it be stored?

Answer: For long-term stability, powdered this compound should be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[2]

Inconsistent or Unexpected Cellular Effects

Question: I am not observing the expected phenotype or the potency of this compound is lower than reported in my cell-based assay. What could be the reason?

Answer: Several factors could contribute to lower than expected potency in cellular assays:

  • Cellular Permeability: While this compound is cell-permeable, its effective concentration inside the cell can be influenced by cell type and experimental conditions. The reported cellular EC50 is ~0.98 µM in a NanoBRET assay, which is significantly higher than its biochemical IC50 of ~80 nM.[2]

  • Compound Degradation: Ensure that the compound has been stored properly and that working solutions are freshly prepared.

  • Assay Conditions: The sensitivity of your assay and the endpoint being measured can influence the observed potency. For example, proliferation assays conducted over longer periods might show different results compared to short-term target engagement assays.

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells with a consistent and low passage number.

  • Presence of Serum: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during treatment if your cells can tolerate it.

Question: I am observing cytotoxic effects at concentrations where I expect specific BRPF1 inhibition. Could this be an off-target effect?

Answer: While this compound is highly selective for BRPF1 over other bromodomains, including the BET family, high concentrations can potentially lead to off-target effects.[1] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize the risk of off-target activities.[3] Consider using a structurally unrelated BRPF1 inhibitor as a control to confirm that the observed phenotype is due to BRPF1 inhibition.

Question: My results are variable between experiments. How can I improve reproducibility?

Answer: Reproducibility in cell-based assays can be challenging. To improve consistency:

  • Maintain consistent cell seeding densities and ensure even cell distribution in multi-well plates.

  • Standardize treatment times and compound concentrations.

  • Use a positive control (e.g., a compound known to produce the expected effect) and a negative control (vehicle-treated cells).

  • Ensure your DMSO concentration is consistent across all wells and does not exceed a level that is toxic to your cells (typically <0.5%).

Data Interpretation

Question: How do I confirm that this compound is engaging with BRPF1 in my cells?

Answer: Target engagement can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA), where ligand binding stabilizes the target protein against thermal denaturation.[4] Alternatively, a NanoBRET™ Target Engagement Assay can be used if the necessary cell lines and reagents are available.[5]

Question: The downstream effects on gene expression are not what I expected. Why might this be?

Answer: BRPF1 is a scaffolding protein within multiple histone acetyltransferase (HAT) complexes, including MOZ/MORF. Its inhibition can lead to complex and context-dependent changes in gene expression. The transcriptional outcome can be influenced by the specific cell type, its epigenetic landscape, and the activity of other signaling pathways. It is advisable to perform genome-wide expression analysis (e.g., RNA-seq) to get a comprehensive view of the transcriptional changes induced by this compound.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueAssay TypeReference
IC50 ~80 nMBiochemical (BRPF1)[2]
EC50 ~0.98 µMCellular (NanoBRET)[2]
Selectivity >100-fold over BRPF2/3 and BET familyBiochemical[1]

Table 2: Solubility and Storage of this compound

SolventSolubilityStorage (Powder)Storage (in DMSO)Reference
DMSO ~13 mg/mL (32.96 mM)-20°C (3 years)-80°C (2 years)[2]
Ethanol 3 mg/mL[1]
Water Insoluble[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CCK-8)

This protocol is adapted from a study using a similar BRPF1 inhibitor, GSK6853.[6]

  • Cell Seeding: Seed cells (e.g., U87-MG, U251) in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-2 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

Protocol 2: Western Blotting for Downstream Target Modulation
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against a potential downstream target (e.g., phosphorylated proteins in a relevant pathway) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

BRPF1_Signaling_Pathway cluster_complex MOZ/MORF HAT Complex BRPF1 BRPF1 MOZ_MORF MOZ/MORF BRPF1->MOZ_MORF scaffolds Chromatin Chromatin BRPF1->Chromatin binds to Histone_Tail Acetylated Histone Tail MOZ_MORF->Histone_Tail acetylates MOZ_MORF->Chromatin binds to ING5 ING5 ING5->Chromatin binds to MEAF6 MEAF6 MEAF6->Chromatin binds to Histone_Tail->BRPF1 binds to GSK5959 This compound GSK5959->BRPF1 inhibits binding Gene_Expression Gene Expression Chromatin->Gene_Expression regulates

Caption: BRPF1 Signaling Pathway Inhibition by this compound.

Experimental_Workflow start Start: Hypothesis prep Prepare this compound Stock Solution (DMSO) start->prep culture Cell Culture (Seeding) prep->culture treatment Treat Cells with This compound & Controls culture->treatment assay Perform Assay (e.g., Viability, Western Blot) treatment->assay data Data Acquisition assay->data analysis Data Analysis & Interpretation data->analysis end Conclusion analysis->end

Caption: General Experimental Workflow for this compound Studies.

Troubleshooting_Tree start Unexpected Result q1 Low Potency / No Effect? start->q1 q2 High Variability? start->q2 q3 Unexpected Phenotype? start->q3 a1 Check Compound Solubility & Storage q1->a1 Yes a4 Standardize Cell Handling (seeding, passage #) q2->a4 Yes a6 Consider Off-Target Effects (use lowest effective dose) q3->a6 Yes a2 Verify Cellular EC50 (vs. Biochemical IC50) a1->a2 a3 Optimize Assay Conditions (e.g., treatment time) a2->a3 a5 Ensure Consistent Reagent Prep a4->a5 a7 Confirm Target Engagement (e.g., CETSA) a6->a7

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

GSK-5959 stability and storage best practices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and best practices for the use of GSK-5959, a potent and selective BRPF1 bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and cell-permeable small molecule inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain, with an IC50 of approximately 80 nM.[1][2] Its mechanism of action involves binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby preventing its interaction with acetylated histones. This disrupts the assembly and function of histone acetyltransferase (HAT) complexes, such as the MOZ/MORF complex, leading to altered gene expression.[3]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily used in epigenetic research to study the role of BRPF1 in gene regulation, chromatin remodeling, and cellular processes such as cell cycle progression, differentiation, and senescence.[4] Given BRPF1's association with various cancers, including hepatocellular carcinoma and gliomas, this compound is also utilized as a tool compound to investigate BRPF1 as a potential therapeutic target.[4][5][6]

Q3: What is the selectivity profile of this compound?

A3: this compound exhibits high selectivity for the BRPF1 bromodomain. It is over 100-fold more selective for BRPF1 than for BRPF2 and over 1000-fold more selective than for BRPF3.[1] It also shows high selectivity against a panel of other bromodomains, including those of the BET family.[7]

Stability and Storage

Proper handling and storage of this compound are critical to ensure its stability and performance in experiments.

Storage Recommendations
FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsStore in a dry, dark place.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
Solution Stability

This compound is soluble in DMSO. For optimal results, it is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[7] It is recommended to prepare fresh dilutions from a stock solution for each experiment.

Experimental Protocols

Preparation of Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, vortex the solution and use sonication or gentle warming if necessary.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C or -20°C as recommended.

General Protocol for a Cell-Based Assay (e.g., Proliferation Assay)

This protocol provides a general workflow. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your experimental system.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed cells in multi-well plates start->seed_cells incubate_24h Incubate for 24h for cell adherence seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound from stock incubate_24h->prepare_dilutions add_treatment Add this compound or vehicle control to cells prepare_dilutions->add_treatment incubate_treatment Incubate for desired duration (e.g., 48-72h) add_treatment->incubate_treatment assay Perform proliferation assay (e.g., MTS, CellTiter-Glo) incubate_treatment->assay readout Measure signal (absorbance/luminescence) assay->readout analyze Analyze data and determine IC50 readout->analyze end_node End analyze->end_node

Caption: General workflow for a cell-based proliferation assay using this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Media - Poor solubility of this compound in aqueous media.- Stock solution not fully dissolved.- Use of old or hydrated DMSO.- Ensure the final DMSO concentration in the cell culture media is low (typically <0.5%) and consistent across all treatments.- Confirm complete dissolution of the stock solution; use sonication if needed.- Always use fresh, anhydrous DMSO to prepare stock solutions.
Inconsistent or No Biological Effect - Incorrect dosage or concentration.- Compound degradation due to improper storage.- Cell line is not sensitive to BRPF1 inhibition.- Perform a dose-response experiment to determine the optimal concentration for your cell line.- Verify the storage conditions and age of the compound and stock solutions.- Confirm BRPF1 expression in your cell line of interest.
High Background or Off-Target Effects - Compound concentration is too high.- Non-specific binding.- Use the lowest effective concentration of this compound as determined by a dose-response curve.- Include appropriate negative and positive controls in your experiments.
Variability Between Experiments - Inconsistent cell seeding density.- Variations in incubation times.- Freeze-thaw cycles of the stock solution.- Maintain consistent cell culture practices.- Adhere strictly to the optimized experimental protocol.- Use single-use aliquots of the stock solution to avoid freeze-thaw cycles.

Signaling Pathway

This compound targets the BRPF1 protein, which is a critical scaffolding component of the MOZ/MORF histone acetyltransferase (HAT) complex. By inhibiting the BRPF1 bromodomain, this compound prevents the recruitment of this complex to chromatin, leading to a reduction in histone acetylation and subsequent changes in gene expression.

signaling_pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects GSK5959 This compound BRPF1 BRPF1 Bromodomain GSK5959->BRPF1 Inhibits HAT_complex MOZ/MORF HAT Complex BRPF1->HAT_complex Recruits Chromatin Chromatin HAT_complex->Chromatin Acetylation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRPF1 Binding Site Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Regulates Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Senescence Senescence Gene_Expression->Senescence Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound in inhibiting the BRPF1 signaling pathway.

References

Technical Support Center: Interpreting GSK-5959 Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-5959. The information is designed to help interpret dose-response curves and address common experimental challenges.

Understanding this compound

This compound is a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain. BRPF1 is a scaffold protein that plays a crucial role in the assembly and enzymatic activity of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complex. By inhibiting the BRPF1 bromodomain, this compound prevents its binding to acetylated histones, thereby disrupting chromatin remodeling and the transcription of downstream target genes.

Quantitative Data Summary
ParameterValueAssay TypeReference
IC50 (BRPF1) ~80 nMBiochemical (TR-FRET)[1]
Cellular EC50 0.98 µMNanoBRET[2]
Selectivity >100-fold for BRPF1 over BRPF2/3 and BET family bromodomainsBiochemical[3]
Recommended Max Cellular Concentration ≤ 1 µM-[4][5]
Solubility in DMSO 6 mg/mL (15.21 mM)-[3]

BRPF1 Signaling Pathway

The following diagram illustrates the role of BRPF1 in the MOZ/MORF histone acetyltransferase complex and the mechanism of action for this compound.

BRPF1_Signaling_Pathway cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin cluster_transcription Gene Transcription BRPF1 BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF scaffolds ING5 ING5 BRPF1->ING5 scaffolds MEAF6 MEAF6 BRPF1->MEAF6 scaffolds Ac1 Ac BRPF1->Ac1 binds to acetylated lysines Transcription_Regulation Transcriptional Regulation BRPF1->Transcription_Regulation promotes Histone Histone Tail MOZ_MORF->Histone acetylates (H3K9, H3K14, H3K23) DNA DNA Ac2 Ac Ac3 Ac E2F2 E2F2 EZH2 EZH2 Transcription_Regulation->E2F2 Transcription_Regulation->EZH2 GSK5959 This compound GSK5959->BRPF1 inhibits

Caption: BRPF1 signaling pathway and this compound mechanism of action.

Experimental Protocols

Dose-Response Assay in a Cellular Context (Representative Protocol)

This protocol provides a general framework for determining the IC50 of this compound in a cell-based assay, such as a cell viability or target engagement assay.

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a predetermined density. Allow cells to adhere overnight. B 2. Compound Preparation Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10 µM to 0.1 nM). A->B C 3. Cell Treatment Treat cells with the serially diluted this compound or DMSO vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours). B->C D 4. Assay Readout Perform the chosen assay (e.g., CellTiter-Glo for viability, NanoBRET for target engagement). C->D E 5. Data Analysis Normalize the data to the DMSO control. Plot the normalized response versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50. D->E

Caption: General workflow for a this compound dose-response experiment.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or weak dose-response - Poor solubility: this compound has limited aqueous solubility and may precipitate in culture medium.[6][7] - Incorrect concentration range: The concentrations tested may be too low to elicit a response. - Cell line insensitivity: The chosen cell line may not be dependent on the BRPF1 pathway.- Prepare a fresh, high-concentration stock solution in anhydrous DMSO.[3] - Visually inspect the media for precipitation after adding the compound. - Consider using a surfactant like Pluronic F-68 to improve solubility. - Test a wider range of concentrations, up to 1 µM.[4][5] - Screen different cell lines known to have active BRPF1 signaling.
Steep or sharp dose-response curve - Stoichiometric inhibition: At high enzyme concentrations relative to the inhibitor's Kd, the IC50 can be influenced by the enzyme concentration, leading to a steep curve. - Compound aggregation: The compound may form aggregates at higher concentrations, leading to non-specific inhibition.- Vary the cell density to see if the IC50 shifts. - Include a detergent like Triton X-100 in a biochemical assay to disrupt aggregates. - Ensure the final DMSO concentration is consistent across all wells and is not causing precipitation.
High variability between replicates - Inconsistent cell seeding: Uneven cell numbers across wells. - Pipetting errors: Inaccurate dilution or addition of the compound. - Edge effects: Evaporation from the outer wells of the plate.- Use a multichannel pipette for cell seeding and compound addition. - Ensure proper mixing of cell suspension before seeding. - Avoid using the outermost wells of the plate or fill them with sterile PBS to minimize evaporation.
Observed off-target effects - High compound concentration: Using concentrations significantly above the IC50 can lead to binding to other bromodomains or unrelated proteins. - Inherent cross-reactivity: While selective, this compound may have some activity against other BRPF family members at higher concentrations.[3]- Use the lowest effective concentration possible. It is recommended to use concentrations no higher than 1 µM in cellular assays.[4][5] - Use a structurally related but inactive control compound to confirm that the observed phenotype is due to BRPF1 inhibition. - Consider using genetic approaches (e.g., siRNA or CRISPR) to validate the on-target effect.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the biochemical IC50 and the cellular EC50 of this compound?

A1: The biochemical IC50 (~80 nM) is a measure of the compound's potency in a purified, cell-free system (e.g., TR-FRET assay) and reflects the direct inhibition of the BRPF1 protein.[1] The cellular EC50 (0.98 µM) is the concentration required to achieve 50% of the maximum effect in a cellular context (e.g., NanoBRET assay) and is influenced by factors such as cell permeability, efflux pumps, and compound metabolism.[2] Therefore, the cellular EC50 is typically higher than the biochemical IC50.

Q2: My dose-response curve does not reach 100% inhibition. What does this mean?

A2: An incomplete inhibition curve could be due to several factors:

  • Limited solubility: The compound may be precipitating at higher concentrations, preventing further inhibition.

  • Partial inhibition: this compound may only be a partial inhibitor of the biological process being measured.

  • Redundant pathways: The cells may have compensatory mechanisms that bypass the need for BRPF1 activity.

  • Assay artifact: The assay may have a baseline signal that is not affected by the inhibitor.

Q3: How should I prepare and store this compound?

A3: this compound should be dissolved in fresh, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).[3] Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. Be aware that moisture-absorbing DMSO can reduce the solubility of the compound.[3]

Q4: Are there any known off-targets for this compound?

A4: this compound is highly selective for BRPF1 but does show some activity against BRPF2 at higher concentrations (approximately 90-fold less potent than against BRPF1).[3] It has very low activity against BRPF3 and members of the BET bromodomain family.[1][3] To minimize the risk of off-target effects, it is recommended to use the lowest effective concentration in your experiments, ideally not exceeding 1 µM in cellular assays.[4][5]

Q5: How do I analyze my dose-response data?

A5: After normalizing your data to a vehicle control (e.g., DMSO), plot the response (y-axis) against the logarithm of the inhibitor concentration (x-axis). Use a non-linear regression model, typically a four-parameter logistic equation, to fit the data and determine the IC50 value. Software such as GraphPad Prism or similar data analysis packages are commonly used for this purpose.

Data_Analysis_Logic Start Raw Data Normalize Normalize to Vehicle Control Start->Normalize LogTransform Log-transform Concentration Normalize->LogTransform Plot Plot: Response vs. Log(Concentration) LogTransform->Plot Fit Fit with Four-Parameter Logistic Regression Plot->Fit IC50 Determine IC50 Fit->IC50

Caption: Logical flow for dose-response data analysis.

References

Technical Support Center: Managing GSK-5959-Induced Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address cytotoxicity observed in non-cancerous cell lines upon treatment with GSK-5959, a potent and selective BRPF1 bromodomain inhibitor.

Troubleshooting Guide

Issue: Significant decrease in cell viability in non-cancerous cell lines treated with this compound.

Potential Cause 1: On-Target Cytotoxicity

This compound inhibits BRPF1, a critical component of the MOZ/MORF histone acetyltransferase (HAT) complex. This complex regulates the expression of genes essential for cell proliferation, differentiation, and survival.[1] Inhibition of BRPF1 can disrupt these fundamental cellular processes, leading to cell cycle arrest and apoptosis, even in non-cancerous cells. Interference with BRPF1 has been shown to induce cellular death.[2]

Suggested Solutions:

  • Titrate this compound Concentration: Determine the minimal effective concentration that modulates the target pathway without causing excessive cytotoxicity in your specific non-cancerous cell line.

  • Time-Course Experiment: Assess cell viability at multiple time points to identify a therapeutic window where the desired biological effect is observed before significant cytotoxicity occurs.

  • Co-treatment with a Pan-Caspase Inhibitor: Inhibit apoptosis to investigate if the cytotoxic phenotype can be rescued.

  • Supplement with Antioxidants: Reduce oxidative stress, a common secondary effect of drug-induced cytotoxicity.

  • Modify Cell Culture Conditions: Implement serum starvation to induce cell cycle synchronization and potentially reduce sensitivity to cytotoxic agents.

Potential Cause 2: Off-Target Effects

While this compound is highly selective for BRPF1, off-target effects at high concentrations cannot be entirely ruled out without specific experimental validation.[3][4][5][6]

Suggested Solutions:

  • Conduct Target Engagement Assays: Confirm that the observed phenotype correlates with BRPF1 inhibition.

  • Use a Structurally Unrelated BRPF1 Inhibitor: If available, compare the effects of a different BRPF1 inhibitor to see if a similar cytotoxic profile is observed.

  • Comprehensive Pathway Analysis: Investigate the activation of stress-related pathways (e.g., MAPK, ER stress) that might be triggered by off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and cell-permeable inhibitor of the BRPF1 bromodomain with an IC50 of approximately 80 nM. BRPF1 is a scaffold protein in the MOZ/MORF histone acetyltransferase (HAT) complex. By binding to the bromodomain of BRPF1, this compound prevents the complex from recognizing acetylated histones, thereby disrupting chromatin remodeling and the transcription of target genes involved in cell cycle progression and survival.[1]

Q2: Why am I observing cytotoxicity in my non-cancerous cell line?

A2: The cytotoxicity is likely an "on-target" effect. BRPF1 is essential for the expression of genes that regulate normal cell proliferation and survival.[7] Inhibiting its function with this compound can disrupt these essential processes, leading to cell death. Studies have shown that interference with BRPF1 induces cellular death.[2]

Q3: How can I reduce this compound-induced cytotoxicity without compromising my experiment?

A3: You can try several strategies:

  • Optimize Concentration and Duration: Use the lowest concentration of this compound and the shortest exposure time that gives you the desired biological effect.

  • Inhibit Apoptosis: Co-incubate your cells with a pan-caspase inhibitor like Z-VAD-FMK to block the apoptotic cell death pathway.[8][9]

  • Reduce Oxidative Stress: Supplement your culture medium with an antioxidant such as N-acetylcysteine (NAC).[10][11]

  • Synchronize Cells: Serum starve your cells before this compound treatment. This can synchronize the cell cycle and may reduce cytotoxicity in some cell types.[12][13]

Q4: What are the downstream targets of BRPF1 that might mediate cytotoxicity?

A4: BRPF1, as part of the MOZ/MORF complex, regulates the expression of multiple key genes. In cancer models, these include the transcription factor E2F2 and the histone methyltransferase EZH2, both of which are critical for cell cycle progression.[1] Disruption of these or other essential genes in non-cancerous cells is a likely cause of the observed cytotoxicity. BRPF1 loss has been shown to decrease the transcription of multiple genes important for development.[14]

Quantitative Data Summary

Table 1: this compound Inhibitory Concentrations

ParameterValueReference
IC50 (BRPF1)~80 nM--INVALID-LINK--
Cellular EC50 (NanoBRET assay)0.98 µM--INVALID-LINK--

Table 2: Suggested Starting Concentrations for Cytotoxicity Mitigation Reagents

ReagentStarting ConcentrationIncubation TimeReference
Z-VAD-FMK20-50 µMCo-incubation with this compound[8]
N-acetylcysteine (NAC)0.5-5 mMPre-incubation for 1-2 hours[11][15]
Serum Starvation0.1-0.5% FBS12-24 hours prior to treatment[12][13]

Note: These are starting concentrations and should be optimized for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Co-treatment with Pan-Caspase Inhibitor Z-VAD-FMK
  • Cell Seeding: Plate non-cancerous cells in a 96-well plate at a density that will not exceed 80% confluency at the end of the experiment.

  • Cell Culture: Culture cells in complete medium for 24 hours.

  • Preparation of Reagents:

    • Prepare a stock solution of Z-VAD-FMK (e.g., 20 mM in DMSO).[8]

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment:

    • Add Z-VAD-FMK to the cell culture medium to a final concentration of 20-50 µM.

    • Immediately add the this compound serial dilutions to the wells.

    • Include controls: untreated cells, cells treated with this compound only, and cells treated with Z-VAD-FMK only.

  • Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

Protocol 2: Supplementation with N-acetylcysteine (NAC)
  • Cell Seeding: Plate cells as described in Protocol 1.

  • Cell Culture: Culture cells in complete medium for 24 hours.

  • Preparation of Reagents:

    • Prepare a fresh stock solution of NAC (e.g., 500 mM in sterile water or PBS, pH adjusted to 7.4).

    • Prepare a serial dilution of this compound in cell culture medium.

  • Pre-treatment:

    • Add NAC to the cell culture medium to a final concentration of 0.5-5 mM.[11][15]

    • Incubate for 1-2 hours.

  • Treatment:

    • Add the this compound serial dilutions to the wells containing NAC.

    • Include controls: untreated cells, cells treated with this compound only, and cells treated with NAC only.

  • Incubation: Incubate for the desired experimental duration.

  • Cell Viability Assay: Assess cell viability.

Protocol 3: Serum Starvation for Cell Cycle Synchronization
  • Cell Seeding: Plate cells as described in Protocol 1.

  • Cell Culture: Culture cells in complete medium (e.g., 10% FBS) for 24 hours.

  • Serum Starvation:

    • Aspirate the complete medium.

    • Wash the cells once with serum-free medium.

    • Add low-serum medium (e.g., 0.1-0.5% FBS) to the cells.[12]

    • Incubate for 12-24 hours to induce cell cycle arrest.[13]

  • Treatment:

    • Prepare a serial dilution of this compound in low-serum medium.

    • Replace the starvation medium with the this compound dilutions.

    • Include controls: untreated cells in low-serum medium and cells in low-serum medium with vehicle control.

  • Incubation: Incubate for the desired experimental duration.

  • Cell Viability Assay: Assess cell viability.

Visualizations

BRPF1_Signaling_Pathway cluster_nucleus Nucleus GSK5959 This compound BRPF1 BRPF1 GSK5959->BRPF1 Inhibits MOZ_MORF MOZ/MORF HAT Complex BRPF1->MOZ_MORF Scaffolds Chromatin Chromatin MOZ_MORF->Chromatin Acetylation AcetylatedHistones Acetylated Histones AcetylatedHistones->BRPF1 Recruits GeneExpression Target Gene Expression (e.g., E2F2, EZH2) Chromatin->GeneExpression Activation CellCycle Cell Cycle Progression GeneExpression->CellCycle Survival Cell Survival GeneExpression->Survival Experimental_Workflow cluster_mitigation Mitigation Strategies start Start: Non-Cancerous Cell Line Culture gsk5959_treatment Treat with this compound start->gsk5959_treatment cytotoxicity_observed Cytotoxicity Observed? gsk5959_treatment->cytotoxicity_observed end_success End: Desired Effect without Cytotoxicity cytotoxicity_observed->end_success No troubleshoot Troubleshoot cytotoxicity_observed->troubleshoot Yes caspase_inhibitor Co-treat with Caspase Inhibitor troubleshoot->caspase_inhibitor antioxidant Supplement with Antioxidant troubleshoot->antioxidant serum_starvation Serum Starve Before Treatment troubleshoot->serum_starvation caspase_inhibitor->gsk5959_treatment antioxidant->gsk5959_treatment serum_starvation->gsk5959_treatment Logical_Relationship GSK5959 This compound BRPF1_Inhibition BRPF1 Inhibition GSK5959->BRPF1_Inhibition HAT_Dysfunction MOZ/MORF HAT Complex Dysfunction BRPF1_Inhibition->HAT_Dysfunction Gene_Dysregulation Dysregulation of Genes for Cell Cycle & Survival HAT_Dysfunction->Gene_Dysregulation Cytotoxicity Cytotoxicity in Non-Cancerous Cells Gene_Dysregulation->Cytotoxicity

References

Navigating Control Experiments with GSK-5959 in the Absence of a Validated Inactive Analog

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center for Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice for researchers utilizing GSK-5959, a potent and selective inhibitor of the BRPF1 bromodomain. A significant challenge in experiments with chemical probes is the use of appropriate controls to ensure that the observed biological effects are due to the intended target inhibition. This is particularly crucial when a validated inactive analog is not commercially available for this compound. This resource offers strategies and protocols to design robust experiments and confidently interpret your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and cell-permeable small molecule that inhibits the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2] BRPF1 is a scaffold protein that is a key component of the MOZ/MORF histone acetyltransferase (HAT) complexes.[3][4] These complexes are involved in the acetylation of histones, an important epigenetic modification that regulates gene transcription.[4] By binding to the BRPF1 bromodomain, this compound prevents its interaction with acetylated histones, thereby disrupting the function of the HAT complex and altering gene expression.

Q2: Why is an inactive analog important for control experiments?

An ideal inactive analog is a molecule that is structurally very similar to the active compound but does not bind to the intended target. Using an inactive analog helps to distinguish between the on-target effects of the compound (effects due to inhibition of the intended target) and off-target effects (effects caused by the compound interacting with other molecules in the cell).[5][6][7][8] If the active compound produces a biological effect that the inactive analog does not, it provides strong evidence that the effect is due to the intended target.

Q3: Is there a commercially available, validated inactive analog for this compound?

Currently, there is no widely recognized and commercially available, validated inactive analog specifically for this compound. This means researchers need to employ alternative strategies to validate that the observed effects of this compound are due to BRPF1 inhibition.

Q4: What are the alternative control strategies when an inactive analog is not available?

When a validated inactive analog is unavailable, a multi-pronged approach is recommended to strengthen the evidence for on-target activity. These strategies include:

  • Using a structurally related but less active compound: If available, a compound with a similar chemical structure to this compound but with significantly lower potency for BRPF1 can be used.

  • Orthogonal biological methods: Techniques such as RNA interference (siRNA) or CRISPR/Cas9-mediated gene knockout/knockdown to reduce the levels of the target protein (BRPF1) can be used to see if this phenocopies the effect of this compound.[9][10]

  • Target engagement assays: These experiments directly measure the binding of the compound to its target in cells.[11] Examples include the Cellular Thermal Shift Assay (CETSA) and NanoBRET assays.[12][13][14][15]

  • Dose-response experiments: Demonstrating a clear dose-dependent effect of this compound can provide evidence for a specific interaction with its target.

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered when performing control experiments with this compound.

Problem Possible Cause Suggested Solution
Unexpected results with a structurally similar, less active control compound. The control compound may have its own off-target effects.Characterize the selectivity of the control compound. Use multiple structurally diverse control compounds if possible.
The observed phenotype is not due to BRPF1 inhibition.Perform orthogonal validation experiments, such as BRPF1 knockdown or knockout, to confirm the role of BRPF1 in the observed phenotype.[9]
This compound and BRPF1 knockdown/knockout do not produce the same phenotype. The effect of this compound may be due to off-target inhibition.Perform a target engagement assay like CETSA or NanoBRET to confirm that this compound is binding to BRPF1 in your cellular context.[12][13]
The knockdown/knockout may have compensatory effects that are not present with acute chemical inhibition.Use an inducible knockdown/knockout system to control the timing of BRPF1 depletion.
The antibody used for knockdown validation or western blotting is not specific.Validate your antibodies using appropriate controls, such as cells with known knockdown or knockout of the target.
Inconsistent results between experiments. Issues with compound stability or solubility.Ensure proper storage and handling of this compound. Prepare fresh stock solutions and check for solubility in your cell culture media.
Cell line variability or passage number effects.Use cells at a consistent passage number and regularly check for mycoplasma contamination.

Experimental Protocols & Data

BRPF1 Signaling Pathway

BRPF1 is a crucial component of histone acetyltransferase (HAT) complexes, primarily the MOZ/MORF complexes. These complexes play a key role in chromatin remodeling and gene transcription by acetylating histone tails.

BRPF1_Signaling_Pathway cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin cluster_transcription Gene Transcription BRPF1 BRPF1 MOZ_MORF MOZ/MORF (KAT6A/KAT6B) BRPF1->MOZ_MORF scaffolds ING5 ING5 BRPF1->ING5 EAF6 EAF6 BRPF1->EAF6 Ac_Histones Acetylated Histones (e.g., H3K23ac) BRPF1->Ac_Histones reads Histones Histones (H3) MOZ_MORF->Histones acetylates Gene_Expression Target Gene Expression Ac_Histones->Gene_Expression promotes GSK5959 This compound GSK5959->BRPF1 inhibits binding to acetylated lysines

Caption: BRPF1 as a scaffold in the MOZ/MORF HAT complex and its inhibition by this compound.

This compound Activity and Selectivity Profile
Parameter Value Reference
Target BRPF1 Bromodomain[1][2]
IC₅₀ ~80 nM[1][2]
Selectivity >100-fold over a panel of 35 other bromodomains, including BRPF2/3 and BET family[1][2]
Experimental Workflow for On-Target Validation of this compound

This workflow outlines the key steps to validate that the cellular effects of this compound are mediated through its intended target, BRPF1.

On_Target_Validation_Workflow cluster_controls Control Experiments cluster_orthogonal Orthogonal Validation cluster_engagement Target Engagement start Start: Observe Phenotype with this compound control_compound Treat with Structurally Similar, Less Active Compound start->control_compound dose_response Perform Dose-Response with this compound start->dose_response knockdown BRPF1 Knockdown/Knockout (siRNA or CRISPR) start->knockdown phenocopy Does Knockdown/Knockout Phenocopy this compound? control_compound->phenocopy dose_response->phenocopy knockdown->phenocopy cetsa Cellular Thermal Shift Assay (CETSA) phenocopy->cetsa If phenocopy observed nanobret NanoBRET Assay phenocopy->nanobret If phenocopy observed conclusion Conclusion: High Confidence in On-Target Effect cetsa->conclusion nanobret->conclusion

Caption: A multi-step workflow for validating the on-target effects of this compound.

Protocol: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment.[12][13][14][15] Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler

  • SDS-PAGE and Western blot reagents

  • Anti-BRPF1 antibody

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and with DMSO as a vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermocycler for 3-5 minutes. A typical temperature range would be from 40°C to 70°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of soluble BRPF1 by SDS-PAGE and Western blotting using an anti-BRPF1 antibody.

  • Data Analysis: Plot the amount of soluble BRPF1 as a function of temperature for both the this compound-treated and DMSO-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.

Protocol: NanoBRET™ Target Engagement Assay for BRPF1

The NanoBRET™ assay is a proximity-based method that measures the interaction between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer in live cells.[16][17][18][19][20] A test compound that binds to the target will compete with the tracer and reduce the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding BRPF1-NanoLuc® fusion

  • Fluorescently labeled BRPF1 tracer

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring luminescence and fluorescence

Procedure:

  • Transfection: Transfect HEK293 cells with the BRPF1-NanoLuc® fusion plasmid.

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.

  • Compound and Tracer Addition: Add this compound at various concentrations to the wells, followed by the addition of the fluorescent BRPF1 tracer. Include wells with tracer only as a no-inhibition control and wells with no tracer as a background control.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for the recommended time.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Measurement: Read the plate on a luminometer equipped with filters to measure both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive binding to BRPF1.

Troubleshooting Control Experiments Logic Diagram

This diagram provides a logical flow for troubleshooting when control experiments for this compound yield unexpected or inconclusive results.

Troubleshooting_Logic start Start: Unexpected Result in Control Experiment q1 Is the phenotype observed with this compound reproducible and dose-dependent? start->q1 recheck_protocol Re-evaluate experimental protocol, compound stability, and cell culture conditions. q1->recheck_protocol No q2 Does BRPF1 knockdown/knockout phenocopy the this compound effect? q1->q2 Yes recheck_protocol->start validate_knockdown Validate knockdown/knockout efficiency and specificity of reagents. q2->validate_knockdown No q3 Does a structurally-related, less active compound fail to produce the phenotype? q2->q3 Yes validate_knockdown->q2 off_target_control Consider that the control compound may have its own off-target effects. q3->off_target_control No target_engagement Perform a direct target engagement assay (e.g., CETSA, NanoBRET). q3->target_engagement Yes off_target_control->q3 conclusion_off_target Conclusion: Phenotype may be due to off-target effects of this compound. target_engagement->conclusion_off_target No/Weak Engagement conclusion_on_target Conclusion: Strong evidence for on-target effect. target_engagement->conclusion_on_target Positive Engagement

Caption: A decision tree for troubleshooting control experiments with this compound.

References

Troubleshooting GSK-5959 in vivo delivery and bioavailability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective BRPF1 bromodomain inhibitor, GSK-5959, in in vivo experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo delivery and bioavailability assessment of this compound.

Question: We are observing lower than expected efficacy of this compound in our animal model. What are the potential causes and how can we troubleshoot this?

Answer:

Lower than expected in vivo efficacy can stem from several factors related to the compound's delivery and bioavailability. Here is a systematic approach to troubleshoot this issue:

1. Formulation and Administration:

  • Problem: this compound may have precipitated out of the vehicle solution, leading to an inaccurate administered dose.

  • Troubleshooting Steps:

    • Visual Inspection: Before each administration, visually inspect the formulation for any precipitates. The solution should be clear.

    • Solubility Check: Confirm the solubility of this compound in your chosen vehicle at the desired concentration. You may need to gently warm the solution or use sonication to ensure complete dissolution.

    • Fresh Preparation: Prepare the formulation fresh before each use, as this compound may not be stable in solution for extended periods.

    • Vehicle Selection: If precipitation persists, consider optimizing the vehicle. A common formulation for poorly soluble compounds is a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

  • Problem: Inaccurate dosing due to improper administration technique (e.g., oral gavage).

  • Troubleshooting Steps:

    • Technique Verification: Ensure that the personnel administering the compound are proficient in the technique to avoid accidental administration into the lungs or incomplete delivery to the stomach.

    • Dose Volume: Use an appropriate dosing volume for the size of the animal to prevent regurgitation.

2. Bioavailability and Pharmacokinetics:

  • Problem: Poor oral absorption of this compound is leading to sub-therapeutic concentrations in the plasma and target tissues.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the plasma concentration of this compound over time after administration. This will provide crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile.

    • Route of Administration: If oral bioavailability is confirmed to be low, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection, which bypass first-pass metabolism.[1]

    • Formulation Enhancement: For oral administration, explore advanced formulation strategies to improve solubility and absorption, such as using lipid-based formulations or creating a salt form of the compound.[2]

3. Animal-Related Factors:

  • Problem: Physiological differences between individual animals or strains can affect drug metabolism and clearance.[1][3]

  • Troubleshooting Steps:

    • Animal Strain: Be aware that different mouse strains can exhibit variability in drug metabolism.[4] Ensure consistency in the strain used across your experiments.

    • Health Status: Use healthy animals of a consistent age and sex, as these factors can influence drug disposition.[1][3]

    • Fasting State: The presence of food in the stomach can affect the absorption of orally administered drugs. Standardize the fasting period before dosing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain.[5][6] BRPF1 is a scaffolding protein that is a key component of histone acetyltransferase (HAT) complexes.[7][8] By binding to the bromodomain of BRPF1, this compound prevents its interaction with acetylated histones, thereby modulating gene expression.

Q2: What is a recommended starting dose for in vivo studies with this compound?

A2: The optimal dose of this compound will depend on the specific animal model, tumor type, and desired therapeutic effect. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the effective dose range for your specific application. A review of the literature for similar bromodomain inhibitors can provide a starting point for dose selection.

Q3: How should I prepare this compound for in vivo administration?

A3: A suggested method for preparing an in vivo formulation involves dissolving this compound in a vehicle suitable for the chosen route of administration. For oral gavage, a common vehicle is a suspension in 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. Always ensure the compound is fully dissolved or uniformly suspended before administration.

Q4: What are the expected pharmacokinetic properties of this compound?

A4: While specific public pharmacokinetic data for this compound is limited, we can look at data from other orally bioavailable BET inhibitors as a reference. The table below presents illustrative pharmacokinetic parameters for a similar compound, SJ1461, in mice.[9] Please note that these values are for a different compound and should be used as a general guide only. A dedicated pharmacokinetic study for this compound in your model system is highly recommended.

Data Presentation

Illustrative Pharmacokinetic Parameters of a BET Inhibitor (SJ1461) in Mice[9]

Parameter3 mg/kg Oral Dose10 mg/kg Oral Dose
Cmax (ng/mL) 450 ± 1501800 ± 500
Tmax (h) 1.00.5
AUC (ng·h/mL) 1200 ± 3004500 ± 1200
Half-life (t½) (h) 2.5 ± 0.52.8 ± 0.6
Bioavailability (%) >80>80

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound by Oral Gavage

  • Preparation of Formulation:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Prepare a vehicle solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

    • Add the this compound powder to the vehicle and vortex thoroughly to create a uniform suspension. Gentle warming or sonication may be used to aid dissolution if necessary.

    • Prepare the formulation fresh on the day of dosing.

  • Animal Handling and Dosing:

    • Acclimatize the animals to the experimental conditions.

    • Fast the animals for 4-6 hours before oral administration, ensuring free access to water.

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

    • Administer the this compound formulation using a suitable gavage needle, ensuring the tip is correctly placed in the stomach.

    • Monitor the animals for any signs of distress after dosing.

Protocol 2: Assessment of this compound Bioavailability

  • Blood Sample Collection:

    • Following administration of this compound, collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect approximately 50-100 µL of blood from each animal at each time point into tubes containing an anticoagulant (e.g., EDTA).

    • Keep the blood samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer it to clean microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

  • Quantification of this compound by LC-MS/MS:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

    • Prepare a standard curve of this compound in blank plasma from untreated animals.

    • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

    • Analyze the extracted samples by LC-MS/MS.

    • Calculate the concentration of this compound in each sample using the standard curve.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

BRPF1_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tail Ac_Lysine Acetylated Lysine Histone->Ac_Lysine HATs BRPF1 BRPF1 Ac_Lysine->BRPF1 Binds HAT_complex HAT Complex (e.g., MOZ/MORF) BRPF1->HAT_complex Scaffolds Chromatin Chromatin Remodeling HAT_complex->Chromatin GSK5959 This compound GSK5959->BRPF1 Inhibits Binding Gene_Transcription Gene Transcription Chromatin->Gene_Transcription

Caption: Simplified signaling pathway of BRPF1 and the inhibitory action of this compound.

Troubleshooting_Workflow Start Low In Vivo Efficacy of this compound Check_Formulation Check Formulation (Precipitation, Stability) Start->Check_Formulation Check_Administration Verify Administration Technique Check_Formulation->Check_Administration No Issue Optimize_Formulation Optimize Formulation (e.g., new vehicle) Check_Formulation->Optimize_Formulation Issue Found Check_Administration->Start Issue Found Conduct_PK Conduct Pilot PK Study Check_Administration->Conduct_PK No Issue Change_Route Change Administration Route (e.g., IP, IV) Conduct_PK->Change_Route Low Bioavailability Review_Animal_Factors Review Animal-Related Factors (Strain, Health) Conduct_PK->Review_Animal_Factors High Variability Efficacy_Restored Efficacy Restored Optimize_Formulation->Efficacy_Restored Change_Route->Efficacy_Restored Review_Animal_Factors->Efficacy_Restored

Caption: Troubleshooting workflow for addressing low in vivo efficacy of this compound.

InVivo_Delivery_Factors cluster_compound Compound Properties cluster_formulation Formulation cluster_animal Animal Model center In Vivo Bioavailability Solubility Solubility Solubility->center Permeability Permeability Permeability->center Stability Metabolic Stability Stability->center Vehicle Vehicle Vehicle->center Dose Dose Dose->center Route Administration Route Route->center Species_Strain Species/Strain Species_Strain->center GI_Physiology GI Physiology GI_Physiology->center Health_Status Health Status Health_Status->center

Caption: Key factors influencing the in vivo bioavailability of this compound.

References

Addressing batch-to-batch variability of GSK-5959.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential batch-to-batch variability when working with GSK-5959, a potent and selective inhibitor of the BRPF1 bromodomain. Consistent and reproducible experimental outcomes are critical for advancing research, and this guide aims to equip scientists and drug development professionals with the necessary tools to identify and mitigate variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that potently and selectively targets the bromodomain of BRPF1 (Bromodomain and PHD finger-containing protein 1).[1][2][3] Its mechanism of action involves binding to the BRPF1 bromodomain, thereby preventing its interaction with acetylated histones.[4] This disruption of protein-protein interaction modulates gene expression.

Q2: What are the reported potency values for this compound?

This compound has a reported IC50 of approximately 80 nM for BRPF1.[1][2][3][5] It exhibits high selectivity for BRPF1 over other bromodomains, including over 100-fold selectivity against BRPF2 and the BET family.[1][6]

Q3: I am observing a significant difference in the potency (e.g., IC50 or EC50) of this compound between different lots. What could be the cause?

Batch-to-batch variability in potency is a common issue with small molecule inhibitors and can stem from several factors:

  • Purity: The presence of impurities can interfere with the assay or compete with this compound for binding to the target.

  • Compound Integrity: Degradation of the compound over time or due to improper storage can lead to a decrease in the concentration of the active molecule.

  • Solubility: Incomplete solubilization of the compound can result in a lower effective concentration in your experiment.

  • Assay Conditions: Variations in cell passage number, reagent concentrations, or incubation times can all contribute to shifts in observed potency.

Q4: How can I verify the quality of a new batch of this compound?

It is highly recommended to perform in-house quality control on new batches of this compound before initiating critical experiments. This can include:

  • Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can verify the purity and identity of the compound.[7][8][9]

  • Functional Assay: Perform a dose-response experiment in a well-characterized and validated cellular or biochemical assay to confirm the expected potency.

Q5: What is the recommended solvent and storage condition for this compound?

This compound is typically soluble in DMSO.[1] For long-term storage, it is recommended to store the solid compound at -20°C.[5] Once dissolved in DMSO, it is advisable to aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values Across Experiments

If you are observing significant variability in the potency of this compound between different experimental runs, even with the same batch, consider the following troubleshooting steps.

G start Inconsistent IC50/EC50 Observed check_reagents Verify Reagent Quality and Concentration start->check_reagents check_cells Standardize Cell Culture Conditions (Passage number, density, health) start->check_cells check_protocol Review and Standardize Experimental Protocol (Incubation times, temperatures) start->check_protocol revalidate_assay Re-validate Assay with Control Compound check_reagents->revalidate_assay check_cells->revalidate_assay check_protocol->revalidate_assay contact_support Contact Technical Support revalidate_assay->contact_support If issue persists

Caption: Troubleshooting workflow for inconsistent this compound potency.

Detailed Steps:

  • Verify Reagent Quality: Ensure that all reagents, including cell culture media, serum, and assay components, are from consistent lots and are not expired.

  • Standardize Cell Culture: Use cells within a narrow passage number range. Ensure consistent cell seeding density and monitor cell health to avoid variability due to cellular stress.

  • Standardize Protocol: Strictly adhere to the same incubation times, temperatures, and procedural steps for every experiment.

  • Assay Validation: Run a parallel experiment with a well-characterized control compound for your assay to determine if the variability is specific to this compound or a general issue with the assay itself.

Issue 2: Suspected Batch-to-Batch Variability

When you suspect that a new batch of this compound is performing differently from a previous, well-characterized lot, a systematic comparison is necessary.

G start New Batch of this compound analytical_qc Perform Analytical QC (HPLC, LC-MS) start->analytical_qc functional_qc Perform Functional QC (Dose-response curve) start->functional_qc compare_data Compare Data with Previous Batch analytical_qc->compare_data functional_qc->compare_data data_matches Data Matches Previous Batch compare_data->data_matches data_mismatch Data Does Not Match compare_data->data_mismatch proceed Proceed with Experiments data_matches->proceed contact_supplier Contact Supplier for Replacement/Support data_mismatch->contact_supplier

Caption: Decision-making process for validating a new this compound batch.

Data Presentation

To effectively track and compare the performance of different batches of this compound, maintain a centralized record of all quality control and experimental data.

Table 1: Analytical Quality Control Data for this compound Batches

Batch IDDate ReceivedPurity (HPLC, %)Identity (LC-MS, m/z)Supplier
Lot-0012024-01-1599.5%[M+H]+ 395.2Supplier A
Lot-0022024-07-2298.9%[M+H]+ 395.2Supplier A
Lot-0032025-02-1099.2%[M+H]+ 395.2Supplier B

Table 2: Functional Quality Control Data for this compound Batches

Batch IDAssay TypeCell LineIC50 (nM)Date Tested
Lot-001TR-FRETHEK29382.32024-01-20
Lot-002NanoBRETHeLa9502024-07-28
Lot-003TR-FRETHEK29385.12025-02-15

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Method:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Prepare mobile phase A: 0.1% formic acid in water.

  • Prepare mobile phase B: 0.1% formic acid in acetonitrile.

  • Set up a gradient elution on the HPLC system (e.g., 5-95% mobile phase B over 30 minutes).

  • Inject 10 µL of the this compound solution.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Calculate the purity by integrating the peak area of this compound relative to the total peak area.

Protocol 2: Cell-Based NanoBRET™ Target Engagement Assay

Objective: To determine the cellular potency of this compound by measuring its engagement with BRPF1 in live cells.

Materials:

  • HEK293 cells

  • NanoBRET™ BRPF1/NanoLuc® fusion vector

  • Fluorescent ligand for BRPF1

  • Opti-MEM™ I Reduced Serum Medium

  • This compound serial dilutions

  • White, 96-well assay plates

Method:

  • Co-transfect HEK293 cells with the NanoBRET™ BRPF1/NanoLuc® fusion vector.

  • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM™.

  • Dispense cells into the wells of a 96-well plate.

  • Add serial dilutions of this compound to the appropriate wells.

  • Add the fluorescent ligand to all wells.

  • Incubate the plate at 37°C for 2 hours.

  • Read the plate on a luminometer capable of measuring BRET, collecting both donor and acceptor emission signals.

  • Calculate the BRET ratio and plot the dose-response curve to determine the EC50.

Signaling Pathway

This compound acts by inhibiting the BRPF1 bromodomain, which is a key component of several histone acetyltransferase (HAT) complexes. These complexes play a crucial role in chromatin remodeling and gene transcription.

G GSK5959 This compound BRPF1 BRPF1 Bromodomain GSK5959->BRPF1 Inhibits HAT_Complex HAT Complex (e.g., MOZ/MORF) BRPF1->HAT_Complex Recruits AcetylatedHistone Acetylated Histone Tails AcetylatedHistone->BRPF1 Binds Chromatin Chromatin Remodeling HAT_Complex->Chromatin Transcription Gene Transcription Chromatin->Transcription

Caption: Inhibition of BRPF1 by this compound disrupts chromatin remodeling.

References

How to confirm BRPF1 target engagement in cells treated with GSK-5959.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for confirming BRPF1 target engagement in cells treated with the selective inhibitor, GSK-5959.

Frequently Asked Questions (FAQs)

Q1: What is BRPF1 and what is its cellular function?

A1: BRPF1 (Bromodomain and PHD Finger Containing 1) is a crucial scaffolding protein that helps assemble and regulate histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes.[1][2] These complexes are responsible for acetylating specific lysine residues on histone tails (e.g., H3K14ac, H3K23ac).[1] This acetylation process neutralizes the positive charge of histones, leading to a more open chromatin structure that is accessible to the transcriptional machinery, thereby activating gene expression.[3] BRPF1 uses its bromodomain to "read" or bind to already acetylated histones, anchoring the complex to specific chromatin regions to propagate the acetylation mark.[1]

Q2: What is this compound and how does it inhibit BRPF1?

A2: this compound is a potent, selective, and cell-permeable small molecule inhibitor of the BRPF1 bromodomain.[4][5] It functions by competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain.[6] This action prevents BRPF1 from recognizing and binding to acetylated histones on the chromatin, thereby disrupting the recruitment and activity of the associated MOZ/MORF HAT complexes.[6] This leads to altered gene expression, which can inhibit the proliferation of certain cancer cells.[2]

Q3: What is "target engagement" and why is it critical to confirm?

A3: Target engagement is the direct physical interaction of a drug or chemical probe with its intended biological target within a living cell.[7][8] Confirming target engagement is a critical step in drug discovery for several reasons:

  • Mechanism of Action (MoA) Validation: It provides direct evidence that the compound interacts with the intended protein, validating the primary mechanism of action.[9]

  • Correlating Cellular Effects: It allows researchers to confidently link the observed cellular phenotype (e.g., cell death, changes in gene expression) to the inhibition of a specific target.

  • Dose-Response Relationship: It helps establish the concentration of the compound required to occupy the target in cells, which is essential for interpreting dose-response curves and planning in vivo studies.[7]

  • Selectivity Assessment: In-cell target engagement assays can help confirm that the compound binds to its intended target over other related proteins at therapeutic concentrations.

Q4: What are the primary methods to confirm BRPF1 target engagement by this compound?

A4: There are several direct and indirect methods to confirm that this compound is engaging BRPF1 in your cellular model:

  • Direct Binding Assays: These methods measure the physical interaction between this compound and BRPF1.

    • Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of BRPF1 upon this compound binding.[8]

    • NanoBRET™ Target Engagement Assay: A live-cell assay that measures the displacement of a tracer from a NanoLuciferase-tagged BRPF1 by this compound.[4][10]

  • Target Occupancy/Proximal Effect Assays: These methods measure the immediate consequence of this compound binding to BRPF1.

    • Chromatin Immunoprecipitation (ChIP-qPCR): Measures if this compound treatment reduces the amount of BRPF1 bound to the promoter regions of known target genes.

    • Co-Immunoprecipitation (Co-IP): Can be used to assess if this compound disrupts the interaction of BRPF1 with acetylated histones.

  • Downstream Signaling/Functional Assays: These methods confirm the biological consequences of target engagement.

    • Western Blot or RT-qPCR: Measures the change in expression of known BRPF1 downstream target genes, such as E2F2 and EZH2.[2]

Quantitative Data Summary

Table 1: Properties of this compound

Parameter Value Notes Reference
Biochemical IC₅₀ ~80 nM In vitro assay measuring direct inhibition of BRPF1 bromodomain. [4][11]
Cellular EC₅₀ ~0.98 µM Measured using a NanoBRET target engagement assay in live cells. [4]
Selectivity >100-fold vs. BRPF2/3 High selectivity against closely related family members. [4][12]
BET Family Selectivity >500-fold vs. BETs Highly selective against the Bromodomain and Extra-Terminal domain family. [12]

| Cell Permeability | Yes | Demonstrated to be active in cellular assays. |[4][5] |

Table 2: Comparison of Recommended Target Engagement Methods

Method Type Throughput Key Advantage Key Disadvantage
CETSA Direct, Label-Free Low to Medium Measures engagement with endogenous protein; no tags required. Requires a good antibody for Western blot; can be labor-intensive.
NanoBRET™ Direct, Live-Cell High Highly sensitive and quantitative; suitable for screening. Requires genetic modification (protein tagging) of the target cell line.
ChIP-qPCR Proximal Effect Low Measures effect on chromatin localization, a key BRPF1 function. Indirect; requires knowledge of target genes and good antibodies.
RT-qPCR/Western Downstream Effect High Easy to implement; confirms functional outcome. Indirect; effects may be influenced by off-target pathways.

Visualized Workflows and Pathways

cluster_0 BRPF1-MOZ/MORF Complex Activity cluster_1 Inhibition by this compound Histone Acetylated Histone (e.g., on Chromatin) BRPF1 BRPF1 (Bromodomain) Histone->BRPF1 binds to Complex MOZ/MORF HAT Complex BRPF1->Complex recruits Blocked_BRPF1 BRPF1 Gene Target Gene (e.g., EZH2, E2F2) Complex->Gene acetylates histones at promoter NoRecruitment Recruitment Inhibited Transcription Gene Transcription Gene->Transcription Repression Gene Repression GSK5959 This compound GSK5959->Blocked_BRPF1 binds to bromodomain NoBinding Binding Blocked

Caption: BRPF1 pathway inhibition by this compound.

cluster_workflow CETSA Experimental Workflow cluster_result Expected Outcome A 1. Cell Culture Treat cells with this compound or Vehicle (DMSO) B 2. Harvest & Lyse Collect cells and prepare lysates A->B C 3. Heat Challenge Aliquot lysates and heat at various temperatures (e.g., 40-65°C) B->C D 4. Centrifugation Separate soluble (folded) from precipitated (unfolded) proteins C->D E 5. Protein Analysis Analyze soluble fraction via SDS-PAGE and Western Blot for BRPF1 D->E F 6. Data Analysis Quantify band intensity to generate a melting curve. A shift indicates engagement. E->F Result This compound-treated samples will show increased thermal stability of BRPF1 (shift in melting curve to the right).

References

GSK-5959 Technical Support Center: Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting tips, and frequently asked questions for the preparation and storage of GSK-5959 stock solutions, designed for researchers, scientists, and drug development professionals.

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative data for this compound solubility and storage conditions.

Table 1: this compound Solubility

SolventConcentration (mM)Concentration (mg/mL)Notes
DMSO~10-15.21 mM[1]~6-13 mg/mL[1][2]Sonication or warming may be required. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2][3]
Ethanol~7.6 mM~3 mg/mL[1]
WaterInsolubleInsoluble

Molecular Weight: 394.47 g/mol [1]

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Solid Powder-20°CUp to 3 years[3]Store in a dry, dark place.[4]
0-4°CShort-term (days to weeks)[4]
Stock Solution (in DMSO)-80°CUp to 2 years[2]Recommended for long-term storage to minimize degradation.[2]
-20°CUp to 1 year[2]Suitable for shorter-term storage.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.94 mg of this compound.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the Compound:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid in dissolution.[2]

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.[2][3]

    • Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.[2]

Visual Guides

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex and/or Sonicate to Dissolve C->D E Aliquot into Single-Use Volumes D->E F Store at -20°C (Short-term) or -80°C (Long-term) E->F

Caption: A flowchart illustrating the key steps for preparing and storing this compound stock solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound powder won't completely dissolve in DMSO, even after vortexing. What should I do?

A1: If you are having trouble dissolving this compound, try the following:

  • Sonication: Place the vial in a water bath sonicator for 5-10 minutes. This often helps to break up small particles and facilitate dissolution.

  • Gentle Warming: Briefly warm the solution to 37°C.[2] Be careful not to overheat the solution, as this could lead to degradation.

  • Fresh DMSO: Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of many compounds.[3]

Q2: I noticed precipitation in my this compound stock solution after thawing. Is it still usable?

A2: Precipitation upon thawing can occur if the compound has come out of solution. Before use, it is crucial to redissolve the precipitate. You can try gently warming the vial to 37°C and vortexing until the solution is clear. If the precipitate does not redissolve, it may indicate that the compound has degraded or that the concentration is too high for the storage temperature. It is recommended to prepare a fresh stock solution if you cannot fully redissolve the precipitate.

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[2][3] The best practice is to aliquot the stock solution into single-use volumes after preparation. This ensures that you are always working with a fresh aliquot for each experiment.

Q4: Can I store my this compound stock solution at 4°C?

A4: While the solid form of this compound can be stored at 4°C for short periods, it is not recommended for stock solutions.[4] Storing stock solutions at 4°C can lead to a higher risk of precipitation and may not be optimal for long-term stability. For stock solutions, storage at -20°C or -80°C is recommended.[2]

G Troubleshooting this compound Solubility Issues cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Outcome A This compound Fails to Dissolve B Sonicate Solution A->B Try First C Gently Warm to 37°C A->C If Needed D Use Fresh, Anhydrous DMSO A->D Best Practice E Complete Dissolution B->E C->E D->E

Caption: A troubleshooting guide for common solubility issues encountered with this compound.

References

Validation & Comparative

Choosing the Right Tool for the Job: A Head-to-Head Comparison of BRPF1 Inhibitors GSK-5959 and GSK6853

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in epigenetics and drug discovery, the selective inhibition of bromodomain and PHD finger-containing protein 1 (BRPF1) has emerged as a promising therapeutic strategy. Two chemical probes, GSK-5959 and its successor GSK6853, are at the forefront of this research. This guide provides a comprehensive comparison of these two inhibitors, supported by experimental data, to aid scientists in selecting the optimal tool for their specific research needs.

BRPF1 is a key scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complexes, playing a crucial role in gene expression regulation. Its dysregulation has been implicated in various diseases, including cancer. Both this compound and GSK6853 are potent and selective inhibitors of the BRPF1 bromodomain, preventing its interaction with acetylated histones and thereby modulating gene transcription. While both compounds target the same protein, they exhibit significant differences in their biochemical, cellular, and pharmacokinetic properties.

At a Glance: Key Differences

FeatureThis compoundGSK6853
Potency (BRPF1) PotentMore Potent
Selectivity HighExceptional
Cellular Activity MicromolarNanomolar
Solubility SuboptimalImproved
In Vivo Suitability Limited InformationSuitable for IP dosing

Quantitative Data Summary

The following tables provide a detailed summary of the reported biochemical and cellular activities of this compound and GSK6853.

Table 1: In Vitro Potency Against BRPF1
ParameterThis compoundGSK6853Assay
IC50 ~80 nM[1][2]8 nM[3]TR-FRET
pIC50 7.1[4]8.1[3]TR-FRET
pKd 8.0[4]9.5[4][5]BROMOscan
Kd 10 nM[6]0.3 nM[3]BROMOscan
Table 2: Selectivity Profile Against Other Bromodomains
BromodomainThis compound Selectivity (fold)GSK6853 Selectivity (fold)Assay
BRPF2 >90-fold[6]>1600-fold[3][4]BROMOscan/TR-FRET
BRPF3 >1000-fold[1]>1600-fold[3]TR-FRET
BET Family (BRD4) >500-fold[6]>1600-fold[3]BROMOscan/TR-FRET
Table 3: Cellular Activity and Physicochemical Properties
ParameterThis compoundGSK6853Assay/Method
Cellular EC50 (NanoBRET) 0.98 µM[1]20 nM[3]NanoBRET
Cellular pIC50 (NanoBRET) 6.0[4]7.7[6]NanoBRET
Aqueous Solubility 8 µg/mL[4]140 µg/mL[7]CLND
LogD (pH 7.4) 6.0[4]2.0[6]Chrom logD

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the BRPF1 signaling pathway and a general experimental workflow.

BRPF1_Signaling_Pathway BRPF1 Signaling Pathway cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin cluster_output Downstream Effects BRPF1 BRPF1 MOZ_MORF MOZ/MORF (Histone Acetyltransferase) BRPF1->MOZ_MORF Scaffolds ING5 ING5 BRPF1->ING5 Scaffolds MEAF6 MEAF6 BRPF1->MEAF6 Scaffolds Gene_Expression Altered Gene Expression BRPF1->Gene_Expression Regulates Histones Histones MOZ_MORF->Histones HAT Activity ac_Histones Acetylated Histones Histones->ac_Histones Acetylation ac_Histones->BRPF1 Binding DNA DNA Cellular_Processes Cell Differentiation, Proliferation, Survival Gene_Expression->Cellular_Processes GSK5959 This compound GSK5959->BRPF1 Inhibits Binding GSK6853 GSK6853 GSK6853->BRPF1 Inhibits Binding

Caption: BRPF1 acts as a scaffold in the MOZ/MORF HAT complex, which acetylates histones, leading to changes in gene expression. This compound and GSK6853 inhibit the binding of the BRPF1 bromodomain to acetylated histones.

Experimental_Workflow Inhibitor Characterization Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies TR_FRET TR-FRET (IC50 determination) NanoBRET NanoBRET (Cellular Target Engagement) TR_FRET->NanoBRET Proceed with potent compounds BROMOscan BROMOscan (Kd and Selectivity) BROMOscan->NanoBRET Proceed with selective compounds Western_Blot Western Blot (Downstream Effects) NanoBRET->Western_Blot PK_PD Pharmacokinetics & Pharmacodynamics NanoBRET->PK_PD Proceed with cell-active compounds Efficacy Efficacy Studies PK_PD->Efficacy Compound Test Compound (this compound or GSK6853) Compound->TR_FRET Compound->BROMOscan

References

A Head-to-Head Comparison of GSK-5959 and PFI-4: Selectivity and Performance in BRPF1 Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical probe with a well-defined selectivity profile is paramount for robust experimental design and interpretation. This guide provides a comprehensive comparison of two widely used BRPF1 bromodomain inhibitors, GSK-5959 and PFI-4, focusing on their selectivity, potency, and the experimental methodologies used for their characterization.

Introduction to BRPF1 and its Inhibitors

Bromodomain and PHD Finger Containing Protein 1 (BRPF1) is a crucial scaffolding protein that plays a pivotal role in the assembly and function of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1][2] These complexes, which also include the catalytic subunits MOZ or MORF, ING5 (Inhibitor of Growth 5), and hEAF6, are key regulators of gene transcription through the acetylation of histone H3 at lysine 23 (H3K23ac).[1][3] By modulating chromatin structure, the BRPF1-containing complexes influence a wide range of cellular processes, including cell differentiation, proliferation, and survival.[4] The development of potent and selective BRPF1 inhibitors is therefore of significant interest for both basic research and therapeutic applications, particularly in oncology and developmental disorders.

This compound and PFI-4 have emerged as valuable chemical probes for studying the biological functions of the BRPF1 bromodomain. Both are cell-permeable small molecules that competitively bind to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby disrupting its interaction with acetylated histones. This guide offers a detailed comparison of their selectivity profiles, supported by experimental data and methodologies.

Quantitative Selectivity Profiles

The inhibitory activity of this compound and PFI-4 has been assessed against a broad panel of human bromodomains. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), to facilitate a direct comparison of their potency and selectivity.

Compound Target IC50 (nM) Assay Type Reference
This compound BRPF1~80TR-FRET[5]
BRPF1 (cellular)980NanoBRET[6]
PFI-4 BRPF1B172Not Specified[5]
BRPF180Not Specified[7][8]
BRPF1B (cellular)240NanoBRET[9]

Table 1: Potency of this compound and PFI-4 against BRPF1.

Compound Off-Target Selectivity (Fold vs BRPF1) Assay Type Reference
This compound BRPF2>100BROMOscan[5]
BRPF3>100BROMOscan[5]
BET Family>500BROMOscan[5]
PFI-4 BRPF2>100Not Specified[5]
BRPF3>100Not Specified[5]
BRD4>100Not Specified[5]

Table 2: Selectivity of this compound and PFI-4 against other bromodomains.

Compound Target Kd (nM) Assay Type Reference
PFI-4 BRPF1B13ITC[8][9]

Table 3: Dissociation constant (Kd) of PFI-4 for BRPF1B.

Experimental Protocols

The characterization of this compound and PFI-4 relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for the key experiments cited in this guide.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a proximity-based assay that measures the binding of an inhibitor to its target protein. In the context of BRPF1, a terbium (Tb)-labeled anti-tag antibody binds to a tagged BRPF1 bromodomain protein (donor), and a fluorescently labeled acetylated histone peptide (acceptor) binds to the bromodomain. When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts the interaction between the bromodomain and the peptide, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation: A purified, tagged (e.g., GST- or His-tagged) BRPF1 bromodomain protein is used. A synthetic, biotinylated histone peptide containing an acetylated lysine residue serves as the ligand. A terbium-labeled anti-tag antibody and a streptavidin-conjugated acceptor fluorophore (e.g., d2 or Alexa Fluor 647) are used for detection.

  • Assay Procedure:

    • In a microplate, the inhibitor (this compound or PFI-4) is serially diluted.

    • The tagged BRPF1 bromodomain protein and the terbium-labeled antibody are added and incubated to allow for complex formation.

    • The biotinylated acetylated histone peptide and the streptavidin-conjugated acceptor are then added.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a TR-FRET-compatible microplate reader, with an excitation wavelength typically around 340 nm and emission wavelengths for both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.

BROMOscan™ Assay

Principle: BROMOscan is a competitive binding assay that measures the ability of a test compound to displace a reference ligand from a DNA-tagged bromodomain. The amount of bromodomain that remains bound to an immobilized ligand is quantified by qPCR.

Methodology:

  • Assay Setup: A panel of DNA-tagged human bromodomains is used. A proprietary immobilized ligand for each bromodomain is coated on a solid support.

  • Competitive Binding: The test compound (this compound or PFI-4) is incubated with the DNA-tagged bromodomain and the immobilized ligand.

  • Quantification: After an incubation period, the unbound bromodomain is washed away. The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are typically reported as the percentage of the bromodomain bound to the immobilized ligand relative to a DMSO control. This allows for the determination of selectivity across a wide range of bromodomains.

NanoBRET™ Cellular Target Engagement Assay

Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay used to measure protein-protein interactions or compound engagement with a target protein in living cells. For BRPF1, the assay measures the displacement of a fluorescent tracer from the BRPF1 bromodomain by a competitive inhibitor.

Methodology:

  • Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the BRPF1 bromodomain fused to NanoLuc® luciferase (the BRET donor).

  • Tracer and Inhibitor Addition: The transfected cells are treated with a cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain (the BRET acceptor). The test compound (this compound or PFI-4) is then added at various concentrations.

  • BRET Measurement: After an incubation period to allow for compound entry and binding, a substrate for NanoLuc® luciferase is added. The BRET signal is measured on a luminometer capable of detecting both the donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emissions.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The cellular IC50 is determined by plotting the BRET ratio against the inhibitor concentration.[6]

Visualizing the Molecular Landscape

To better understand the biological context and experimental approaches, the following diagrams, generated using the DOT language, illustrate the BRPF1 signaling pathway and the workflows of the key assays.

BRPF1_Signaling_Pathway cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin Regulation cluster_downstream Downstream Targets BRPF1 BRPF1 (Scaffold) MOZ_MORF MOZ/MORF (Catalytic Subunit) BRPF1->MOZ_MORF recruits ING5 ING5 BRPF1->ING5 binds hEAF6 hEAF6 BRPF1->hEAF6 binds HistoneH3 Histone H3 MOZ_MORF->HistoneH3 acetylates Ac_HistoneH3 Acetylated Histone H3 (H3K23ac) Gene_Expression Gene Expression Ac_HistoneH3->Gene_Expression promotes E2F2 E2F2 Gene_Expression->E2F2 EZH2 EZH2 Gene_Expression->EZH2 GSK_5959 This compound / PFI-4 GSK_5959->BRPF1 inhibits binding to acetylated histones

Caption: The BRPF1 signaling pathway, illustrating its role as a scaffold in the MOZ/MORF HAT complex and the mechanism of inhibition by this compound and PFI-4.

TR_FRET_Workflow cluster_assay TR-FRET Assay Workflow cluster_principle Principle A 1. Add tagged BRPF1 and Tb-labeled antibody B 2. Add biotinylated acetylated histone peptide and SA-acceptor A->B C 3. Add inhibitor (this compound or PFI-4) B->C D 4. Incubate C->D E 5. Read TR-FRET signal (Donor & Acceptor Emission) D->E F 6. Calculate IC50 E->F No_Inhibitor No Inhibitor: High FRET With_Inhibitor With Inhibitor: Low FRET

Caption: A simplified workflow for a TR-FRET based assay to determine the IC50 of BRPF1 inhibitors.

NanoBRET_Workflow cluster_assay NanoBRET Assay Workflow cluster_principle Principle A 1. Transfect cells with BRPF1-NanoLuc construct B 2. Add fluorescent tracer A->B C 3. Add inhibitor (this compound or PFI-4) B->C D 4. Add NanoLuc substrate C->D E 5. Measure BRET signal D->E F 6. Determine cellular IC50 E->F No_Inhibitor No Inhibitor: High BRET With_Inhibitor With Inhibitor: Low BRET

Caption: A schematic workflow of the NanoBRET cellular target engagement assay for BRPF1 inhibitors.

Conclusion

Both this compound and PFI-4 are potent and selective inhibitors of the BRPF1 bromodomain, making them valuable tools for elucidating the biological roles of this epigenetic reader. This compound has been extensively profiled and demonstrates high selectivity against a broad panel of bromodomains. PFI-4 also exhibits excellent selectivity, with a particular focus on the BRPF1B isoform. The choice between these two inhibitors may depend on the specific experimental context, such as the desired cellular potency and the specific off-targets to be avoided. The detailed experimental protocols and pathway diagrams provided in this guide are intended to aid researchers in designing and interpreting their studies with these important chemical probes.

References

A Comparative Guide to BRPF Inhibitors: Pan-BRPF Inhibitor OF-1 versus Selective GSK-5959

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the Bromodomain and PHD Finger-containing (BRPF) proteins have emerged as critical scaffolding components of histone acetyltransferase (HAT) complexes, playing a pivotal role in gene transcription and cellular differentiation. Dysregulation of BRPF-containing complexes has been implicated in various diseases, including cancer. This guide provides an objective comparison of two key chemical probes used to investigate BRPF biology: OF-1, a pan-BRPF inhibitor, and GSK-5959, a selective BRPF1 inhibitor.

Introduction to BRPF Proteins and their Inhibition

BRPF1, BRPF2, and BRPF3 are scaffold proteins that assemble with MYST-family HATs, such as MOZ (KAT6A) and MORF (KAT6B), along with other subunits like ING5 and MEAF6, to form active HAT complexes. These complexes are crucial for the acetylation of histone tails, an epigenetic modification that generally leads to a more open chromatin structure and transcriptional activation. The bromodomain of BRPF proteins recognizes and binds to acetylated lysine residues on histones, thereby tethering the HAT complex to specific chromatin regions.

Inhibitors targeting these bromodomains can disrupt the recruitment of HAT complexes to chromatin, leading to downstream effects on gene expression. This guide focuses on OF-1, which exhibits inhibitory activity across the BRPF family, and this compound, which is highly selective for BRPF1.

Biochemical and Cellular Activity: A Head-to-Head Comparison

The inhibitory potential and selectivity of OF-1 and this compound have been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data from multiple independent studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.

Inhibitor Target IC50 (nM) Assay Type Reference
OF-1 BRPF1B~270Not SpecifiedN/A
This compound BRPF1~80TR-FRET[1][2][3][4]

Table 1: Comparative IC50 Values. This table highlights the half-maximal inhibitory concentration (IC50) of OF-1 and this compound against their primary BRPF target.

Inhibitor Target Kd (nM) Selectivity over BRPF1B Reference
OF-1 BRPF1B100-
BRPF25005-fold
BRPF3240024-fold
BRD4390039-fold
This compound BRPF1Not explicitly stated-[5]
BRPF2>7200>90-fold[1][2][5]
BRPF3>80000>1000-fold[1][2][5]
BET Family>40000>500-fold[5]

Table 2: Comparative Dissociation Constants (Kd) and Selectivity. This table illustrates the binding affinity and selectivity profile of OF-1 and this compound across the BRPF family and other bromodomains.

Inhibitor Cellular Assay EC50 (µM) Cell Line Reference
This compound NanoBRET~0.98-1HEK293[1][2][6]

Signaling Pathway and Mechanism of Action

BRPF1 acts as a crucial scaffold within the MOZ/MORF HAT complex. Its bromodomain recognizes acetylated histones, leading to the recruitment of the complex to chromatin. The MOZ/MORF enzyme then acetylates histone tails, notably H3K23, which facilitates gene transcription. Both OF-1 and this compound are competitive inhibitors that bind to the acetyl-lysine binding pocket of the BRPF bromodomain, thereby preventing its interaction with acetylated histones and disrupting the downstream signaling cascade.

BRPF1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors Histone Histone Tail (acetylated) BRPF1 BRPF1 Histone->BRPF1 recognizes HAT_complex Active HAT Complex BRPF1->HAT_complex scaffolds MOZ_MORF MOZ/MORF MOZ_MORF->HAT_complex ING5 ING5 ING5->HAT_complex MEAF6 MEAF6 MEAF6->HAT_complex Gene Target Gene HAT_complex->Gene acetylates histones at Transcription Transcription Gene->Transcription leads to OF1 OF-1 (pan-BRPF) OF1->BRPF1 inhibits GSK5959 This compound (selective BRPF1) GSK5959->BRPF1 inhibits

BRPF1 Signaling and Inhibition

Experimental Workflows

The characterization of BRPF inhibitors typically involves a series of biochemical and cellular assays to determine their potency, selectivity, and on-target engagement. The following diagram illustrates a general experimental workflow.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TR_FRET TR-FRET Assay (IC50 Determination) BROMOscan BROMOscan (Selectivity Profiling) TR_FRET->BROMOscan Confirmed hits ITC Isothermal Titration Calorimetry (Kd Determination) BROMOscan->ITC Characterize binding NanoBRET NanoBRET Assay (Target Engagement, EC50) ITC->NanoBRET Validate in cells Cell_proliferation Cell Proliferation Assay NanoBRET->Cell_proliferation Senescence_assay Senescence Assay NanoBRET->Senescence_assay Western_blot Western Blot (Histone Acetylation) NanoBRET->Western_blot

Inhibitor Characterization Workflow

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination

This assay measures the binding of the BRPF bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the FRET signal.

Materials:

  • Recombinant BRPF1 bromodomain (e.g., GST-tagged)

  • Biotinylated histone peptide (e.g., H3K14ac)

  • Europium-labeled anti-GST antibody (Donor)

  • Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

  • Test compounds (OF-1, this compound)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the BRPF1 bromodomain and the europium-labeled antibody.

  • Add the test compounds to the respective wells.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Add the biotinylated histone peptide and the streptavidin-conjugated acceptor.

  • Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

NanoBRET™ Cellular Target Engagement Assay for EC50 Determination

This assay measures the displacement of the BRPF1 bromodomain from histone H3.3 in live cells.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-BRPF1 and HaloTag®-Histone H3.3

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds (this compound)

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 expression vectors.

  • Incubate the transfected cells for 24 hours.

  • Harvest and resuspend the cells in Opti-MEM®.

  • Add the HaloTag® NanoBRET™ 618 Ligand and incubate for 2 hours at 37°C.

  • Prepare serial dilutions of the test compound.

  • Dispense the cells into a 96-well plate and add the test compounds.

  • Incubate for a defined period (e.g., 90 minutes) at 37°C.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.

  • Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine the EC50 value.

Conclusion

OF-1 and this compound are valuable tools for dissecting the function of the BRPF family of bromodomains. This compound, with its high selectivity for BRPF1, is ideal for studying the specific roles of this particular paralog. In contrast, OF-1's pan-BRPF activity allows for the investigation of the broader consequences of inhibiting this entire subfamily of bromodomains. The choice between these inhibitors will depend on the specific research question. For instance, to elucidate the specific role of BRPF1 in a biological process, this compound would be the preferred tool. However, if the goal is to explore the therapeutic potential of targeting the BRPF family as a whole, OF-1 could be more suitable. It is also worth noting that a successor to this compound, named GSK6853, has been developed with improved solubility and cellular activity.[6] As with any chemical probe, it is crucial to consider their off-target effects and to use appropriate controls to ensure the validity of the experimental findings.

References

NI-57: a structurally distinct BRPF1 inhibitor for comparative studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NI-57, a potent inhibitor of the Bromodomain and PHD Finger-containing Protein 1 (BRPF1), with other notable BRPF1 inhibitors, namely OF-1 and GSK6853. BRPF1 is a key scaffolding protein in histone acetyltransferase (HAT) complexes, playing a crucial role in chromatin remodeling and gene transcription. Its dysregulation has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[1][2] This document aims to furnish researchers with the necessary data and methodologies to make informed decisions when selecting a BRPF1 inhibitor for their studies.

Executive Summary

NI-57 distinguishes itself as a potent, pan-BRPF inhibitor with a chemical structure based on the N-methylquinolin-2-one scaffold. It exhibits strong binding to BRPF1, BRPF2, and BRPF3, with excellent selectivity against bromodomains outside of the BRPF family. In comparison, OF-1, also a pan-BRPF inhibitor, is based on a benzimidazolone core, while GSK6853 is a highly potent and selective inhibitor of BRPF1. This guide presents a detailed analysis of their comparative potency, selectivity, and cellular activity, supported by experimental data and protocols.

Comparative Performance Data

The following tables summarize the key quantitative data for NI-57 and its comparators, OF-1 and GSK6853. These inhibitors have been evaluated for their binding affinity and inhibitory activity against the BRPF family of proteins and their selectivity across the broader bromodomain family.

InhibitorTargetIC50 (nM)Kd (nM)Assay Method
NI-57 BRPF1114[1]31[1]ALPHAscreen[1] / ITC
BRPF2-108[1]ITC
BRPF3-409[1]ITC
OF-1 BRPF1B1200[3]100[1]- / ITC
BRPF2-500[1]ITC
BRPF3-2400[1]ITC
TRIM24270[3]--
GSK6853 BRPF180.3TR-FRET / BROMOscan
BRPF2>1000-TR-FRET
BRPF3>1000-TR-FRET

Table 1: Potency of BRPF1 Inhibitors. This table outlines the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for NI-57, OF-1, and GSK6853 against members of the BRPF family. Lower values indicate higher potency.

InhibitorOff-TargetSelectivity Fold (over BRPF1)Assay Method
NI-57 BRD9>32-fold[1]-
TRIM24~500-fold (IC50 = 1600 nM)[4]BROMOscan[4]
Other non-Class IV BRDsExcellent[1]DSF (47 bromodomains)[4]
OF-1 BRD439-fold[1]-
GSK6853 All other bromodomains>1600-fold[5][6][7]BROMOscan (34 bromodomains)[6]

Table 2: Selectivity Profile of BRPF1 Inhibitors. This table highlights the selectivity of each inhibitor against other bromodomains, a critical factor in minimizing off-target effects.

Signaling Pathway and Experimental Workflow

BRPF1 functions as a crucial scaffold within the MOZ/MORF (Monocytic Leukemia Zinc Finger Protein/MOZ-Related Factor) histone acetyltransferase (HAT) complex. This complex plays a vital role in regulating gene expression through the acetylation of histones, primarily H3K23ac. By inhibiting the BRPF1 bromodomain, compounds like NI-57 prevent the recruitment of the HAT complex to chromatin, thereby modulating gene transcription.

BRPF1_Signaling_Pathway cluster_chromatin Chromatin cluster_inhibition Inhibition BRPF1 BRPF1 (Scaffold) MOZ_MORF MOZ/MORF (HAT Catalytic Subunit) BRPF1->MOZ_MORF Scaffolds ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 Histone Histone H3 BRPF1->Histone Binds to Acetylated Lysine MOZ_MORF->Histone MOZ_MORF->Histone MOZ_MORF->Histone ING5->Histone Binds to Acetylated Lysine MEAF6->Histone Binds to Acetylated Lysine DNA DNA NI57 NI-57 NI57->BRPF1 Inhibits Bromodomain Experimental_Workflow A Compound Synthesis (NI-57, OF-1, GSK6853) B Biochemical Assays A->B F Cell-Based Assays A->F C Isothermal Titration Calorimetry (ITC) (Determine Kd) B->C D TR-FRET Assay (Determine IC50) B->D E Selectivity Profiling (BROMOscan / DSF) B->E G Cellular Thermal Shift Assay (CETSA) (Target Engagement) F->G H Cell Proliferation & Viability Assays F->H I Gene Expression Analysis F->I J In Vivo Studies (Animal Models) F->J

References

A Head-to-Head Comparison of Bromodomain Inhibitors: GSK-5959, JQ1, and OTX015

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, bromodomain inhibitors have emerged as a promising class of therapeutics targeting a range of diseases, including cancer and inflammatory disorders. This guide provides a detailed head-to-head comparison of GSK-5959, a potent and selective inhibitor of the BRPF1 bromodomain, with the well-characterized BET (Bromodomain and Extra-Terminal) family inhibitors, JQ1 and OTX015. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Introduction to Bromodomain Inhibitors

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1] The human proteome contains 61 bromodomains across 46 different proteins, which are classified into eight subfamilies. The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of gene expression and have been extensively studied as therapeutic targets.[2] Inhibitors targeting these bromodomains can modulate the expression of oncogenes and inflammatory genes.

This compound is a selective inhibitor of BRPF1 (Bromodomain and PHD Finger Containing Protein 1), a scaffolding protein that is a component of several histone acetyltransferase (HAT) complexes.[3] In contrast, JQ1 and OTX015 are potent pan-inhibitors of the BET family of bromodomains.[2][4] This fundamental difference in target selectivity forms the basis of this comparative guide.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound, JQ1, and OTX015, focusing on their biochemical potency, cellular activity, and selectivity.

Inhibitor Primary Target(s) Biochemical IC50/EC50 Assay Type Reference
This compound BRPF180 nMTR-FRET[5]
BRPF110 nMBROMOscan[1]
JQ1 BRD4 (BD1)77 nMAlphaScreen[6]
BRD4 (BD2)33 nMAlphaScreen[6]
OTX015 BRD2, BRD3, BRD410-19 nM (EC50)Cell-free assay[4]
BRD2, BRD3, BRD492-112 nM (IC50 vs. AcH4)TR-FRET

Table 1: Biochemical Potency of Bromodomain Inhibitors. This table provides a summary of the biochemical potency of this compound, JQ1, and OTX015 against their primary targets.

Inhibitor Cellular Assay Cell Line Cellular IC50/EC50/GI50 Reference
This compound NanoBRET Target EngagementHEK293~0.98 µM (EC50)[7]
JQ1 Proliferation AssayNUT midline carcinoma cell linesVaries (e.g., 4 nM in 797 cells)[6]
OTX015 Growth Inhibition AssayVarious human cancer cell lines60-200 nM (GI50)[4]

Table 2: Cellular Activity of Bromodomain Inhibitors. This table presents the cellular activity of the inhibitors in different cancer cell lines.

Inhibitor Selectivity Profile Reference
This compound >100-fold selective for BRPF1 over a panel of 35 other bromodomains, including BRPF2/3 and the BET family.[1][3] 90-fold selectivity over BRPF2 and >500-fold over BET family members in a BROMOscan assay.[1][1][3]
JQ1 Highly selective for the BET family of bromodomains with no significant interaction with other bromodomains in a panel.[6][6]
OTX015 Selective inhibitor of BRD2, BRD3, and BRD4.[4][4]

Table 3: Selectivity Profile of Bromodomain Inhibitors. This table outlines the selectivity of each inhibitor for their target bromodomains.

Signaling Pathways and Mechanisms of Action

Bromodomain inhibitors exert their effects by competitively binding to the acetyl-lysine binding pocket of bromodomains, thereby displacing them from chromatin and modulating gene expression.

This compound, by inhibiting BRPF1, is expected to disrupt the function of histone acetyltransferase complexes where BRPF1 acts as a scaffold. This can lead to alterations in histone acetylation and the expression of genes regulated by these complexes.

BET inhibitors like JQ1 and OTX015 primarily function by displacing BET proteins, particularly BRD4, from chromatin.[6] This prevents the recruitment of the positive transcription elongation factor b (p-TEFb), leading to the suppression of transcriptional elongation of key oncogenes such as MYC.[8] BET inhibitors have also been shown to modulate inflammatory pathways, including the NF-κB and JAK-STAT signaling pathways.

BET_Inhibitor_Signaling_Pathway Mechanism of Action of BET Inhibitors cluster_nucleus Nucleus BET_Proteins BET Proteins (BRD2, BRD3, BRD4) Acetylated_Histones Acetylated Histones BET_Proteins->Acetylated_Histones Binds to pTEFb p-TEFb BET_Proteins->pTEFb Recruits Transcription_Elongation Transcriptional Elongation pTEFb->Transcription_Elongation Promotes Oncogenes Oncogenes (e.g., MYC) Transcription_Elongation->Oncogenes BET_Inhibitors BET Inhibitors (JQ1, OTX015) BET_Inhibitors->BET_Proteins Inhibit binding

Mechanism of Action of BET Inhibitors

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are commonly used to measure the binding affinity of inhibitors to bromodomains.

Principle: This assay measures the energy transfer between a donor fluorophore (e.g., terbium-labeled antibody against a tagged bromodomain) and an acceptor fluorophore (e.g., a fluorescently labeled acetylated histone peptide). Inhibition of the bromodomain-peptide interaction leads to a decrease in the FRET signal.

General Protocol:

  • Reagents: Terbium-labeled anti-tag antibody, fluorescently labeled acetylated histone peptide, purified tagged bromodomain protein, and test compounds.

  • Procedure:

    • Add the bromodomain protein and the test compound to a microplate well and incubate.

    • Add the fluorescently labeled acetylated histone peptide.

    • Add the terbium-labeled antibody.

    • Incubate to allow for binding.

    • Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TR_FRET_Workflow TR-FRET Assay Workflow Start Start Add_BRD_and_Inhibitor Add Bromodomain and Inhibitor Start->Add_BRD_and_Inhibitor Add_Peptide Add Fluorescent Acetylated Peptide Add_BRD_and_Inhibitor->Add_Peptide Add_Antibody Add Terbium-labeled Antibody Add_Peptide->Add_Antibody Incubate Incubate Add_Antibody->Incubate Measure_FRET Measure FRET Signal Incubate->Measure_FRET Analyze_Data Calculate IC50 Measure_FRET->Analyze_Data End End Analyze_Data->End

TR-FRET Assay Workflow

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures compound binding to a target protein within intact cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a cell-permeable fluorescent tracer that binds to the target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

General Protocol:

  • Reagents: Cells expressing the NanoLuc®-bromodomain fusion protein, NanoBRET™ tracer, and test compounds.

  • Procedure:

    • Seed the cells in a multi-well plate.

    • Add the test compound at various concentrations.

    • Add the NanoBRET™ tracer.

    • Add the Nano-Glo® substrate.

    • Measure the donor and acceptor emission signals using a luminometer.

  • Data Analysis: The cellular EC50 value is determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.

NanoBRET_Workflow NanoBRET Assay Workflow Start Start Seed_Cells Seed Cells with NanoLuc-BRD Fusion Start->Seed_Cells Add_Inhibitor Add Test Inhibitor Seed_Cells->Add_Inhibitor Add_Tracer Add NanoBRET Tracer Add_Inhibitor->Add_Tracer Add_Substrate Add Nano-Glo Substrate Add_Tracer->Add_Substrate Measure_BRET Measure BRET Signal Add_Substrate->Measure_BRET Analyze_Data Calculate Cellular EC50 Measure_BRET->Analyze_Data End End Analyze_Data->End

NanoBRET Assay Workflow

Head-to-Head Comparison and Discussion

A direct comparison of this compound with JQ1 and OTX015 highlights the critical difference between targeting a non-BET bromodomain (BRPF1) versus the BET family.

  • Potency and Selectivity: this compound is a highly potent and selective inhibitor of BRPF1, with minimal activity against the BET family and other bromodomains.[1] In contrast, JQ1 and OTX015 are potent pan-BET inhibitors, demonstrating high affinity for BRD2, BRD3, and BRD4.[4][6] This distinction in selectivity is crucial, as it implies different downstream biological effects and potential therapeutic applications. A study comparing a close analog of this compound (GSK6853) with JQ1 showed that while JQ1 treatment led to morphological changes in cancer cells, the BRPF1 inhibitor induced cellular death.[9] This suggests that inhibiting BRPF1 and BET bromodomains can trigger distinct cellular responses.

  • Cellular Activity: The cellular potency of this compound is in the sub-micromolar to low micromolar range, as demonstrated by the NanoBRET assay.[7] JQ1 and OTX015 exhibit potent anti-proliferative effects in a variety of cancer cell lines at nanomolar concentrations.[4][6] The differences in cellular potency can be attributed to various factors, including cell permeability, off-target effects, and the specific dependence of the cell line on the targeted bromodomain.

  • Mechanism of Action: The primary mechanism of JQ1 and OTX015 involves the suppression of key oncogenes like MYC through the inhibition of BRD4-mediated transcriptional elongation.[8] The precise downstream effects of BRPF1 inhibition by this compound are less characterized but are expected to involve the modulation of histone acetylation patterns and the activity of associated HATs.

Conclusion

This compound, JQ1, and OTX015 represent distinct classes of bromodomain inhibitors with different target profiles and mechanisms of action. This compound is a valuable tool for studying the specific biological roles of BRPF1 and may offer a therapeutic strategy for diseases dependent on BRPF1 activity. JQ1 and OTX015 are well-established pan-BET inhibitors that have demonstrated broad anti-cancer activity in preclinical and clinical studies.

The choice of inhibitor for a particular research or therapeutic application will depend on the specific biological question being addressed and the desired therapeutic outcome. The data and experimental protocols provided in this guide offer a foundation for making informed decisions in the selection and use of these important epigenetic modulators. Further head-to-head studies in identical experimental systems are warranted to provide a more definitive comparison of their performance.

References

Validating GSK-5959 On-Target Effects: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological inhibition of Bromodomain and PHD Finger Containing Protein 1 (BRPF1) using GSK-5959 against genetic knockdown (siRNA) and knockout (CRISPR-Cas9) approaches. The objective is to offer a clear, data-driven framework for validating the on-target effects of this compound and similar small molecule inhibitors.

Comparative Analysis of BRPF1 Inhibition Methods

The on-target effects of a small molecule inhibitor are best validated by demonstrating that genetic perturbation of the target protein phenocopies the pharmacological effect. The following table summarizes the comparative efficacy of this compound, siRNA-mediated knockdown, and CRISPR-Cas9-mediated knockout of BRPF1 in cancer cell lines.

Parameter This compound (and analogues PFI-4, OF-1) BRPF1 siRNA BRPF1 CRISPR-Cas9 Knockout
Target BRPF1 BromodomainBRPF1 mRNABRPF1 Gene
Mechanism of Action Reversible binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, preventing its interaction with acetylated histones.[1][2]Degradation of BRPF1 mRNA, leading to transient reduction of BRPF1 protein expression.Permanent disruption of the BRPF1 gene, leading to complete and stable loss of BRPF1 protein expression.
Reported IC50/EC50 IC50 of ~80 nM for this compound.[1][2] Analogues PFI-4 and OF-1 show similar nanomolar potency.[3]Not ApplicableNot Applicable
Effect on Cell Viability (in Taxol-resistant TNBC cells) In combination with Taxol, significantly reduced cell viability.[4]Sensitized cells to Taxol, mirroring the knockout phenotype.[4]Sensitized Taxol-resistant cells to chemotherapy.[4][5]
Effect on Colony Formation Reduced colony formation in various cancer cell lines.[3][6]Significantly reduced colony formation capacity.[7]Reduced colony formation in cancer cell lines.[6]
Effect on Gene Expression Downregulation of ribosome biogenesis-related genes and ABCB1 expression.[5]Reduction in BRPF1 mRNA levels.[4] Downregulation of genes involved in metastatic progression.[7]Decreased ABCB1 expression.[5]
Advantages - Dose-dependent and reversible effects.- High temporal control.- Cell-permeable and suitable for in vivo studies.[3]- Rapid and transient knockdown.- Relatively straightforward protocol.- Complete and permanent loss of target protein.- Provides a definitive genetic validation of the target.
Limitations - Potential for off-target effects, although highly selective.[1][2]- Requires continuous exposure to maintain effect.- Incomplete knockdown can lead to ambiguous results.- Off-target effects of siRNA molecules are a known concern.- Transient effect.- Time-consuming to generate stable knockout cell lines.- Potential for off-target gene editing.- Irreversible, which may not be suitable for all studies.

Experimental Protocols

siRNA-Mediated Knockdown of BRPF1

This protocol is adapted from a study validating BRPF1 as a target in Taxol-resistant triple-negative breast cancer cells.[4]

Materials:

  • BRPF1 small interfering RNA (siRNA) (e.g., Thermo Fisher Scientific, cat no: 4392421, siRNA ID: s15422)

  • Non-targeting control siRNA (siNT)

  • Lipofectamine 3000 (Invitrogen)

  • Opti-MEM Reduced Serum Medium (Gibco)

  • Appropriate cell culture medium and plates

  • T1-160 cells (or other cell line of interest)

Procedure:

  • Cell Seeding: Seed 300,000 T1-160 cells per well in 6-well plates and incubate overnight.

  • Transfection Complex Preparation:

    • In one tube, mix 125 µl of Opti-MEM with 7.5 µl of Lipofectamine 3000 reagent.

    • In a separate tube, mix 125 µl of Opti-MEM with 100 pmol of either BRPF1 siRNA or siNT.

    • Vortex both mixtures well.

  • Complex Formation: Add the siRNA mixture to the Lipofectamine 3000 mixture and incubate for 15 minutes at room temperature.

  • Transfection: Add the final mixture to the cells dropwise.

  • Incubation: After 8 hours, add fresh media to the cells.

  • Post-Transfection: The following day, trypsinize the cells and seed for downstream assays such as cell viability or colony formation.

  • Validation of Knockdown: Assess BRPF1 mRNA or protein levels 24-48 hours post-transfection using RT-qPCR or Western blotting, respectively.

CRISPR-Cas9-Mediated Knockout of BRPF1

This protocol provides a general framework for generating BRPF1 knockout cell lines.

Materials:

  • Cas9-expressing cell line of interest

  • Lentiviral vectors for expressing single guide RNAs (sgRNAs) targeting BRPF1

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells for lentivirus production

  • Polybrene or other transduction enhancers

  • Puromycin or other selection antibiotic

  • Reagents for genomic DNA extraction, PCR, and sequencing

Procedure:

  • sgRNA Design and Cloning:

    • Design at least two sgRNAs targeting an early exon of the BRPF1 gene using a publicly available tool (e.g., CHOPCHOP).

    • Synthesize and clone the sgRNAs into a suitable lentiviral vector (e.g., lentiGuide-Puro).

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA-expressing vector and packaging plasmids.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction:

    • Transduce the Cas9-expressing target cells with the lentivirus in the presence of a transduction enhancer.

  • Selection:

    • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Clonal Isolation:

    • Perform single-cell sorting or limiting dilution to isolate individual cell clones.

  • Validation of Knockout:

    • Expand the clones and extract genomic DNA.

    • Perform PCR amplification of the targeted region and sequence the amplicons to confirm the presence of insertions or deletions (indels).

    • Confirm the absence of BRPF1 protein expression by Western blotting.

Visualizing On-Target Validation and BRPF1 Signaling

On_Target_Validation_Workflow cluster_approaches Validation Approaches cluster_target Molecular Target cluster_outcome Cellular Outcome This compound This compound BRPF1_Protein BRPF1 Protein This compound->BRPF1_Protein Inhibits siRNA siRNA BRPF1_mRNA BRPF1 mRNA siRNA->BRPF1_mRNA Degrades CRISPR CRISPR BRPF1_Gene BRPF1 Gene CRISPR->BRPF1_Gene Disrupts Phenotype Phenotypic Change (e.g., Decreased Cell Viability) BRPF1_Protein->Phenotype Leads to BRPF1_mRNA->BRPF1_Protein BRPF1_Gene->BRPF1_mRNA

Caption: On-target validation workflow for this compound.

Experimental_Workflow cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm Treat_Cells Treat cells with This compound Measure_Phenotype_P Measure Phenotype (e.g., Cell Viability Assay) Treat_Cells->Measure_Phenotype_P Compare_Results Compare Phenotypes Measure_Phenotype_P->Compare_Results Transfect_siRNA Transfect with BRPF1 siRNA Validate_KD Validate Knockdown (RT-qPCR/Western) Transfect_siRNA->Validate_KD Transduce_CRISPR Transduce with BRPF1 sgRNA Validate_KO Validate Knockout (Sequencing/Western) Transduce_CRISPR->Validate_KO Measure_Phenotype_G Measure Phenotype (e.g., Cell Viability Assay) Validate_KD->Measure_Phenotype_G Validate_KO->Measure_Phenotype_G Measure_Phenotype_G->Compare_Results

Caption: Experimental workflow for comparative analysis.

BRPF1_Signaling_Pathway cluster_nucleus Nucleus Histone_Tail Acetylated Histone Tail BRPF1 BRPF1 Histone_Tail->BRPF1 Binds to HAT_Complex MOZ/MORF Histone Acetyltransferase (HAT) Complex BRPF1->HAT_Complex Scaffolds Chromatin_Remodeling Chromatin Remodeling HAT_Complex->Chromatin_Remodeling Leads to Gene_Expression Target Gene Expression (e.g., ABCB1) Chromatin_Remodeling->Gene_Expression Alters This compound This compound This compound->BRPF1 Inhibits Binding siRNA_CRISPR siRNA / CRISPR siRNA_CRISPR->BRPF1 Prevents Expression

Caption: BRPF1's role in the MOZ/MORF HAT complex.

References

A Comparative Guide to BRPF1 Bromodomain Probes: Cross-Validation of GSK-5959 Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of GSK-5959 with other selective BRPF1 bromodomain inhibitors, supported by experimental data and detailed protocols.

This guide provides a comprehensive cross-validation of the BRPF1 bromodomain probe this compound with other notable inhibitors. The data presented herein is intended to aid researchers in selecting the most appropriate chemical tool for their studies of BRPF1 biology and for potential therapeutic development.

Quantitative Comparison of BRPF1 Probes

The following table summarizes the key quantitative data for this compound and other well-characterized BRPF1 bromodomain inhibitors. This allows for a direct comparison of their potency, binding affinity, and cellular engagement.

ProbeTarget(s)Biochemical IC50 (nM)Binding Affinity (Kd, nM)Cellular Target Engagement (EC50/IC50, µM)Selectivity Highlights
This compound BRPF1~80[1][2]-~0.98 (NanoBRET)[2][3]>100-fold vs BRPF2/3 and BET family[2][3][4]
GSK6853 BRPF18 (TR-FRET)[5]0.3 (BROMOscan)[5]0.02 (NanoBRET)[5]>1600-fold over other bromodomains[5][6]
PFI-4 BRPF1B80-172[7][8]13 (ITC)[1][7][8][9]0.24-0.25 (NanoBRET/FRAP)[1][7][9]Selective for BRPF1B isoform[1][7]
OF-1 Pan-BRPF-100 (BRPF1B), 500 (BRPF2), 2400 (BRPF3)[8]-39-fold selectivity over BRD4
NI-57 Pan-BRPF114 (AlphaScreen)[10]31 (BRPF1B), 108 (BRPF2), 408 (BRPF3) (ITC)[10][11]0.07 (NanoBRET)[10]Good selectivity over BRD9 and BRD4[10]
BAY-140 BRPF1/230 (BRPF1), 380 (BRPF2)-1.3 (BRPF1), 3.6 (BRPF2) (NanoBRET)No activity against BRD4 (>20 µM)
BAY-496 BRPF1/220 (BRPF1), 160 (BRPF2)-0.81 (BRPF1), 2.31 (BRPF2) (NanoBRET)No activity against BRD4 (>20 µM)

BRPF1 Signaling Pathway and Experimental Workflow

To provide a clear visual context for the action of these inhibitors, the following diagrams illustrate the BRPF1 signaling pathway and a typical experimental workflow for inhibitor characterization.

BRPF1_Signaling_Pathway cluster_complex MOZ/MORF HAT Complex cluster_histone Histone Tail BRPF1 BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF Scaffolds ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 AcLys Acetylated Lysine BRPF1->AcLys Binds Histone Histone H3/H4 MOZ_MORF->Histone Acetylates (H3K14/23) Gene_Expression Gene Expression (e.g., cell cycle, differentiation) MOZ_MORF->Gene_Expression Regulates Histone->AcLys BRPF1_Inhibitor BRPF1 Inhibitor (e.g., this compound) BRPF1_Inhibitor->BRPF1 Inhibition Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TR_FRET TR-FRET Assay (IC50 Determination) NanoBRET NanoBRET Assay (Target Engagement) TR_FRET->NanoBRET Potent compounds advance BROMOscan BROMOscan (Kd & Selectivity) BROMOscan->NanoBRET Selective compounds advance Phenotypic Phenotypic Assays (e.g., Proliferation, Gene Expression) NanoBRET->Phenotypic Cell-active compounds advance Compound Test Compound (e.g., this compound) Compound->TR_FRET Compound->BROMOscan

References

Structural comparison of GSK-5959 and GSK6853 binding to BRPF1.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Structural and Functional Comparison of GSK-5959 and GSK6853 Binding to the BRPF1 Bromodomain

This guide provides a detailed comparative analysis of two potent and selective inhibitors of the Bromodomain and PHD Finger-containing Protein 1 (BRPF1), this compound and its optimized analogue GSK6853. BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase complexes, playing a significant role in chromatin remodeling and gene transcription. Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation mediated by BRPF1.

Quantitative Binding and Activity Data

The following table summarizes the key quantitative data for this compound and GSK6853, highlighting the superior potency and selectivity of GSK6853.

ParameterThis compoundGSK6853Reference
BRPF1 Binding Affinity
BROMOscan (Kd)10 nM0.3 nM[1][2]
TR-FRET (IC50)80 nM8 nM[2][3]
Cellular Activity
NanoBRET™ (IC50)0.98 µM20 nM[2][4]
Chemoproteomic Assay (pIC50)Not Reported8.6[1][2]
Selectivity
Fold Selectivity vs. BRPF290-fold>1600-fold[1][2]
Fold Selectivity vs. BET family>500-fold>1600-fold[1][2]

Structural Comparison of Binding Modes

The high-resolution X-ray crystal structures of both this compound (PDB: 4UYE) and GSK6853 (PDB: 5G4R) in complex with the BRPF1 bromodomain reveal a conserved binding mode within the acetyl-lysine binding pocket.[3] Both compounds are anchored through key interactions with conserved residues.

The benzimidazolone core of both inhibitors occupies the central part of the binding pocket. The optimization of this compound to GSK6853 involved modifications to the piperidine moiety. In GSK6853, the introduction of a methyl group on the piperazine ring enhances potency by exploiting a small hydrophobic pocket within the BRPF1 binding site.[3] This subtle structural change also contributes to the significantly improved selectivity of GSK6853 over other bromodomains, particularly BRPF2.[3]

Below is a diagram illustrating the chemical structures of this compound and GSK6853.

G cluster_GSK5959 This compound cluster_GSK6853 GSK6853 GSK5959 GSK6853

Chemical structures of this compound and GSK6853.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the presented data.

BROMOscan™ Bromodomain Binding Assay

The BROMOscan™ assay is a competition binding assay that quantifies the ability of a test compound to displace a reference ligand from a DNA-tagged bromodomain.

Experimental Workflow:

G cluster_workflow BROMOscan Assay Workflow start Test Compound Preparation step1 Incubation with DNA-tagged BRPF1 start->step1 Serial Dilution step2 Addition to Immobilized Ligand step1->step2 step3 Capture of BRPF1-Ligand Complex step2->step3 step4 Washing to Remove Unbound Protein step3->step4 step5 Quantification of Bound Protein via qPCR step4->step5 end Data Analysis (Kd determination) step5->end

A generalized workflow for the BROMOscan™ assay.

Protocol:

  • Test compounds are serially diluted in DMSO.

  • The compound dilutions are incubated with a DNA-tagged BRPF1 bromodomain construct.

  • The mixture is then added to a well containing an immobilized, proprietary BRPF1 ligand.

  • After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound protein.

  • The amount of BRPF1 bound to the immobilized ligand is quantified using qPCR of the attached DNA tag.

  • The data is used to generate a dose-response curve, from which the dissociation constant (Kd) is calculated.[5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays measure the binding of an inhibitor to a bromodomain by detecting the disruption of the interaction between the bromodomain and a fluorescently labeled acetylated histone peptide.

Protocol:

  • Recombinant BRPF1 protein (e.g., GST-tagged) and a biotinylated acetylated histone peptide are used.

  • A Europium-labeled anti-GST antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., APC) is used.

  • In the absence of an inhibitor, the binding of BRPF1 to the histone peptide brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal.

  • Test compounds are added in a dose-dependent manner.

  • Inhibitor binding to BRPF1 disrupts the protein-peptide interaction, leading to a decrease in the FRET signal.

  • IC50 values are determined by plotting the FRET signal against the inhibitor concentration.[6][7]

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ assay allows for the measurement of compound binding to a target protein within living cells.

Protocol:

  • Cells are co-transfected with plasmids expressing the BRPF1 bromodomain fused to NanoLuc® luciferase (the energy donor) and histone H3.3 fused to HaloTag® (the energy acceptor).

  • The HaloTag® is labeled with a cell-permeable fluorescent ligand.

  • In the absence of an inhibitor, the interaction between BRPF1 and histone H3.3 in the nucleus results in a BRET signal.

  • Cells are treated with varying concentrations of the test compound.

  • The inhibitor competes with the histone for binding to the BRPF1 bromodomain, causing a decrease in the BRET signal.

  • The IC50 value, representing the concentration of inhibitor that displaces 50% of the histone binding, is calculated from the dose-response curve.[2][8]

Conclusion

GSK6853 represents a significant improvement over its predecessor, this compound, exhibiting substantially higher potency for BRPF1 and exceptional selectivity across the bromodomain family. The detailed structural and quantitative data presented in this guide provide a solid foundation for researchers utilizing these chemical probes to investigate the biological functions of the BRPF1 bromodomain and for the further development of BRPF1-targeted therapeutics. The provided experimental protocols offer a framework for the validation and application of these and other BRPF1 inhibitors.

References

Choosing Your BRPF1 Bromodomain Inhibitor: A Comparative Guide to GSK-5959 and GSK-6853

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in epigenetics and drug discovery, the selection of the right chemical probe is paramount. This guide provides a detailed comparison of two widely used BRPF1 bromodomain inhibitors, GSK-5959 and its successor, GSK-6853. While GSK-6853 boasts improved properties, understanding the nuances of both compounds can inform a more strategic choice for your experimental needs.

Both this compound and GSK-6853 are potent and selective inhibitors of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain. BRPF1 is a scaffolding protein crucial for the assembly and activity of the MOZ/MORF histone acetyltransferase (HAT) complexes, which play a key role in chromatin remodeling and gene transcription. By inhibiting the BRPF1 bromodomain, these small molecules prevent its interaction with acetylated histones, thereby disrupting the function of the HAT complex. This mechanism makes them valuable tools for studying the biological roles of BRPF1 and as starting points for therapeutic development.

At a Glance: Key Performance Metrics

GSK-6853 was developed as a chemical probe to improve upon the properties of this compound. The following tables summarize the quantitative data for a direct comparison of their biochemical potency, selectivity, cellular activity, and physicochemical properties.

Table 1: Biochemical Potency
ParameterThis compoundGSK-6853Assay Type
IC50 ~80 nM8 nMTR-FRET
pIC50 7.18.1TR-FRET
Kd 10 nM0.3 nMBROMOscan
pKd -9.5BROMOscan

IC50: Half-maximal inhibitory concentration. pIC50: -log(IC50). Kd: Dissociation constant. pKd: -log(Kd).

Table 2: Selectivity
TargetThis compound Selectivity (fold)GSK-6853 Selectivity (fold)
BRPF2 >90-100>1600
BRPF3 >1000>1600
BET Family >500>1600
Table 3: Cellular Activity & Physicochemical Properties
ParameterThis compoundGSK-6853
Cellular EC50 (NanoBRET) ~0.98 µM20 nM
Aqueous Solubility Suboptimal>100 µg/mL
In Vivo Bioavailability (Mouse, IP) Not Reported85%

Mechanism of Action and Experimental Workflow

The diagram below illustrates the signaling pathway involving the MOZ/MORF complex and the inhibitory action of this compound and GSK-6853.

Mechanism of BRPF1 Inhibition cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin BRPF1 BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF scaffolds ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 Ac Acetylated Lysine (KAc) BRPF1->Ac binds via bromodomain Histone Histone Tail MOZ_MORF->Histone acetylates Histone->Ac Inhibitor This compound or GSK-6853 Inhibitor->BRPF1 blocks bromodomain

Caption: Inhibition of the BRPF1 bromodomain by this compound/GSK-6853.

The general workflow for characterizing and comparing bromodomain inhibitors like this compound and GSK-6853 is depicted below.

Workflow for Bromodomain Inhibitor Comparison A Biochemical Potency (e.g., TR-FRET) B Binding Affinity & Selectivity (e.g., BROMOscan) A->B C Cellular Target Engagement (e.g., NanoBRET) B->C D Physicochemical Properties (e.g., Solubility) C->D E In Vivo Pharmacokinetics (e.g., Mouse PK) D->E F Compound Selection E->F

Caption: Experimental workflow for inhibitor characterization.

Detailed Methodologies

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the biochemical potency (IC50) of the inhibitors.

  • Principle: The assay measures the disruption of the interaction between the BRPF1 bromodomain and an acetylated histone peptide. A terbium-labeled anti-His antibody binds to a His-tagged BRPF1, serving as the donor fluorophore. A fluorescently labeled acetylated histone peptide acts as the acceptor. When in proximity, FRET occurs. The inhibitor competes with the peptide for binding to BRPF1, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Reagents are added to a microplate in the following order: inhibitor (at varying concentrations), His-tagged BRPF1, and a pre-incubated mix of the fluorescently labeled peptide and the terbium-labeled antibody.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The plate is read on a TR-FRET-compatible reader, measuring the emission at two wavelengths (for the donor and acceptor).

    • The ratio of the acceptor to donor signals is calculated, and IC50 values are determined from the dose-response curves.

BROMOscan® Assay

This competition binding assay is used to determine the dissociation constant (Kd) and assess the selectivity of the inhibitors against a panel of bromodomains.

  • Principle: The test compound is competed against an immobilized ligand for binding to the BRPF1 bromodomain. The amount of BRPF1 that binds to the solid support is quantified using qPCR.

  • Protocol Outline:

    • The bromodomain protein is incubated with the test compound at various concentrations.

    • The mixture is then added to a well containing the immobilized ligand.

    • After an incubation period, unbound protein is washed away.

    • The amount of bound protein is measured by qPCR.

    • The results are plotted as a function of the compound concentration to determine the Kd.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of the inhibitor to engage with its target within a cellular environment.

  • Principle: The BRPF1 protein is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain is added. When the tracer binds to the BRPF1-NanoLuc fusion, it brings the fluorophore in close proximity to the luciferase, resulting in a BRET signal. The test compound competes with the tracer for binding to BRPF1, causing a dose-dependent decrease in the BRET signal.

  • Protocol Outline:

    • Cells are transfected with a plasmid encoding the BRPF1-NanoLuc fusion protein.

    • The cells are then treated with the inhibitor at various concentrations.

    • The NanoBRET tracer is added, followed by the Nano-Glo® substrate.

    • The plate is read on a luminometer capable of measuring the donor and acceptor wavelengths.

    • The BRET ratio is calculated, and EC50 values are determined from the dose-response curves.

Why Use this compound When GSK-6853 Has Improved Properties?

Given the superior potency, selectivity, and in vivo suitability of GSK-6853, it is the recommended chemical probe for most applications, particularly for in vivo studies. However, there are still scenarios where a researcher might opt for this compound:

  • Historical Context and Comparability: this compound was one of the first potent and selective inhibitors for BRPF1. A significant body of literature has been generated using this compound. Researchers aiming to build upon or directly compare their results with these earlier studies may choose to use this compound to maintain consistency.

  • Cost and Availability: In some instances, older, more established compounds may be more readily available or cost-effective from various suppliers.

  • Well-Defined Limitations: The properties and limitations of this compound are well-documented. For specific in vitro assays where high solubility or extreme potency is not a critical factor, this compound can still serve as a reliable tool compound.

  • Specific Experimental Niches: While GSK-6853 shows broad improvements, there might be specific, uncharacterized off-target effects or cellular interactions that differ between the two molecules. In a particular cellular context or for a specific downstream assay, this compound might, by chance, produce a cleaner or more desirable experimental window, although this would need to be empirically determined.

Evaluating the Off-Target Profile of GSK-5959 in Comparison to Other BRPF1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of epigenetic drug discovery, the development of selective inhibitors for specific bromodomain-containing proteins is of paramount importance. Bromodomain and PHD finger-containing protein 1 (BRPF1) has emerged as a compelling therapeutic target in various cancers. This guide provides a comprehensive evaluation of the off-target profile of GSK-5959, a known BRPF1 inhibitor, in comparison to other inhibitors targeting the same protein. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid researchers in making informed decisions for their studies.

Introduction to BRPF1 and its Inhibitors

BRPF1 is a crucial scaffolding protein that plays a pivotal role in the assembly and enzymatic activity of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1][2][3] These complexes are involved in histone H3 acetylation, a key epigenetic modification that regulates gene transcription. Dysregulation of BRPF1 has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[4][5] Consequently, several small molecule inhibitors targeting the BRPF1 bromodomain have been developed. This guide focuses on comparing the selectivity of this compound with other notable BRPF1 inhibitors, including PFI-4, NI-57, OF-1, and dual TRIM24/BRPF1 inhibitors.

Comparative Off-Target Profile of BRPF1 Inhibitors

The selectivity of an inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. The following tables summarize the available quantitative data on the off-target profiles of this compound and other BRPF1 inhibitors. The data is presented to facilitate a direct comparison of their potency and selectivity.

Inhibitor Target IC50 / Kd Selectivity over BRPF2 Selectivity over BRPF3 Selectivity over BET Family Other Notable Off-Targets (IC50 / Kd)
This compound BRPF1~80 nM (IC50)100-fold>1000-fold>500-fold-
PFI-4 BRPF1B172 nM (IC50), 13 nM (Kd)>100-fold (60-fold by Kd)>100-fold>100-foldCECR2 (2.35 µM, Kd)[6][7]
NI-57 BRPF1B114 nM (IC50), 31 nM (Kd)~5.4-fold (IC50), ~3.5-fold (Kd)~3.6-fold (IC50), ~13-fold (Kd)HighBRD9 (32-fold selective), TRIM24 (500-fold selective)[8][9][10]
OF-1 BRPF1B270 nM (IC50)---TRIM24 (1.2 µM, IC50)[11]
IACS-9571 (Dual Inhibitor) BRPF114 nM (Kd)---TRIM24 (31 nM, Kd)[12]
Compound 34 (Dual Inhibitor) BRPF1B137 nM (Kd)---TRIM24 (222 nM, Kd), BRD1 (1130 nM, Kd)[13][14][15]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a target by 50%. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols for Off-Target Profiling

The determination of an inhibitor's off-target profile relies on a variety of robust biochemical and cellular assays. Below are detailed methodologies for the key experiments cited in this guide.

BROMOscan® Assay

The BROMOscan® technology is a competitive binding assay used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR).

Methodology:

  • Immobilization: A proprietary ligand for the bromodomain of interest is immobilized on a solid support.

  • Competition: The DNA-tagged bromodomain protein is incubated with the immobilized ligand in the presence of a test compound across a range of concentrations.

  • Washing: Unbound proteins are washed away.

  • Quantification: The amount of bromodomain protein remaining bound to the solid support is quantified by qPCR of the attached DNA tag.

  • Data Analysis: The results are used to generate a dose-response curve, from which the Kd value is calculated.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for measuring inhibitor potency (IC50) in a high-throughput format.

Principle: This assay measures the disruption of the interaction between a bromodomain protein and its acetylated histone peptide ligand by a test compound. The assay utilizes a donor fluorophore (e.g., Europium cryptate) conjugated to the bromodomain and an acceptor fluorophore (e.g., XL665) conjugated to the histone peptide. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in a specific FRET signal.

Methodology:

  • Reagent Preparation: The bromodomain-donor conjugate and the histone peptide-acceptor conjugate are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compound is serially diluted and incubated with the bromodomain-donor conjugate.

  • Reaction Initiation: The histone peptide-acceptor conjugate is added to the mixture to initiate the binding reaction.

  • Signal Detection: After an incubation period, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: The IC50 value is determined by plotting the FRET signal against the inhibitor concentration.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify the binding of a test compound to its target protein.

Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Methodology:

  • Cell Preparation: Cells are engineered to express the BRPF1 protein fused to NanoLuc® luciferase.

  • Tracer and Compound Addition: The cells are treated with a specific fluorescent tracer that binds to BRPF1 and varying concentrations of the test compound.

  • Lysis and Substrate Addition: The cells are lysed, and the NanoLuc® substrate is added to initiate the luminescent signal.

  • BRET Measurement: The BRET signal (ratio of acceptor emission to donor emission) is measured using a luminometer.

  • Data Analysis: The intracellular IC50 value is calculated from the dose-response curve of the BRET signal versus the compound concentration.

Visualizing BRPF1 Signaling and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

BRPF1_Signaling_Pathway BRPF1 Signaling Pathway BRPF1 BRPF1 (Scaffold) MOZ_MORF MOZ/MORF (Catalytic Subunit) BRPF1->MOZ_MORF ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 Acetylated_Histone Acetylated Histone H3 (H3K14ac, H3K23ac) MOZ_MORF->Acetylated_Histone Histone Histone H3 Histone->MOZ_MORF Substrate Chromatin Chromatin Remodeling Acetylated_Histone->Chromatin Gene_Transcription Gene Transcription Chromatin->Gene_Transcription

Caption: BRPF1 acts as a scaffold in the MOZ/MORF HAT complex, regulating gene transcription.

Off_Target_Profiling_Workflow Experimental Workflow for Off-Target Profiling cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis BROMOscan BROMOscan (Kd determination) Selectivity_Profile Selectivity Profile Generation BROMOscan->Selectivity_Profile TR_FRET TR-FRET (IC50 determination) TR_FRET->Selectivity_Profile NanoBRET NanoBRET (Cellular Target Engagement) NanoBRET->Selectivity_Profile Off_Target_Identification Identification of Off-Targets Selectivity_Profile->Off_Target_Identification Compound_Library Test Compound Library Compound_Library->BROMOscan Compound_Library->TR_FRET Compound_Library->NanoBRET

Caption: A generalized workflow for evaluating the off-target profile of chemical inhibitors.

Conclusion

This comparative guide provides a detailed overview of the off-target profile of this compound relative to other BRPF1 inhibitors. The presented data indicates that while this compound demonstrates good selectivity for BRPF1 over its close family members and the BET family, other inhibitors such as PFI-4 and NI-57 also exhibit distinct selectivity profiles that may be advantageous for specific research applications. The choice of an appropriate chemical probe should be guided by a thorough evaluation of its on-target potency and its off-target liabilities. The detailed experimental protocols and visual diagrams included in this guide are intended to equip researchers with the necessary information to critically assess and select the most suitable BRPF1 inhibitor for their scientific investigations.

References

Independent Validation of GSK-5959's Potency and Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the BRPF1 bromodomain inhibitor GSK-5959 with its structural analog, GSK6853. The information presented is collated from various independent sources to offer a comprehensive overview of their respective performance, supported by experimental data.

Introduction to BRPF1 Inhibition

Bromodomain and PHD Finger Containing Protein 1 (BRPF1) is a crucial scaffolding protein involved in the assembly of histone acetyltransferase (HAT) complexes, including the MOZ/MORF and HBO1 complexes.[1][2] These complexes play a significant role in the epigenetic regulation of gene expression through the acetylation of histones.[1] The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the HAT complex to chromatin and influencing gene transcription.[1] Dysregulation of BRPF1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2] Small molecule inhibitors targeting the BRPF1 bromodomain, such as this compound, can disrupt this interaction and modulate gene expression.

Comparative Analysis of Potency and Selectivity

This compound is a potent and selective inhibitor of the BRPF1 bromodomain.[3] However, its successor, GSK6853, was developed as an optimized analog with improved physicochemical properties, including enhanced solubility and cellular activity.[4][5] The following tables summarize the available quantitative data for both compounds.

Compound Target Assay Potency (IC50/pIC50) Selectivity Reference
This compound BRPF1TR-FRETIC50: ~80 nM (pIC50: 7.1)>100-fold vs BRPF2/3 and BET family[1][6][7][8][9][10]
BRPF1BROMOscan10 nM90-fold vs BRPF2; >500-fold vs BET family[11]
BRPF1NanoBRET (cellular)EC50: ~0.98 µMNot active against BRPF1 isoform 2[6][10]
GSK6853 BRPF1TR-FRETpIC50: 8.1>1600-fold vs other bromodomains[4]
BRPF1BROMOscanNot explicitly statedHigh selectivity[4]
BRPF1Cellular Target EngagementMicromolar activityHigh selectivity[4]

Table 1: Potency and Selectivity of this compound and GSK6853

Signaling Pathway of BRPF1

BRPF1 acts as a scaffold within HAT complexes, which are recruited to chromatin to acetylate histones, leading to changes in gene expression. The following diagram illustrates this signaling pathway.

BRPF1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition Histone Histone Tails Ac_Histone Acetylated Histone Tails Histone->Ac_Histone HAT Activity BRPF1_complex BRPF1-HAT Complex (e.g., MOZ/MORF, HBO1) Ac_Histone->BRPF1_complex BRPF1 Bromodomain Recognition Gene_Expression Altered Gene Expression BRPF1_complex->Gene_Expression Transcriptional Regulation GSK5959 This compound GSK5959->BRPF1_complex Inhibits Binding to Acetylated Histones

Caption: BRPF1 signaling pathway and point of inhibition.

Experimental Workflows

The potency and selectivity of this compound and its analogs are typically determined using a combination of in vitro and cellular assays. The workflows for three key experimental methods are outlined below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the direct binding of an inhibitor to the BRPF1 bromodomain.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_steps Assay Steps cluster_result Result Reagents Prepare Reagents: - Terbium-labeled BRPF1 (Donor) - Fluorescently-labeled Acetylated Peptide (Acceptor) - Test Compound (e.g., this compound) Incubate Incubate Reagents Reagents->Incubate Excite Excite Donor (340 nm) Incubate->Excite Measure Measure Emission at 620 nm (Donor) and 665 nm (Acceptor) Excite->Measure Calculate Calculate TR-FRET Ratio (665nm / 620nm) Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: TR-FRET assay workflow for inhibitor potency.

BROMOscan® Assay

This is a competition binding assay used to determine the selectivity of an inhibitor across a panel of bromodomains.

BROMOscan_Workflow cluster_assay BROMOscan Assay Principle Immobilized_Ligand Immobilized Ligand Binding_Reaction Binding Reaction Immobilized_Ligand->Binding_Reaction Tagged_Bromodomain DNA-Tagged Bromodomain Tagged_Bromodomain->Binding_Reaction Test_Compound Test Compound (e.g., this compound) Test_Compound->Binding_Reaction Competes for Binding Quantification Quantification of Bound Bromodomain via qPCR Binding_Reaction->Quantification

Caption: BROMOscan assay workflow for selectivity profiling.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of an inhibitor to disrupt the interaction between BRPF1 and histones within living cells.

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay_steps Assay Steps cluster_outcome Outcome Transfection Transfect Cells with: - NanoLuc-BRPF1 (Donor) - HaloTag-Histone (Acceptor) Add_Ligand Add HaloTag Ligand (Fluorescent Acceptor) Transfection->Add_Ligand Add_Compound Add Test Compound (e.g., this compound) Add_Ligand->Add_Compound Add_Substrate Add NanoLuc Substrate Add_Compound->Add_Substrate Measure_BRET Measure Luminescence (460nm) and Fluorescence (618nm) Add_Substrate->Measure_BRET Calculate_Ratio Calculate BRET Ratio Measure_BRET->Calculate_Ratio EC50 Determine Cellular EC50 Calculate_Ratio->EC50

Caption: NanoBRET cellular assay workflow.

Experimental Protocols

Detailed protocols for the assays mentioned above are crucial for the independent validation and comparison of inhibitor performance.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
  • Reagent Preparation :

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

    • Dilute Terbium (Tb)-conjugated anti-GST antibody and GST-tagged BRPF1 bromodomain in assay buffer.

    • Dilute biotinylated histone peptide (e.g., H3K14ac) and Europium (Eu)-labeled streptavidin in assay buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by dilution in assay buffer.

  • Assay Procedure :

    • Add the test compound solution to a 384-well low-volume microplate.

    • Add the GST-BRPF1/Tb-anti-GST mixture to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Add the biotinylated histone peptide/Eu-streptavidin mixture to initiate the reaction.

    • Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis :

    • Read the plate using a TR-FRET-compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (for Tb) and 665 nm (for Eu).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

BROMOscan® Assay Protocol (General Overview)

The BROMOscan® platform is a proprietary service from Eurofins DiscoverX. The general principle involves a competition binding assay.[12][13]

  • Assay Principle :

    • A DNA-tagged bromodomain protein is incubated with an immobilized ligand that binds to the bromodomain's active site.

    • In the presence of a test compound that also binds to the active site, the amount of bromodomain protein captured on the solid support is reduced.

  • Procedure :

    • The test compound is incubated with the DNA-tagged bromodomain and the immobilized ligand.

    • After reaching equilibrium, the unbound components are washed away.

    • The amount of bound, DNA-tagged bromodomain is quantified using quantitative PCR (qPCR).

  • Data Analysis :

    • The amount of captured bromodomain in the presence of the test compound is compared to a control (e.g., DMSO).

    • The results are used to calculate the dissociation constant (Kd) or percent inhibition, providing a measure of the compound's binding affinity and selectivity across the panel of tested bromodomains.

NanoBRET™ Cellular Target Engagement Assay Protocol
  • Cell Culture and Transfection :

    • Culture a suitable human cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with plasmids encoding for NanoLuc®-BRPF1 (the energy donor) and HaloTag®-Histone H3.3 (the energy acceptor).

  • Assay Setup :

    • After transfection (e.g., 24 hours), harvest the cells and resuspend them in Opti-MEM.

    • Add the cell suspension to a white 384-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand (the fluorescent acceptor) to the wells.

    • Add serial dilutions of the test compound (e.g., this compound).

    • Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 2 hours).

  • Data Acquisition and Analysis :

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Immediately read the plate on a luminometer capable of measuring filtered luminescence, collecting data at 460 nm (donor emission) and >600 nm (acceptor emission).

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the log of the inhibitor concentration and fit the data to determine the cellular EC50 value.[14]

Conclusion

The independent validation of this compound confirms its status as a potent and selective BRPF1 bromodomain inhibitor. However, for future studies, particularly those involving in vivo models, the analog GSK6853 may be a more suitable chemical probe due to its enhanced physicochemical and pharmacokinetic properties. The experimental protocols and workflows provided in this guide offer a framework for the rigorous and independent evaluation of these and other BRPF1 inhibitors.

References

Choosing the Right BRPF1 Inhibitor for In Vivo Studies: A Comparative Guide to GSK-5959 and GSK6853

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is a critical step in validating novel therapeutic targets. This guide provides a comprehensive comparison of two widely used BRPF1 bromodomain inhibitors, GSK-5959 and its optimized analogue GSK6853, to inform the selection process for in vivo studies.

Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a key scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complexes, playing a crucial role in gene regulation through chromatin modification.[1] Dysregulation of BRPF1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2] this compound was one of the first potent and selective inhibitors developed for the BRPF1 bromodomain. Subsequent optimization efforts led to the development of GSK6853, a superior chemical probe with enhanced properties for both cellular and in vivo applications.[2][3]

This guide presents a detailed comparison of their performance, supported by experimental data, to assist researchers in making an informed decision for their preclinical research.

At a Glance: Key Differences

FeatureThis compoundGSK6853Rationale for In Vivo Studies
Potency PotentMore PotentHigher potency allows for lower dosing and potentially fewer off-target effects.
Selectivity HighExceptionally HighGreater selectivity minimizes confounding effects from inhibiting other bromodomains.
Solubility SuboptimalImprovedBetter solubility is crucial for consistent formulation and bioavailability in vivo.
Bioavailability Not explicitly reportedHigh (85% via IP)High bioavailability ensures adequate systemic exposure to the inhibitor.
In Vivo Data Used in xenograft modelsWell-characterized PKExtensive pharmacokinetic data for GSK6853 allows for more robust experimental design.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and GSK6853, highlighting the superior profile of GSK6853 for in vivo research.

Table 1: Biochemical and Cellular Activity
ParameterThis compoundGSK6853Reference
BRPF1 TR-FRET pIC50 7.18.1[2]
BRPF1 IC50 ~80 nM8 nM[4]
BRPF1 BROMOscan pKd 8.09.5[2]
Cellular NanoBRET pIC50 6.0 (EC50 = 0.98 µM)7.7 (IC50 = 20 nM)[4][5]
Table 2: Selectivity Profile
BromodomainThis compound Selectivity (fold)GSK6853 Selectivity (fold)Reference
BRPF2 90>1000[2][3]
BRPF3 >1000>1000[5]
BET Family >500>1600[2][3]
Table 3: Physicochemical and Pharmacokinetic Properties
ParameterThis compoundGSK6853Reference
Aqueous Solubility Suboptimal140 µg/mL[2]
Mouse Pharmacokinetics (CD1 Mice) [6]
Administration RouteNot explicitly reportedIV, PO, IP[6]
Clearance (IV, 1 mg/kg)Not explicitly reported107 mL/min/kg[6]
Volume of Distribution (IV, 1 mg/kg)Not explicitly reported5.5 L/kg[6]
Terminal Half-life (IV, 1 mg/kg)Not explicitly reported1.7 h[6]
Bioavailability (PO, 3 mg/kg)Not explicitly reported22%[6]
Bioavailability (IP, 3 mg/kg)Not explicitly reported85%[6]
Cmax (IP, 3 mg/kg)Not explicitly reported469 ng/mL[6]
Tmax (IP, 3 mg/kg)Not explicitly reported0.25 h[6]

BRPF1 Signaling Pathway

BRPF1 acts as a scaffold within the MOZ/MORF HAT complexes. These complexes are recruited to chromatin where they acetylate histones, leading to changes in gene expression that can impact cell proliferation, differentiation, and survival.[1] Inhibition of the BRPF1 bromodomain disrupts the interaction of the complex with acetylated histones, thereby modulating its transcriptional regulatory function.[1]

BRPF1_Signaling_Pathway BRPF1 Signaling Pathway cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin cluster_inhibitor Inhibition BRPF1 BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF scaffolds ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 Ac_Histones Acetylated Histones BRPF1->Ac_Histones binds via Bromodomain Histones Histones MOZ_MORF->Histones acetylates Gene_Expression Gene Expression Ac_Histones->Gene_Expression regulates Inhibitor This compound / GSK6853 Inhibitor->BRPF1 inhibits binding Cellular_Processes Cell Proliferation, Differentiation, Survival Gene_Expression->Cellular_Processes controls

BRPF1's role in the MOZ/MORF HAT complex and its inhibition.

Experimental Protocols

While specific protocols should be optimized for each experimental model, the following provides a detailed methodology for a typical in vivo xenograft study based on available data. GSK6853 is recommended for new in vivo studies due to its superior properties.

In Vivo Xenograft Efficacy Study

1. Animal Model:

  • 6-8 week old female immunodeficient mice (e.g., athymic nude or NSG mice).

  • House animals in accordance with institutional guidelines.

2. Cell Line and Tumor Implantation:

  • Select a cancer cell line with known BRPF1 expression or dependency.

  • Subcutaneously implant 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel/DMEM mixture) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

3. Inhibitor Formulation and Administration:

  • GSK6853 (Recommended):

    • Vehicle: A suitable vehicle for intraperitoneal (IP) injection could be 0.5% (w/v) methylcellulose in water.

    • Dosing: Based on its favorable pharmacokinetics, a starting dose could be in the range of 10-50 mg/kg, administered once daily via IP injection. Dose-response studies are recommended.

  • This compound (Alternative):

    • Vehicle: A previously used vehicle for IP injection is DMSO.

    • Dosing: A dose of 30 mg/kg has been used in a hepatocellular carcinoma xenograft model, administered once daily via IP injection for 2 weeks.[7]

4. Study Design:

  • Randomize mice into treatment and control groups when tumors reach a palpable size (e.g., 100-200 mm³).

  • Groups:

    • Vehicle control (e.g., 0.5% methylcellulose)

    • GSK6853 (e.g., 30 mg/kg)

  • Treat animals for a predefined period (e.g., 2-4 weeks).

  • Monitor tumor volume and body weight 2-3 times per week.

5. Pharmacodynamic (PD) Biomarker Analysis:

  • At the end of the study, collect tumor tissue and plasma at defined time points post-final dose.

  • Target Engagement: Assess the levels of histone acetylation marks known to be regulated by the MOZ/MORF complex (e.g., H3K14ac, H3K23ac) in tumor lysates via Western blot or immunohistochemistry to confirm target engagement.

  • Downstream Effects: Analyze the expression of BRPF1 target genes (e.g., via qRT-PCR) or proliferation markers (e.g., Ki67 staining of tumor sections).

InVivo_Workflow In Vivo Experimental Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily IP Injection: - Vehicle - BRPF1 Inhibitor randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint End of Study monitoring->endpoint tissue_collection Tumor and Plasma Collection endpoint->tissue_collection analysis Pharmacodynamic Biomarker Analysis tissue_collection->analysis end End analysis->end

A typical workflow for an in vivo xenograft study.

Logical Decision Flow for Inhibitor Selection

The choice between this compound and GSK6853 for in vivo studies can be guided by a simple decision-making process.

Inhibitor_Selection Inhibitor Selection Logic start Start: Need for an in vivo BRPF1 inhibitor pk_data_needed Is robust pharmacokinetic data crucial for the study design? start->pk_data_needed solubility_important Is consistent formulation and high bioavailability a priority? pk_data_needed->solubility_important Yes historical_comparison Is the goal to directly replicate a study that specifically used this compound? pk_data_needed->historical_comparison No select_gsk6853 Choose GSK6853 solubility_important->select_gsk6853 Yes solubility_important->historical_comparison No consider_gsk5959 Consider this compound (with awareness of limitations) historical_comparison->pk_data_needed No historical_comparison->consider_gsk5959 Yes

A decision guide for selecting the appropriate BRPF1 inhibitor.

Conclusion

While both this compound and GSK6853 are valuable tools for studying BRPF1 biology, the evidence strongly supports the use of GSK6853 for in vivo research. Its superior potency, exceptional selectivity, improved solubility, and well-defined pharmacokinetic profile make it a more reliable and robust chemical probe.[2][6] The high intraperitoneal bioavailability of GSK6853 ensures adequate systemic exposure, a critical factor for achieving efficacy and generating reproducible results in animal models.[6] For new in vivo studies aimed at exploring the therapeutic potential of BRPF1 inhibition, GSK6853 is the clear choice to ensure the generation of high-quality, interpretable data.

References

Safety Operating Guide

Proper Disposal Procedures for GSK-5959: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling GSK-5959 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general chemical and pharmaceutical waste regulations.

Key Chemical and Physical Properties of this compound

A thorough understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key data for this potent and selective BRPF1 bromodomain inhibitor.

PropertyValueSource
Chemical Name N-[2,3-Dihydro-1,3-dimethyl-2-oxo-6-(1-piperidinyl)-1H-benzimidazol-5-yl]-2-methoxybenzamideMedKoo Biosciences
Molecular Formula C₂₂H₂₆N₄O₃R&D Systems
Molecular Weight 394.47 g/mol R&D Systems
Appearance Solid powderMedKoo Biosciences[1]
Solubility Soluble in DMSO (up to 10 mM with sonication)R&D Systems
Insoluble in waterSelleck Chemicals[2]
Storage Store at +4°C for short term, -20°C for long termMedKoo Biosciences[1]
CAS Number 901245-65-6R&D Systems

Experimental Protocol for Disposal of this compound

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant in accordance with all applicable federal, state, and local regulations. Under no circumstances should this compound be disposed of in regular trash or down the drain.

Step 1: Waste Segregation and Collection
  • Designate a Hazardous Waste Container: Utilize a clearly labeled, leak-proof container for the collection of all this compound waste. The container must be compatible with the chemical properties of the waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves and lab coats, in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound, including experimental residues and rinsates from decontamination procedures, should be collected in a separate, clearly labeled liquid waste container.

    • Sharps: Any contaminated sharps, such as pipette tips or needles, must be placed in a designated sharps container.

Step 2: Labeling and Storage
  • Proper Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name "this compound." The label should also include the date of waste generation and the name of the principal investigator or laboratory.

  • Secure Storage: Store waste containers in a designated, secure area away from incompatible materials. Ensure containers are tightly sealed to prevent leaks or spills.

Step 3: Decontamination of Laboratory Equipment

All laboratory equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Initial Cleaning: Remove any gross contamination from equipment surfaces using absorbent materials.

  • Solvent Rinse: As this compound is soluble in DMSO, a rinse with an appropriate solvent can be effective. This rinsate must be collected and disposed of as hazardous liquid waste.

  • Detergent Wash: Following the solvent rinse, wash the equipment with a laboratory-grade detergent and water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Surface Decontamination: For work surfaces, wipe down with a solvent known to dissolve this compound, followed by a standard laboratory disinfectant or cleaning solution. All cleaning materials must be disposed of as solid hazardous waste.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

GSK5959_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_containment Containment & Labeling cluster_decon Decontamination cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Pipette tips, Needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store Store Securely in Designated Area collect_solid->store collect_liquid->store collect_sharps->store decon Decontaminate Glassware & Surfaces collect_decon_waste Collect Rinsate as Liquid Hazardous Waste decon->collect_decon_waste collect_decon_waste->collect_liquid contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Approved Waste Facility contact_ehs->disposal

References

Essential Safety and Logistical Information for Handling GSK-5959

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of GSK-5959, a potent and selective BRPF1 bromodomain inhibitor. The following procedural guidance, operational plans, and disposal protocols are designed to directly address specific questions related to the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended personal protective equipment when handling this compound.

Body PartEquipmentSpecifications & Remarks
Eyes Safety Glasses with Side Shields or GogglesEnsure eye protection is compliant with government standards (e.g., NIOSH in the US or EN 166 in the EU). A face shield may be necessary for splash hazards.
Hands Chemical-resistant GlovesInspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Body Laboratory CoatA standard lab coat should be worn to protect against minor spills and contamination.
Respiratory Respirator (if necessary)Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be required. Consult with your institution's safety officer.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical. The following table outlines the initial response procedures.

SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Operational and Disposal Plan

Proper storage, handling, and disposal are essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel and the environment.

AspectProcedure
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended long-term storage is at -20°C.
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols. Handle in a chemical fume hood. Wash hands thoroughly after handling.
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment. Contact a licensed professional waste disposal service.

Mechanism of Action: BRPF1 Inhibition

This compound is a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD finger-containing protein 1) bromodomain. BRPF1 is a scaffold protein that plays a crucial role in the assembly of histone acetyltransferase (HAT) complexes, which are key regulators of gene expression. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the HAT complex to specific chromatin regions. By binding to the BRPF1 bromodomain, this compound competitively inhibits this interaction, leading to the disruption of the BRPF1-histone association and subsequent modulation of gene transcription.

GSK5959_Mechanism_of_Action cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Histone Acetylated Histone Tail BRPF1 BRPF1 Bromodomain Histone->BRPF1 Binds to HAT_complex Histone Acetyltransferase (HAT) Complex BRPF1->HAT_complex Recruits Gene_Transcription Gene Transcription HAT_complex->Gene_Transcription Promotes GSK5959 This compound Inactive_BRPF1 BRPF1 (Inactive) No Histone Binding GSK5959->Inactive_BRPF1 Binds and Inhibits HAT_complex2 HAT Complex (Not Recruited) Inactive_BRPF1->HAT_complex2 Blocked_Transcription Altered Gene Transcription HAT_complex2->Blocked_Transcription

Caption: Mechanism of this compound action on the BRPF1 signaling pathway.

Experimental Workflow: Cellular Proliferation Assay

A common application for this compound is to investigate its effect on cell proliferation in cancer cell lines. The following is a generalized workflow for such an experiment.

Cell_Proliferation_Assay_Workflow cluster_workflow Experimental Steps start Seed cells in a multi-well plate incubation1 Incubate for 24 hours to allow attachment start->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for a defined period (e.g., 72 hours) treatment->incubation2 assay Add proliferation reagent (e.g., MTT, PrestoBlue) incubation2->assay incubation3 Incubate for colorimetric/fluorometric development assay->incubation3 readout Measure absorbance/fluorescence with a plate reader incubation3->readout analysis Analyze data to determine IC50 value readout->analysis

Caption: A typical workflow for a cell proliferation assay using this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-5959
Reactant of Route 2
Reactant of Route 2
GSK-5959

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.